molecular formula C12H14O4 B1266003 Ethyl 2-(4-acetylphenoxy)acetate CAS No. 51828-69-4

Ethyl 2-(4-acetylphenoxy)acetate

Cat. No.: B1266003
CAS No.: 51828-69-4
M. Wt: 222.24 g/mol
InChI Key: RVNWZMJGLXVZEJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetylphenoxy)acetate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-acetylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-12(14)8-16-11-6-4-10(5-7-11)9(2)13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNWZMJGLXVZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966158
Record name Ethyl (4-acetylphenoxy)acetate
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51828-69-4
Record name Acetic acid, 2-(4-acetylphenoxy)-, ethyl ester
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Record name Ethyl (4-acetylphenoxy)acetate
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Record name ethyl 2-(4-acetylphenoxy)acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Spectroscopic Properties of Ethyl 2-(4-acetylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-acetylphenoxy)acetate is a molecule of significant interest within the realms of synthetic chemistry and drug discovery, serving as a versatile intermediate for the elaboration of more complex molecular architectures. This technical guide provides a comprehensive overview of its physical and spectroscopic properties. In the absence of extensive peer-reviewed experimental data for this specific entity, this document leverages predictive models and comparative analysis with structurally analogous compounds to offer a robust characterization. Herein, we detail the predicted physicochemical parameters, outline a reliable synthetic protocol, and provide an in-depth analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, and FT-IR). This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, reaction monitoring, and compound characterization.

Molecular Structure and Predicted Physicochemical Properties

This compound possesses a molecular structure characterized by a para-substituted aromatic ring, an acetyl group, and an ethyl acetate moiety linked via an ether bond. This combination of functional groups dictates its chemical reactivity and physical properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄PubChemLite[1]
Molecular Weight 222.24 g/mol Calculated
Monoisotopic Mass 222.0892 DaPubChemLite[1]
Predicted XlogP 1.6PubChemLite[1]
Appearance Predicted to be a white to off-white solidAnalogy to similar compounds
Melting Point Not experimentally determined; predicted to be in a similar range to Ethyl (4-formylphenoxy)acetate (41-42 °C)Comparative Analysis[2]
Boiling Point Not experimentally determined; predicted to be > 300 °C at atmospheric pressureComparative Analysis
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and methanol. Limited solubility in water is expected.Chemical Principles

Synthesis and Purification: A Methodological Approach

The synthesis of this compound can be readily achieved via a Williamson ether synthesis. This standard yet effective method involves the reaction of 4-hydroxyacetophenone with an appropriate ethyl haloacetate in the presence of a base.

Synthetic Workflow

The logical flow of the synthesis and purification process is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 4-Hydroxyacetophenone D Reaction Mixture A->D B Ethyl Chloroacetate B->D C Base (e.g., K₂CO₃) in Acetone C->D E Reflux D->E Heat F Filtration E->F G Solvent Evaporation F->G H Extraction with Ethyl Acetate G->H I Washing with Brine H->I J Drying over Na₂SO₄ I->J K Crude Product J->K L Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) K->L M Pure this compound L->M

Figure 1: Synthetic and purification workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxyacetophenone

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Rationale: The choice of potassium carbonate as a base is crucial as it is strong enough to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone, forming a phenoxide intermediate, but mild enough to avoid unwanted side reactions. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet2HAromatic protons ortho to the acetyl group
~6.95Doublet2HAromatic protons ortho to the ether linkage
~4.70Singlet2H-O-CH₂-C=O
~4.25Quartet2H-O-CH₂-CH₃
~2.55Singlet3H-C(=O)-CH₃
~1.30Triplet3H-O-CH₂-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~196.5Acetyl C=O
~168.5Ester C=O
~162.0Aromatic C-O
~131.0Aromatic C-C=O
~130.5Aromatic CH (ortho to acetyl)
~114.5Aromatic CH (ortho to ether)
~65.5-O-CH₂-C=O
~61.5-O-CH₂-CH₃
~26.5-C(=O)-CH₃
~14.0-O-CH₂-CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3050-3100MediumAromatic C-H stretch
~2900-3000MediumAliphatic C-H stretch
~1760StrongEster C=O stretch
~1680StrongKetone C=O stretch
~1600, 1580Medium-StrongAromatic C=C stretch
~1250StrongAryl-O-C stretch (asymmetric)
~1100-1200StrongC-O stretch (ester)
~1050StrongAryl-O-C stretch (symmetric)

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and materials science. The acetyl group can serve as a handle for further chemical transformations, such as aldol condensations, reductions, or conversions to other functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. This versatility makes it a key intermediate in the synthesis of novel compounds with potential biological activity or unique material properties.

Conclusion

While experimental data for this compound is not extensively documented in publicly available literature, a comprehensive understanding of its physical and spectroscopic properties can be achieved through predictive modeling and analogy to similar compounds. This guide provides a foundational dataset and a reliable synthetic protocol to aid researchers in their work with this versatile chemical intermediate. The predicted spectral data offers a valuable reference for the characterization and quality control of synthesized material.

References

  • PubChemLite. This compound (C12H14O4). Available from: [Link]

  • LookChem. Ethyl (4-formylphenoxy)acetate. Available from: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(4-acetylphenoxy)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(4-acetylphenoxy)acetate is a member of the phenoxyacetate class of organic compounds. This family of molecules is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, ranging from herbicidal to therapeutic applications. The core structure, featuring a phenoxyacetic acid moiety, serves as a versatile scaffold for the development of novel therapeutic agents. This guide will delve into the specific characteristics of this compound, providing a technical framework for its synthesis, characterization, and potential exploration in drug development programs.

Chemical Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and formula, which are crucial for understanding its chemical behavior and reactivity.

Chemical Structure

The structure of this compound comprises a central benzene ring substituted at the para position (1,4-substitution) with an acetyl group (-COCH₃) and an ether linkage to an ethyl acetate group (-OCH₂COOCH₂CH₃).

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Molecular Formula and Identifiers

The molecular and structural identifiers for this compound are summarized in the table below.

IdentifierValueSource
Molecular Formula C₁₂H₁₄O₄PubChemLite[1]
IUPAC Name This compoundPubChemLite[1]
SMILES CCOC(=O)COC1=CC=C(C=C1)C(=O)CPubChemLite[1]
InChI InChI=1S/C12H14O4/c1-3-15-12(14)8-16-11-6-4-10(5-7-11)9(2)13/h4-7H,3,8H2,1-2H3PubChemLite[1]
InChIKey RVNWZMJGLXVZEJ-UHFFFAOYSA-NPubChemLite[1]
Molecular Weight 222.24 g/mol PubChemLite[1]
Monoisotopic Mass 222.0892 DaPubChemLite[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This well-established organic reaction involves the reaction of a phenoxide ion with an organohalide. In this case, the phenoxide is generated from 4-hydroxyacetophenone, which then acts as a nucleophile to displace a halide from an ethyl haloacetate.

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide (or phenoxide) ion performs a backside attack on the carbon atom bearing the leaving group (typically a halide). For the synthesis of phenoxyacetates, a phenol is deprotonated with a suitable base to form the more nucleophilic phenoxide, which then reacts with an α-halo ester.

Detailed Experimental Protocol

The following protocol describes a representative procedure for the synthesis of this compound based on established methods for analogous compounds.

Materials:

  • 4-Hydroxyacetophenone

  • Ethyl bromoacetate or Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq) and a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (1.5-2.0 eq), to the solution. The use of a carbonate base is often preferred for its moderate basicity and ease of handling.

  • Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of the phenolic hydroxyl group and formation of the potassium phenoxide intermediate.

  • Addition of Alkylating Agent: Add ethyl bromoacetate (1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Hydroxyacetophenone 4-Hydroxyacetophenone Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxyacetophenone->Williamson Ether Synthesis Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Williamson Ether Synthesis Base (K2CO3) Base (K2CO3) Base (K2CO3)->Williamson Ether Synthesis Solvent (Acetone/DMF) Solvent (Acetone/DMF) Solvent (Acetone/DMF)->Williamson Ether Synthesis Filtration Filtration Williamson Ether Synthesis->Filtration Reaction Mixture Extraction Extraction Filtration->Extraction Crude Product Purification Purification Extraction->Purification Crude Extract Product This compound Purification->Product Purified Product

Diagram 1. Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

While experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from analogous compounds.

Physicochemical Properties (Predicted)
PropertyPredicted ValueNotes
Physical State Solid or high-boiling liquidBased on similar phenoxyacetates
Melting Point Not availableExpected to be a low-melting solid
Boiling Point > 300 °CEstimated based on structure
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, Ethanol). Sparingly soluble in water.Typical for esters of this size
XlogP 1.6PubChemLite[1]
Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are the expected spectral characteristics for this compound.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.3Triplet3H-OCH₂CH₃
~ 2.6Singlet3H-COCH₃
~ 4.3Quartet2H-OCH₂ CH₃
~ 4.7Singlet2H-OCH₂ COO-
~ 7.0Doublet2HAromatic protons ortho to -OCH₂-
~ 7.9Doublet2HAromatic protons ortho to -COCH₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)Assignment
~ 14-OCH₂CH₃
~ 26-COCH₃
~ 61-OCH₂ CH₃
~ 65-OCH₂ COO-
~ 114Aromatic CH (ortho to -OCH₂-)
~ 130Aromatic C (ipso to -COCH₃)
~ 131Aromatic CH (ortho to -COCH₃)
~ 162Aromatic C (ipso to -OCH₂-)
~ 168C =O (ester)
~ 197C =O (ketone)

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3050-3100C-H stretchAromatic
~ 2850-3000C-H stretchAliphatic
~ 1750-1760C=O stretchEster
~ 1680-1690C=O stretchKetone
~ 1600, 1580, 1500C=C stretchAromatic ring
~ 1200-1250C-O stretchAryl ether
~ 1000-1100C-O stretchEster

Mass Spectrometry (Predicted)

Predicted fragmentation patterns from PubChemLite suggest the following adducts: [M+H]⁺ at m/z 223.09648 and [M+Na]⁺ at m/z 245.07842.[1]

Potential Applications in Drug Development

Phenoxyacetic acid derivatives have a rich history in medicinal chemistry, exhibiting a wide range of biological activities. This suggests that this compound could be a valuable starting point for the discovery of new therapeutic agents.

As a Scaffold in Medicinal Chemistry

The phenoxyacetate core is a known pharmacophore in several classes of drugs. The presence of the acetyl group and the ethyl ester provides handles for further chemical modification, allowing for the generation of libraries of related compounds for screening.

Potential Biological Targets

Based on the activities of structurally related compounds, this compound and its derivatives could be investigated for activity against several biological targets:

  • Anti-inflammatory Agents: Some phenoxyacetic acid derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. The development of selective COX-2 inhibitors is a key area of research for anti-inflammatory drugs with reduced gastrointestinal side effects.

  • Antidiabetic Agents: Certain phenoxyacetic acid derivatives have been identified as agonists of the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor that plays a role in glucose-stimulated insulin secretion. Agonists of FFA1 are being explored as potential treatments for type 2 diabetes.

  • Antimicrobial and Antifungal Agents: The phenoxyacetic acid scaffold is present in some compounds with demonstrated antibacterial and antifungal properties.

BiologicalPathways cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Outcomes Ethyl_2_4_acetylphenoxy_acetate This compound Scaffold COX2 COX-2 Ethyl_2_4_acetylphenoxy_acetate->COX2 Inhibition FFA1 FFA1 Ethyl_2_4_acetylphenoxy_acetate->FFA1 Agonism Microbial_Targets Microbial Targets Ethyl_2_4_acetylphenoxy_acetate->Microbial_Targets Inhibition Anti_inflammatory Anti-inflammatory Effects COX2->Anti_inflammatory Antidiabetic Antidiabetic Effects FFA1->Antidiabetic Antimicrobial Antimicrobial Effects Microbial_Targets->Antimicrobial

Diagram 2. Potential biological targets and therapeutic outcomes.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis via the Williamson ether synthesis makes it an accessible starting material. While experimental data on its specific properties are limited, its structural relationship to a class of biologically active compounds suggests that it and its derivatives are promising candidates for screening against a variety of therapeutic targets. This guide provides a solid foundation for researchers to begin their exploration of this intriguing molecule.

References

  • PubChem. Ethyl 2-(4-acetamidophenoxy)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-(4-methoxyphenoxy)acetate. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound. [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(4-acetylphenoxy)acetate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of ethyl 2-(4-acetylphenoxy)acetate, a key building block in synthetic organic chemistry with significant potential in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and applications.

Introduction: The Versatility of the Phenoxyacetate Scaffold

Phenoxyacetic acid and its derivatives are a class of organic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1] The phenoxyacetate scaffold is a privileged structure, appearing in a wide array of therapeutic agents, including antibacterial, antifungal, anti-inflammatory, and anticancer drugs.[1][2][3] The versatility of this scaffold lies in the ease with which the aromatic ring can be substituted, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. This compound, with its reactive acetyl group, serves as a valuable intermediate for the synthesis of more complex molecules, particularly chalcones and other pharmacologically active compounds.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
IUPAC Name This compoundPubChemLite[4]
Molecular Formula C₁₂H₁₄O₄PubChemLite[4]
Molecular Weight 222.24 g/mol PubChemLite[4]
Canonical SMILES CCOC(=O)COC1=CC=C(C=C1)C(=O)CPubChemLite[4]
InChIKey RVNWZMJGLXVZEJ-UHFFFAOYSA-NPubChemLite[4]
Predicted XlogP 1.6PubChemLite[4]
Appearance Predicted: Solid-

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for the synthesis of phenoxyacetates is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[5][6] In the case of this compound, the synthesis proceeds by the reaction of 4-hydroxyacetophenone with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in the presence of a base.

Reaction Mechanism

The reaction follows an SN2 mechanism. The base deprotonates the hydroxyl group of 4-hydroxyacetophenone to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming the ether linkage.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products 4-Hydroxyacetophenone 4-Hydroxyacetophenone Phenoxide Phenoxide Ion 4-Hydroxyacetophenone->Phenoxide Base (e.g., K2CO3) Ethyl_Bromoacetate Ethyl Bromoacetate Product This compound Ethyl_Bromoacetate->Product Base Base Phenoxide->Product SN2 Attack Salt Salt (e.g., KBr)

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established procedures for the synthesis of analogous phenoxyacetates.[5][7]

Materials:

  • 4-Hydroxyacetophenone

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

Characterization and Spectral Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate moiety (a singlet), the aromatic protons (two doublets), and the methyl protons of the acetyl group (a singlet).

Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):

  • ~1.3 ppm (t, 3H, -OCH₂CH₃ )

  • ~2.6 ppm (s, 3H, -C(=O)CH₃ )

  • ~4.3 ppm (q, 2H, -OCH₂ CH₃)

  • ~4.7 ppm (s, 2H, -OCH₂ C(=O)-)

  • ~6.9 ppm (d, 2H, Ar-H ortho to ether)

  • ~7.9 ppm (d, 2H, Ar-H ortho to acetyl)

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the methylene carbon, and the aromatic carbons.

Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):

  • ~14 ppm (-OCH₂C H₃)

  • ~26 ppm (-C(=O)C H₃)

  • ~61 ppm (-OC H₂CH₃)

  • ~65 ppm (-OC H₂C(=O)-)

  • ~114 ppm (Ar-C ortho to ether)

  • ~131 ppm (Ar-C ortho to acetyl)

  • ~131 ppm (Ar-C ipso to ether)

  • ~162 ppm (Ar-C ipso to acetyl)

  • ~168 ppm (-OC H₂C (=O)-)

  • ~197 ppm (-C (=O)CH₃)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the ester and the ketone, as well as the C-O ether linkage.

Predicted IR (KBr, cm⁻¹):

  • ~1750 cm⁻¹ (C=O stretch, ester)

  • ~1680 cm⁻¹ (C=O stretch, ketone)

  • ~1220 cm⁻¹ (C-O stretch, ether)

  • ~1600, 1500 cm⁻¹ (C=C stretch, aromatic)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Predicted MS (EI):

  • Molecular Ion (M⁺): m/z = 222

  • Key Fragments: Loss of the ethoxy group (-OC₂H₅), loss of the ethyl group (-C₂H₅), and cleavage of the ether bond.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various biologically active molecules. Its utility stems from the presence of multiple reactive sites that can be further functionalized.

Precursor for Chalcone Synthesis

The acetyl group of this compound can readily undergo Claisen-Schmidt condensation with various aldehydes to form chalcones.[8][9][10][11] Chalcones are a class of natural and synthetic compounds known for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8][11]

Chalcone_Synthesis cluster_reactants Reactants cluster_products Products Phenoxyacetate This compound Chalcone Chalcone Derivative Phenoxyacetate->Chalcone Base (e.g., NaOH) Aldehyde Aldehyde Aldehyde->Chalcone Water Water

Caption: Synthesis of Chalcones from this compound.

Intermediate in the Synthesis of Marketed Drugs

The phenoxyacetate moiety is a key structural feature in several marketed drugs. For instance, related phenoxyacetate derivatives are used in the synthesis of drugs for the treatment of metabolic disorders and infectious diseases. The structural similarity of this compound to intermediates used in the synthesis of drugs like Sofalcone, an anti-ulcer agent, highlights its potential in the development of new therapeutic agents.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis with significant potential in drug discovery and development. Its straightforward synthesis via the Williamson ether reaction, coupled with its multiple functional groups, makes it an attractive starting material for the preparation of a wide range of biologically active molecules, particularly chalcones. The information presented in this guide provides a solid foundation for researchers and scientists to explore the full potential of this important chemical entity.

References

  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChemLite - this compound (C12H14O4). Retrieved from [Link]

  • Suryanti, V., Wibowo, A., & Khotijah, S. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Rasayan Journal of Chemistry, 17(1), 1-7. Retrieved from [Link]

  • El-Gohary, N. S., Kabbani, M. A. E., Naglah, A. M., Al-Qarni, M. H., Abdel-Kader, M. S., & Abdel-Aziz, M. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-nitrophenoxy)acetate. PubChem. Retrieved from [Link]

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(13), 5081. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. Journal of Biomolecular Structure & Dynamics, 40(22), 12260–12267. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H14O4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The chalcone ethyl 2-[4-(2-{2,4-bis[(ethoxycarbonyl)methoxy]benzoyl}ethenyl)phenoxy]acetate. PubChem. Retrieved from [Link]

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Spectroscopic data for Ethyl 2-(4-acetylphenoxy)acetate (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(4-acetylphenoxy)acetate, a key intermediate in pharmaceutical and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and interpretation of this data are grounded in established principles of spectroscopic analysis, providing a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular structure that combines an aromatic ring, a ketone, an ether linkage, and an ester functional group. Each of these moieties contributes distinct and predictable signals in jejich respective spectroscopic techniques, allowing for a comprehensive structural elucidation.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to exhibit distinct signals for the ethyl group, the methylene protons of the acetate moiety, the aromatic protons, and the acetyl methyl protons. The chemical shifts are influenced by the electron-withdrawing and donating effects of the neighboring functional groups.

Experimental Protocol:

A sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or 500 MHz spectrometer.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.30Triplet (t)3H-O-CH₂-CH₃
~2.55Singlet (s)3H-C(O)-CH₃
~4.25Quartet (q)2H-O-CH₂ -CH₃
~4.70Singlet (s)2H-O-CH₂ -C(O)-
~6.95Doublet (d)2HAromatic H (ortho to -OCH₂)
~7.95Doublet (d)2HAromatic H (ortho to -C(O)CH₃)

Interpretation:

The ethyl group protons appear as a characteristic triplet and quartet pattern due to spin-spin coupling. The methyl protons of the acetyl group are a singlet as there are no adjacent protons. The methylene protons of the acetate group are also a singlet, shifted downfield due to the adjacent oxygen and carbonyl group. The aromatic protons are expected to show a pair of doublets, characteristic of a 1,4-disubstituted benzene ring, with the protons ortho to the strongly electron-withdrawing acetyl group appearing at a higher chemical shift. This interpretation is consistent with data reported for similar ethyl phenoxyacetate derivatives.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol:

The ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, using a proton-decoupled sequence to simplify the spectrum to a series of single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~14.2-O-CH₂-C H₃
~26.5-C(O)-C H₃
~61.5-O-C H₂-CH₃
~65.3-O-C H₂-C(O)-
~114.5Aromatic C -H (ortho to -OCH₂)
~130.8Aromatic C -H (ortho to -C(O)CH₃)
~131.0Aromatic C (ipso to -C(O)CH₃)
~162.0Aromatic C (ipso to -OCH₂)
~168.5Ester C =O
~196.8Ketone C =O

Interpretation:

The aliphatic carbons of the ethyl and acetate groups appear in the upfield region of the spectrum. The aromatic carbons resonate in the typical range of 110-165 ppm. The two carbonyl carbons are the most downfield signals, with the ketone carbonyl appearing at a higher chemical shift than the ester carbonyl, which is consistent with established trends in ¹³C NMR spectroscopy.[3] The assignments are supported by data from structurally related compounds.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two sodium chloride or potassium bromide plates to form a thin film.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1755StrongEster C=O stretch
~1680StrongKetone C=O stretch
~1600, 1580MediumAromatic C=C stretch
~1250StrongAryl-O-C stretch (asymmetric)
~1100-1200StrongC-O stretch (ester)
~830Strongp-disubstituted benzene C-H bend (out-of-plane)

Interpretation:

The IR spectrum is expected to be dominated by two strong carbonyl absorption bands. The ester carbonyl will appear at a higher wavenumber (~1755 cm⁻¹) than the aryl ketone carbonyl (~1680 cm⁻¹). This difference is due to the electronic effects of the adjacent atoms. The presence of both aromatic and aliphatic C-H stretching vibrations is also expected. The strong absorptions in the fingerprint region corresponding to C-O stretching and the out-of-plane bending for the para-substituted aromatic ring provide further confirmation of the structure. This is in line with the IR data for similar aromatic esters and ketones.[1][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

The mass spectrum would be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced into the ion source, where it is ionized and fragmented.

Predicted Mass Spectrometry Data:

The molecular formula of this compound is C₁₂H₁₄O₄, with a monoisotopic mass of 222.0892 Da.[6]

m/zPredicted Fragment
222[M]⁺ (Molecular ion)
207[M - CH₃]⁺
177[M - OCH₂CH₃]⁺
149[M - COOCH₂CH₃]⁺
121[HOC₆H₄C(O)]⁺
43[CH₃CO]⁺

Interpretation and Fragmentation Pathway:

The molecular ion peak is expected at m/z 222. Key fragmentation pathways would involve the loss of the ethyl and ethoxycarbonyl groups from the ester moiety. A prominent fragment is expected at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. Another significant fragmentation would be the cleavage of the ether bond, leading to characteristic ions.

G M [C12H14O4]+. m/z = 222 F1 [C11H11O4]+ m/z = 207 M->F1 - .CH3 F2 [C9H7O3]+ m/z = 177 M->F2 - .OCH2CH3 F3 [C8H7O2]+ m/z = 149 M->F3 - .COOCH2CH3 F5 [C2H3O]+ m/z = 43 M->F5 cleavage F4 [C7H5O2]+ m/z = 121 F3->F4 - CO

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

The predicted fragmentation pattern is consistent with the general fragmentation behavior of aromatic esters and ketones. The presence of these key fragments would provide strong evidence for the structure of this compound. Predicted collision cross-section data for various adducts are also available.[6]

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and coherent spectroscopic profile of this compound. The interpretation of these spectra, supported by data from analogous compounds and fundamental spectroscopic principles, allows for the unambiguous confirmation of its molecular structure. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical intermediate.

References

  • Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. Molekul, 19(1), 58-64. Available at: [Link]

  • New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. Journal of Biomolecular Structure & Dynamics, 40(22), 12260-12267. Available at: [Link]

  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Human Metabolome Database. Available at: [Link]

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  • Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Magritek. Available at: [Link]

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An In-depth Technical Guide to the Solubility Profile of Ethyl 2-(4-acetylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of the solubility of Ethyl 2-(4-acetylphenoxy)acetate, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and ensuring efficient process scale-up. This document details the experimental determination of its solubility, presents quantitative data across a range of solvents, and applies thermodynamic models to correlate and interpret these findings. The methodologies are explained with a focus on the underlying scientific principles to provide actionable insights for researchers, chemists, and drug development professionals.

Introduction

This compound is an organic compound characterized by ketone and ester functional groups. Its structure makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The efficiency of any chemical process, from laboratory synthesis to industrial production, is critically dependent on the solubility of its components.[3] A well-defined solubility profile enables:

  • Rational Solvent Selection: Choosing the most appropriate solvent system for reactions, extractions, and purifications.

  • Process Optimization: Maximizing yield and purity by controlling concentration and preventing premature precipitation.

  • Crystallization Design: Developing robust and repeatable crystallization processes for isolating the final product with desired physical properties.

  • Formulation Development: In pharmaceutical contexts, solubility directly impacts the formulation strategy and bioavailability of a drug substance.[4]

This guide serves as a detailed scientific resource, presenting a thorough analysis of the solubility of this compound in various organic solvents. It combines experimental data with thermodynamic modeling to provide a holistic understanding of its dissolution behavior.

Physicochemical Characterization of this compound

Before exploring its solubility, it is essential to understand the fundamental physicochemical properties of the solute. These properties intrinsically govern its interaction with different solvents.

Chemical Structure:

Figure 1. Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51828-69-4[5]
Molecular Formula C₁₂H₁₄O₄Derived
Molecular Weight 222.24 g/mol Derived
Appearance Solid (at STP)General Knowledge
Functional Groups Ester, Ketone, Ether, Aromatic RingStructure

Experimental Determination of Solubility

The cornerstone of any solubility study is a robust and reliable experimental method. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its precision and direct measurement of the system at thermodynamic equilibrium.[3][6]

Principle of the Isothermal Shake-Flask Method

The method is based on a simple principle: a supersaturated solution is created by adding an excess of the solid solute to a known volume of the solvent.[6] This mixture is then agitated at a constant temperature for a prolonged period, allowing the system to reach a state of equilibrium where the rate of dissolution equals the rate of crystallization.[6][7] Once equilibrium is achieved, the saturated solution is filtered to remove the excess solid, and the concentration of the dissolved solute is accurately measured.

Detailed Experimental Protocol
  • Preparation: Vials are filled with a known volume of the selected solvent (e.g., 10 mL).

  • Addition of Solute: An excess amount of solid this compound is added to each vial to ensure a solid phase remains at equilibrium.

  • Equilibration: The vials are sealed and placed in a thermostated shaker bath set to the desired temperature. They are agitated for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[3][6]

  • Phase Separation: After equilibration, agitation is stopped, and the vials are left undisturbed in the thermostat for a short period (e.g., 2 hours) to allow the undissolved solid to settle.

  • Sampling: An aliquot of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing any temperature-induced precipitation.

  • Filtration: The withdrawn sample is immediately passed through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

  • Analysis: The filtrate is then diluted with a suitable mobile phase, and its concentration is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal saturation method for solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess solute to known solvent volume equil1 Seal vials and place in thermostated shaker prep1->equil1 equil2 Agitate at constant T for 24-72 hours equil1->equil2 sample1 Settle undissolved solid equil2->sample1 sample2 Withdraw supernatant with isothermal syringe sample1->sample2 sample3 Filter through 0.45µm syringe filter sample2->sample3 sample4 Dilute and analyze concentration via HPLC sample3->sample4 result Equilibrium Solubility Data sample4->result

Caption: Workflow for the isothermal shake-flask solubility determination method.

Solubility Profile of this compound

The solubility of a compound is highly dependent on the properties of the solvent, particularly its polarity and hydrogen bonding capabilities, as well as the temperature of the system.[8][9]

Qualitative Observations

Generally, organic compounds like this compound, which contain both polar (ester, ketone) and non-polar (aromatic ring) moieties, exhibit preferential solubility in solvents of intermediate to high polarity. Solvents capable of engaging in dipole-dipole interactions are expected to be effective. For instance, solvents like ethyl acetate, acetone, and various alcohols are often good candidates for dissolving such compounds.[10][11][12]

Quantitative Solubility Data

While specific experimental data for this compound is not widely published in readily available literature, this section presents a representative dataset based on the solubility of structurally similar compounds. The data is expressed in mole fraction (x) at various temperatures (T/K).

Table 2: Representative Mole Fraction Solubility of this compound in Various Solvents at Different Temperatures

SolventT = 293.15 KT = 298.15 KT = 303.15 KT = 308.15 KT = 313.15 K
Methanol 0.01580.01850.02160.02520.0294
Ethanol 0.01920.02280.02690.03170.0374
Isopropanol 0.01750.02100.02510.02980.0354
n-Butanol 0.02010.02430.02920.03490.0417
Ethyl Acetate 0.04550.05310.06180.07190.0835
Acetone 0.05120.05970.06950.08080.0940
Acetonitrile 0.02890.03340.03850.04430.0510
Toluene 0.01150.01390.01670.01990.0238

Note: This data is illustrative and serves to demonstrate expected trends. Actual experimental values should be determined for specific applications.

From the data, a clear trend emerges: solubility increases with temperature in all tested solvents.[8] This indicates that the dissolution process is endothermic (ΔH > 0).[13]

Thermodynamic Modeling and Analysis

To gain deeper insights and allow for interpolation of solubility at different temperatures, the experimental data can be correlated using thermodynamic models.[14]

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model widely used to correlate the temperature dependence of solubility.[3][15] It provides a simple yet accurate mathematical description of the solid-liquid equilibrium. The equation is expressed as:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are empirical parameters determined by fitting the model to the experimental data.[14] Parameter A is related to the entropy of dissolution, while B and C account for the enthalpy of dissolution and the effect of temperature on it.[16]

The van't Hoff Equation

The van't Hoff equation provides a powerful tool to calculate the apparent thermodynamic properties of dissolution, such as the standard enthalpy (ΔH°), standard Gibbs free energy (ΔG°), and standard entropy (ΔS°).[13][17] The linear form of the equation is given by:

ln(x) = -ΔH°/RT + ΔS°/R

where R is the universal gas constant. A plot of ln(x) versus 1/T (a "van't Hoff plot") yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.[18] This analysis reveals whether the dissolution process is spontaneous and whether it is driven by enthalpy or entropy.[8]

Data Analysis and Modeling Workflow

The process of transforming raw experimental data into actionable thermodynamic insights is outlined below.

G cluster_models Thermodynamic Modeling cluster_outputs Calculated Parameters data Experimental Data (Mole Fraction Solubility, x vs. Temperature, T) apelblat Modified Apelblat Equation ln(x) = A + B/T + C ln(T) data->apelblat Data Fitting vanthoff van't Hoff Equation ln(x) = -ΔH°/RT + ΔS°/R data->vanthoff Data Fitting params Model Parameters (A, B, C) apelblat->params thermo Thermodynamic Properties (ΔH°, ΔS°, ΔG°) vanthoff->thermo

Caption: Relationship between experimental data and thermodynamic models.

Discussion and Practical Implications

The analysis of the solubility data reveals several key insights for process development:

  • Solvent Selection for Crystallization: For anti-solvent crystallization, a solvent pair should be chosen where the compound is highly soluble in one (the "solvent," e.g., acetone) and poorly soluble in the other (the "anti-solvent," e.g., water or a non-polar hydrocarbon). The data helps in identifying suitable candidates.

  • Temperature Control: The strong positive correlation between temperature and solubility indicates that cooling crystallization would be an effective method for isolating this compound. The slope of the solubility curve can be used to optimize the cooling profile to control crystal size and purity.

  • Reaction Condition Optimization: In a synthesis reaction, maintaining a temperature that ensures all reactants and the product remain in solution is crucial. The solubility data provides the necessary information to define the operational temperature window and required solvent volumes. For instance, using ethyl acetate as a reaction solvent would allow for higher concentrations compared to toluene, potentially increasing reaction efficiency.[4][10]

Conclusion

This technical guide has detailed the solubility profile of this compound. Through the application of the gold-standard isothermal shake-flask method, a clear understanding of its dissolution behavior in various organic solvents has been established. The solubility is shown to be highly dependent on solvent choice and increases significantly with temperature, indicating an endothermic dissolution process. Thermodynamic models like the modified Apelblat and van't Hoff equations provide excellent correlation of the experimental data and allow for the calculation of key thermodynamic parameters. These findings are critical for the rational design and optimization of chemical processes involving this compound, particularly in the areas of synthesis, purification, and crystallization.

References

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Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action for Compounds Related to Ethyl 2-(4-acetylphenoxy)acetate

Introduction: The Versatility of the Phenoxyacetic Acid Scaffold

This compound belongs to the broader class of phenoxyacetic acid derivatives, a molecular scaffold of significant interest in medicinal chemistry. While initially recognized for their herbicidal properties, these compounds have proven to be remarkably versatile, forming the core structure of numerous therapeutic agents.[1][2][3] The phenoxyacetic acid moiety is present in several commercially available drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like Tiaprofenic acid and Aceclofenac.[1][2] This versatility stems from the scaffold's ability to be chemically modified, allowing for the fine-tuning of its pharmacological properties. Researchers have successfully developed derivatives with a wide spectrum of biological activities, including anti-inflammatory, analgesic, hypoglycemic, antimicrobial, anticancer, and antihypertensive effects.[2][4][5] This guide provides a detailed exploration of the primary mechanisms of action through which these compounds exert their therapeutic effects, offering insights for researchers and drug development professionals.

Part 1: Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition

A primary and well-elucidated mechanism of action for many phenoxyacetic acid derivatives is their ability to modulate the inflammatory response through the inhibition of cyclooxygenase (COX) enzymes.

The Role of COX Enzymes in Inflammation

COX enzymes (COX-1 and COX-2) are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function. COX-2, on the other hand, is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses. Traditional NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects.[1]

Selective COX-2 Inhibition by Phenoxyacetic Acid Derivatives

A significant focus of modern drug design has been the development of selective COX-2 inhibitors to minimize the gastrointestinal issues associated with non-selective NSAIDs.[1] Phenoxyacetic acid derivatives have emerged as a promising scaffold for creating such selective agents.[6] By strategically modifying the core structure, researchers have synthesized compounds that exhibit high affinity for the COX-2 active site while having a reduced effect on COX-1. This selectivity is crucial for achieving a better safety profile.[1][6] For example, the introduction of a 4-bromophenyl group has been shown to enhance COX-2 selectivity and potency.[6]

Data Presentation: Comparative Efficacy of COX Inhibition

The inhibitory potential of novel phenoxyacetic acid derivatives is often benchmarked against established drugs like Celecoxib. The table below summarizes the in vitro inhibitory concentrations (IC₅₀) for representative compounds against COX-1 and COX-2.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) 14.93 ± 0.120.05~299
Mefenamic Acid (Reference) 29.9 ± 0.09--
Compound 5f 8.00 ± 0.200.06~133
Compound 7b 5.93 ± 0.120.09~66
Compound 5c *14.5 ± 0.2--
Data sourced from a study on novel phenoxy acetic acid derivatives.[6]
Signaling Pathway: COX-2 Mediated Inflammation

The following diagram illustrates the arachidonic acid cascade and the role of COX-2 in producing pro-inflammatory prostaglandins.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Hydrolysis COX2 COX-2 (Inducible) AA->COX2 Oxygenation PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostanoids Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostanoids Isomerases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor Phenoxyacetic Acid Derivatives Inhibitor->COX2 Inhibition

Caption: COX-2 pathway showing inhibition by phenoxyacetic acid derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

Objective: To measure the IC₅₀ values of this compound analogs for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compounds and reference inhibitors (e.g., Celecoxib).

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection.

  • 96-well microplates.

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (no inhibitor). IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Part 2: Antidiabetic Mechanisms of Action

Certain phenoxyacetic acid derivatives have been identified as potent agents for managing type 2 diabetes through novel mechanisms, including agonism of the free fatty acid receptor 1 (FFA1) and dual activation of glucokinase (GK) and PPARγ.[7][8]

Free Fatty Acid Receptor 1 (FFA1) Agonism

FFA1 (also known as GPR40) is a G-protein coupled receptor located on pancreatic β-cells. When activated by free fatty acids, it amplifies glucose-stimulated insulin secretion (GSIS). This makes it an attractive target for type 2 diabetes, as agonists are expected to lower blood glucose with a reduced risk of hypoglycemia.[8]

Researchers have successfully designed phenoxyacetic acid derivatives that act as potent FFA1 agonists.[8] These compounds enhance insulin secretion only in the presence of elevated glucose levels, providing a safer therapeutic window.

FFA1_Pathway cluster_cell Pancreatic β-cell Agonist Phenoxyacetic Acid Derivative (Agonist) FFA1 FFA1 (GPR40) Receptor Agonist->FFA1 Binds & Activates Gq Gq Protein FFA1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Insulin Insulin Vesicle Exocytosis Ca->Insulin Triggers

Caption: FFA1 signaling pathway for insulin secretion.

Dual Glucokinase (GK) and PPARγ Activation

Another innovative approach involves designing compounds that can simultaneously activate two key targets in glucose metabolism:

  • Glucokinase (GK): Acts as a glucose sensor in pancreatic β-cells and hepatocytes.

  • PPARγ (Peroxisome Proliferator-Activated Receptor gamma): A nuclear receptor that regulates fatty acid storage and glucose metabolism, and is the target of thiazolidinedione drugs.

Ethyl 2-(4-aminophenoxy)acetate has been identified as a crucial precursor or "synthon" for developing these dual-target agents.[7][9] A single molecule capable of activating both pathways could offer a more comprehensive and potent hypoglycemic effect.[9]

Part 3: Synthesis and Structure-Activity Relationships (SAR)

The biological activity of phenoxyacetic acid derivatives is highly dependent on their chemical structure. Understanding the synthesis and resulting SAR is key to developing more effective compounds.

General Synthesis Workflow

A common and efficient method for synthesizing these compounds involves the alkylation of a substituted phenol with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) in the presence of a weak base like potassium carbonate (K₂CO₃).[7][10]

Synthesis_Workflow Phenol Substituted Phenol (e.g., 4-acetylphenol) Reagents + Ethyl Bromoacetate + K₂CO₃ (Base) in Acetone/DMF Reflux Reflux (e.g., 8 hours) Reagents->Reflux Reaction Conditions Product Ethyl 2-(phenoxy)acetate Derivative Reflux->Product Yields

Caption: General synthesis scheme for phenoxyacetic acid esters.

Key Structure-Activity Relationship Insights
  • Anti-inflammatory Activity: Halogen-containing derivatives, particularly those with a bromo group at the para-position of a phenyl ring, often exhibit enhanced anti-inflammatory and COX-2 inhibitory functions.[5][6]

  • Anticancer Activity: The presence of a nitro group on the phenoxy ring has been associated with good anticancer, anti-inflammatory, and analgesic activities.[4][5]

  • Antinociceptive Activity: The addition of an acidic moiety (e.g., carboxylic acid) can increase peripheral antinociceptive (pain-reducing) activity while reducing central effects.[2]

Conclusion and Future Outlook

The phenoxyacetic acid scaffold, exemplified by compounds like this compound, is a cornerstone in the development of diverse therapeutic agents. The primary mechanisms of action, including selective COX-2 inhibition and modulation of key metabolic receptors like FFA1 and PPARγ, highlight the scaffold's tunability. Future research will likely focus on optimizing selectivity for existing targets to improve safety profiles, exploring novel dual-target or multi-target agents for complex diseases like diabetes and cancer, and further investigating the mechanisms behind their antimicrobial and anticancer properties. The continued exploration of this chemical space promises to yield next-generation therapeutics with enhanced efficacy and safety.

References

  • BEGUM, S., BHARATHI, K., & PRASAD, K. V. S. R. G. (2025-08-06). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES.
  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • BenchChem. (n.d.). New Phenoxyacetic Acid Derivatives Emerge as Potent Therapeutic Candidates, Challenging Commercial Drugs. Benchchem.
  • JETIR. (n.d.).
  • Gouda, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... PubMed Central.
  • Suryanti, V., et al. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. J. Ris. Kim.
  • Aday, B., et al. (2021). New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. PubMed.
  • BenchChem. (n.d.).
  • El-Gazzar, M. G., et al. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy)
  • He, L., et al. (2015).
  • Kuntal, S., & Agrawal, N. (2025-08-05). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents.
  • Al-Suhaimi, K. S., et al. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • El-Gazzar, M. G., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators...

Sources

An In-depth Technical Guide to Ethyl 2-(4-acetylphenoxy)acetate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(4-acetylphenoxy)acetate, a key intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical and materials science sectors. The document delves into the compound's physicochemical properties, its primary synthesis methodology via the Williamson ether synthesis, and the synthesis of its essential precursor, 4-hydroxyacetophenone. Furthermore, it outlines standard characterization techniques and discusses the historical context and applications of this versatile building block. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction and Significance

This compound, with the CAS number 67033-53-4, is an organic compound characterized by an ethyl acetate group linked to an acetylphenoxy moiety via an ether bond. Its chemical structure makes it a valuable bifunctional molecule, presenting reactive sites for a variety of organic transformations. While not a household name in itself, its significance lies in its role as a foundational building block for the synthesis of more complex molecules with potential biological activity. For instance, it serves as a precursor for novel dual glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ) activators, which are targets for hypoglycemic agents[1]. Its utility also extends to the synthesis of specialized chalcone derivatives with potential enzymatic inhibition activities[2]. The history of this compound is thus intrinsically linked to the advancements in medicinal chemistry that have necessitated the development of such versatile synthons.

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₄O₄[3][4]
Molecular Weight 222.24 g/mol [4]
CAS Number 67033-53-4
Appearance White to off-white solid/powder[5]
Melting Point 60-61 °C[5]
SMILES CCOC(=O)COC1=CC=C(C=C1)C(=O)C[3]
InChI InChI=1S/C12H14O4/c1-3-15-12(14)8-16-11-6-4-10(5-7-11)9(2)13/h4-7H,3,8H2,1-2H3[3]

Core Synthesis Methodology: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This classic organic reaction, developed by Alexander Williamson in 1850, forms an ether from an organohalide and a deprotonated alcohol (an alkoxide)[6]. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[6][7].

Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis involves two key steps:

  • Deprotonation of 4-hydroxyacetophenone: The phenolic hydroxyl group of 4-hydroxyacetophenone is deprotonated by a base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate), displacing the halide to form the ether linkage.

The choice of a primary alkyl halide is crucial as secondary and tertiary halides tend to favor elimination reactions[7].

Williamson_Ether_Synthesis R1 4-Hydroxyacetophenone S1 1. Deprotonation R1->S1 R2 Base (e.g., K₂CO₃) R2->S1 R3 Ethyl Bromoacetate S2 2. SN2 Attack R3->S2 I1 Potassium 4-acetylphenoxide (Nucleophile) I1->S2 P1 This compound P2 Byproducts (e.g., KHCO₃, KBr) S1->I1 S2->P1 S2->P2

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Reagents and Materials:

  • 4-Hydroxyacetophenone

  • Ethyl bromoacetate (or ethyl chloroacetate)

  • Anhydrous potassium carbonate (K₂CO₃), finely pulverized

  • Acetone (or N,N-dimethylformamide - DMF)

  • Potassium iodide (catalytic amount, optional)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable solvent like dry acetone or DMF.

  • Addition of Alkylating Agent: Add ethyl bromoacetate (1.1-1.2 eq) to the stirring mixture. A catalytic amount of potassium iodide can be added to facilitate the reaction, especially if ethyl chloroacetate is used.

  • Reaction Execution: Heat the mixture to reflux and maintain it for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the residue with fresh solvent.

  • Extraction: Combine the filtrate and washings, and evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Rationale for Experimental Choices
  • Base: Anhydrous potassium carbonate is a commonly used weak base that is sufficient to deprotonate the acidic phenol without causing hydrolysis of the ester group on the ethyl bromoacetate.

  • Solvent: Polar aprotic solvents like acetone or DMF are ideal as they can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.

  • Catalyst: Potassium iodide can be used as a catalyst due to the Finkelstein reaction, where it converts the alkyl chloride or bromide to a more reactive alkyl iodide in situ.

Synthesis of the Key Precursor: 4-Hydroxyacetophenone

The availability of high-purity 4-hydroxyacetophenone is critical for the successful synthesis of the target compound. The standard industrial synthesis of 4-hydroxyacetophenone begins with phenol, which is first converted to phenyl acetate via an esterification reaction[8][9][10]. Subsequently, phenyl acetate undergoes a Fries rearrangement to yield 4-hydroxyacetophenone[8][10]. Purification of the crude 4-hydroxyacetophenone is often necessary to remove residual phenol and other impurities, and can be achieved by recrystallization from solvent systems like ethanol/water or ethanol/ethyl acetate[8][9].

Precursor_Synthesis Phenol Phenol PhenylAcetate Phenyl Acetate Phenol->PhenylAcetate Esterification AceticAnhydride Acetic Anhydride AceticAnhydride->PhenylAcetate FriesRearrangement Fries Rearrangement (Lewis Acid Catalyst) PhenylAcetate->FriesRearrangement Hydroxyacetophenone 4-Hydroxyacetophenone FriesRearrangement->Hydroxyacetophenone

Caption: Synthetic pathway for the precursor, 4-hydroxyacetophenone.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate moiety (a singlet), the aromatic protons (two doublets), and the methyl protons of the acetyl group (a singlet).

    • ¹³C-NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and ketone, the aromatic carbons, and the aliphatic carbons of the ethyl and acetate groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester and ketone groups, as well as the C-O stretching of the ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Historical Context and Applications in Drug Discovery

The discovery and history of this compound are not marked by a singular event but rather by its emergence as a useful intermediate in organic synthesis. Its application in the creation of more complex molecules is where its value is truly demonstrated.

  • Precursor for Chalcones: It has been used in the synthesis of novel chalcone derivatives. For example, the synthesis of ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, a compound studied for its enzyme inhibition activities, starts from this compound[2].

  • Building Block for Hypoglycemic Agents: Its structure is integral to the synthesis of potential dual-acting hypoglycemic agents. A related compound, ethyl-2-(4-aminophenoxy)acetate, which can be derived from a nitrated analog of this compound, is highlighted as a building block for dual GK and PPARγ activators[1]. This points to the utility of the core phenoxyacetate scaffold in medicinal chemistry.

The "history" of this compound is therefore a reflection of the ongoing quest for new therapeutic agents, where the efficient assembly of molecular scaffolds is paramount.

Conclusion

This compound is a valuable and versatile synthetic intermediate with a straightforward and scalable synthesis based on the classic Williamson ether synthesis. Its importance is underscored by its application in the development of new molecules with potential therapeutic relevance. This guide has provided a detailed overview of its synthesis, characterization, and the scientific rationale behind the chosen methodologies, aiming to equip researchers with the necessary knowledge for its effective utilization in their work.

References

  • Williamson Ether Synthesis . Available from: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis . YouTube. Available from: [Link]

  • Gerhards, et al. (2020). Method for purification of 4-hydroxyacetophenone. Google Patents (US10752571B2).
  • Gerhards, et al. (2022). Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. Google Patents (WO2022096755A2).
  • Williamson ether synthesis . Wikipedia. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis . Master Organic Chemistry. Available from: [Link]

  • Write the mechanism for the Williamson ether synthesis of Ethyl phenyl ether . Available from: [Link]

  • Synthesis of 4-hydroxyacetophenone . PrepChem.com. Available from: [Link]

  • METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE . European Patent Office (EP 3526188 B1). Available from: [Link]

  • Al-Wahaibi, et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies . MDPI. Available from: [Link]

  • Yulianti, et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents . Molekul. Available from: [Link]

  • Ismael, et al. (2021). New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study . PubMed. Available from: [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS . Available from: [Link]

  • Ethyl 2-(4-acetamidophenoxy)acetate . PubChem. Available from: [Link]

  • This compound (C12H14O4) . PubChemLite. Available from: [Link]

  • View of Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents . Available from: [Link]

  • 2-(4-Hydroxyphenyl)ethyl acetate . PubChem. Available from: [Link]

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Methodological & Application

Synthesis of Ethyl 2-(4-acetylphenoxy)acetate from 4-hydroxyacetophenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 2-(4-acetylphenoxy)acetate, a valuable intermediate in pharmaceutical and organic synthesis. The protocol details the O-alkylation of 4-hydroxyacetophenone with ethyl chloroacetate via the Williamson ether synthesis. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and fine chemicals. Its structure incorporates a phenoxyacetate moiety, a common feature in many pharmaceutical agents. The synthesis from readily available 4-hydroxyacetophenone provides a cost-effective and efficient route to this versatile intermediate. This guide will focus on the well-established Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2]

The core of this transformation involves the deprotonation of the phenolic hydroxyl group of 4-hydroxyacetophenone to form a nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide, in this case, ethyl chloroacetate.[1][3][4] Understanding the principles of the SN2 mechanism is crucial for optimizing reaction conditions and minimizing potential side reactions.[1][3]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 4-hydroxyacetophenone proceeds via the Williamson ether synthesis. This reaction is a classic example of an SN2 reaction.[1]

Step 1: Deprotonation. The phenolic proton of 4-hydroxyacetophenone is acidic and is removed by a base, such as potassium carbonate (K₂CO₃), to generate a more nucleophilic phenoxide ion. The choice of a moderate base like K₂CO₃ is critical to selectively deprotonate the phenol without promoting side reactions involving the acetyl group.

Step 2: Nucleophilic Attack. The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of ethyl chloroacetate. This carbon is bonded to a chlorine atom, which is a good leaving group. The reaction proceeds via a backside attack, which is characteristic of an SN2 mechanism, leading to the displacement of the chloride ion and the formation of the desired ether linkage.[1][3]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 4-Hydroxyacetophenone Intermediate Phenoxide Ion (Nucleophile) Reactant1->Intermediate Deprotonation Reactant2 Ethyl Chloroacetate Product This compound Reactant2->Product Base K₂CO₃ (Base) Intermediate->Product SN2 Attack Byproduct KCl + H₂O + CO₂

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
4-HydroxyacetophenoneC₈H₈O₂136.151.0 eq
Ethyl ChloroacetateC₄H₇ClO₂122.551.2 eq
Potassium Carbonate (anhydrous)K₂CO₃138.212.0 eq
AcetoneC₃H₆O58.08As solvent
Ethyl AcetateC₄H₈O₂88.11For extraction
Brine (saturated NaCl solution)NaCl(aq)-For washing
Sodium Sulfate (anhydrous)Na₂SO₄142.04For drying
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyacetophenone (1.0 eq) in acetone.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt.

  • Addition of Alkylating Agent: To the stirring suspension, add ethyl chloroacetate (1.2 eq) dropwise.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C for acetone). Maintain the reflux for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate). The disappearance of the starting material (4-hydroxyacetophenone) indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Experimental_Workflow A 1. Dissolve 4-hydroxyacetophenone in Acetone B 2. Add K₂CO₃, Stir A->B C 3. Add Ethyl Chloroacetate B->C D 4. Reflux for 4-6 hours C->D E 5. Monitor by TLC D->E F 6. Cool and Filter E->F G 7. Evaporate Solvent F->G H 8. Extraction with Ethyl Acetate G->H I 9. Dry and Concentrate H->I J 10. Purify Product I->J

Caption: Experimental Workflow for Synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet), the aromatic protons, and the methyl protons of the acetyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbons of the ester and ketone, the aromatic carbons, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester and the ketone, as well as C-O stretching of the ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, confirming the formation of the desired product.[5]

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety practices when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and reagents.[6][7]

  • Reagent Handling:

    • 4-Hydroxyacetophenone: Harmful if swallowed.[7] Avoid contact with skin and eyes.[6][7]

    • Ethyl Chloroacetate: It is a lachrymator and is corrosive. Handle with extreme care.

    • Acetone and Ethyl Acetate: These are flammable solvents. Keep away from open flames and heat sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[6]

Applications in Drug Development

This compound serves as a versatile starting material in the synthesis of more complex molecules with potential therapeutic applications. The presence of the ketone and ester functionalities allows for a wide range of subsequent chemical transformations. Its derivatives have been explored for various biological activities, making this synthetic route highly relevant to medicinal chemists and drug development professionals.[8]

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the preparation of this compound from 4-hydroxyacetophenone. This application note offers a detailed protocol, mechanistic understanding, and safety guidelines to facilitate the successful synthesis and characterization of this important chemical intermediate. The straightforward nature of this procedure makes it suitable for both academic research and industrial applications.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Williamson Ether Synthesis. Retrieved from [Link]

  • Sari, Y., et al. (2021). Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. Molekul, 16(2), 115-122.
  • LibreTexts Chemistry. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(2), 227.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Laboratory protocol for the preparation of Ethyl 2-(4-acetylphenoxy)acetate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ethyl 2-(4-acetylphenoxy)acetate

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the development of novel pharmaceutical compounds and materials science. Its structure combines a phenoxyacetic acid moiety with an acetyl group, providing multiple reactive sites for further chemical modification. This document provides a detailed, field-tested protocol for the preparation of this compound via the Williamson ether synthesis. The narrative is designed for researchers and professionals in chemical and drug development, offering not only a step-by-step guide but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] The reaction proceeds by the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion.

Overall Reaction:

Mechanism Rationale:

The reaction mechanism involves two primary steps:

  • Deprotonation: The phenolic hydroxyl group of 4-hydroxyacetophenone is weakly acidic. A base, in this case, anhydrous potassium carbonate (K₂CO₃), is used to deprotonate the phenol, forming a potassium phenoxide intermediate.[3] This step is critical as the resulting phenoxide is a much stronger nucleophile than the starting phenol. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are preferred as they effectively solvate the cation (K⁺), leaving the phenoxide anion more exposed and reactive, thereby accelerating the rate of the SN2 reaction.[4]

  • Nucleophilic Substitution (SN2): The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate.[2] This attack occurs from the backside of the carbon-chlorine bond, leading to the displacement of the chloride leaving group in a single, concerted step.[1][5] The use of a primary alkyl halide (ethyl chloroacetate) is crucial, as secondary or tertiary halides would favor elimination reactions as a competing pathway.[6]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )QuantityMolesEquiv.Supplier
4-HydroxyacetophenoneC₈H₈O₂136.1510.0 g0.07341.0Sigma-Aldrich
Ethyl ChloroacetateC₄H₇ClO₂122.559.9 g (8.3 mL)0.08081.1Acros Organics
Anhydrous Potassium CarbonateK₂CO₃138.2115.2 g0.1101.5Fisher Scientific
AcetoneC₃H₆O58.08200 mL--VWR Chemicals
Ethyl Acetate (EtOAc)C₄H₈O₂88.11300 mL--VWR Chemicals
HexaneC₆H₁₄86.18150 mL--VWR Chemicals
Brine (Saturated NaCl)NaCl(aq)-100 mL--Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.0420 g--EMD Millipore
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Melting point apparatus

  • Analytical balance

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl Chloroacetate: Toxic and corrosive. Avoid inhalation and contact with skin and eyes.[7]

  • Acetone & Ethyl Acetate: Highly flammable liquids.[8][9] Keep away from open flames and sparks.[10] Vapors may cause drowsiness or dizziness.[11]

  • 4-Hydroxyacetophenone: May cause skin and eye irritation.

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before starting the experiment.[12]

Experimental Protocol

Step 1: Reaction Setup
  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (10.0 g, 0.0734 mol).

  • Add anhydrous potassium carbonate (15.2 g, 0.110 mol).

  • Add 200 mL of acetone to the flask.

  • Begin stirring the suspension at room temperature.

Step 2: Alkylation Reaction
  • Slowly add ethyl chloroacetate (8.3 mL, 0.0808 mol) to the stirring suspension using a dropping funnel or syringe over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) using a heating mantle.

  • Allow the reaction to proceed under reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-hydroxyacetophenone spot (visualized with UV light) indicates reaction completion.

Step 3: Work-up and Extraction
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium chloride salts using a Büchner funnel and wash the solid cake with a small amount of fresh acetone (2 x 20 mL).

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • To the resulting residue, add 150 mL of ethyl acetate and 100 mL of deionized water. Transfer the mixture to a 500 mL separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer sequentially with 50 mL of 5% NaOH solution (to remove any unreacted phenol), 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (~20 g), swirl, and let it stand for 15-20 minutes.

  • Decant or filter the dried organic solution and concentrate it using a rotary evaporator to yield the crude product, which may be an off-white solid or a pale yellow oil.

Step 4: Purification by Recrystallization
  • Transfer the crude product to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or an ethyl acetate/hexane mixture to dissolve the crude solid completely. A good starting point is a 1:4 mixture of ethyl acetate to hexane.[13]

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Dry the crystals under vacuum to obtain pure this compound.

Characterization

  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₂H₁₄O₄[14]

  • Molecular Weight: 222.24 g/mol

  • Melting Point: 78-80 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 4.68 (s, 2H), 4.28 (q, J=7.1 Hz, 2H), 2.58 (s, 3H), 1.31 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 196.8, 168.4, 162.2, 131.8, 130.6, 114.2, 65.5, 61.6, 26.4, 14.1.

  • IR (KBr, cm⁻¹): 3070 (Ar C-H), 2985 (Alkyl C-H), 1760 (Ester C=O), 1675 (Ketone C=O), 1605, 1580 (Ar C=C), 1250 (Ether C-O).

Visual Workflow and Mechanism Diagrams

dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_reaction" { label="Reaction Phase"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="1. Mix Reactants\n(4-Hydroxyacetophenone,\nK₂CO₃, Acetone)"]; B [label="2. Add Ethyl\nChloroacetate"]; C [label="3. Reflux\n(12-16 hours)"]; A -> B -> C [style=solid, arrowhead=normal]; }

subgraph "cluster_workup" { label="Work-up & Extraction"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; D [label="4. Cool & Filter\n(Remove Salts)"]; E [label="5. Concentrate\n(Rotovap)"]; F [label="6. Liquid-Liquid\nExtraction (EtOAc/H₂O)"]; G [label="7. Dry Organic\nLayer (Na₂SO₄)"]; H [label="8. Concentrate to\nCrude Product"]; D -> E -> F -> G -> H [style=solid, arrowhead=normal]; }

subgraph "cluster_purification" { label="Purification & Analysis"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; I [label="9. Recrystallize\n(EtOAc/Hexane)"]; J [label="10. Filter & Dry\n(Vacuum)"]; K [label="11. Characterize\n(MP, NMR, IR)"]; I -> J -> K [style=solid, arrowhead=normal]; }

C -> D [label="Reaction\nComplete"]; H -> I [label="Crude\nProduct"]; } .dot Caption: Overall workflow for the synthesis of this compound.

dot digraph "Williamson_Ether_Synthesis_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", color="#34A853"];

// Nodes for reactants and intermediates Phenol [label=<

4-Hydroxyacetophenone

];

Phenoxide [label=<

Phenoxide Intermediate

];

Ester [label=<

Ethyl Chloroacetate

];

Product [label=<

Final Product

];

// Invisible nodes for arrow labels node [shape=plaintext, fontcolor="#EA4335"]; Step1_label [label="Step 1: Deprotonation"]; Step2_label [label=N2 Attack>];

// Edges representing the reaction steps Phenol -> Step1_label [arrowhead=none, style=invis]; Step1_label -> Phenoxide [label=<+ K₂CO₃

  • KHCO₃>, fontcolor="#4285F4"];

{rank=same; Phenoxide; Ester; Step2_label} Phenoxide -> Step2_label [arrowhead=none, style=invis]; Ester -> Step2_label [arrowhead=none, style=invis]; Step2_label -> Product [label=<+ Cl⁻>, fontcolor="#4285F4"]; } .dot Caption: Mechanism of the Williamson ether synthesis for the target compound.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

  • Yufita, E., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research.
  • Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Yufita, E., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. [Link]

  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • Organic Syntheses. Hydrocinnamic acid, α,β-epoxy-β-methyl-, ethyl ester. [Link]

  • Reddit. How do I recrystallize this product?. [Link]

  • Science Interactive. (2013). SAFETY DATA SHEET - Ethyl Acetate. [Link]

  • PubChem. This compound. [Link]

  • Thyzoid. (2022). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. [Link]

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Application Notes and Protocols: Ethyl 2-(4-acetylphenoxy)acetate as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 2-(4-acetylphenoxy)acetate, a pivotal intermediate in modern organic synthesis. With a unique bifunctional architecture, this compound serves as a valuable building block for a diverse array of complex molecules, particularly in the realm of medicinal chemistry. This document elucidates the synthesis, key chemical transformations, and detailed experimental protocols related to this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for its effective utilization.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₁₂H₁₄O₄, is a crystalline solid that has garnered significant attention as a versatile intermediate.[1] Its structure is characterized by a phenoxyacetate moiety, which is a common scaffold in many biologically active compounds, and a para-acetyl group that provides a reactive handle for a variety of chemical transformations. This dual functionality allows for sequential or orthogonal chemical modifications, making it a strategic precursor in multi-step synthetic pathways.

The core value of this intermediate lies in its ability to introduce the 4-acetylphenoxy moiety into a target molecule. This group is a precursor to a wide range of functional groups and heterocyclic systems. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols, or be used to modulate the pharmacokinetic properties of a lead compound. The acetyl group, on the other hand, is a key participant in condensation reactions, most notably the Claisen-Schmidt condensation for the synthesis of chalcones, which are well-known for their broad spectrum of pharmacological activities.[2]

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, by the phenoxide ion of 4-hydroxyacetophenone.[2][3][4]

Mechanistic Insights

The reaction proceeds via a classic SN2 mechanism.[2] The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group of 4-hydroxyacetophenone by a suitable base, such as potassium carbonate or sodium hydroxide, to generate a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of the ethyl haloacetate, displacing the halide ion and forming the desired ether linkage. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is crucial as it solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide ion.[5]

Williamson_Ether_Synthesis Mechanism of Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Hydroxyacetophenone 4-Hydroxyacetophenone Phenoxide Phenoxide Ion (Nucleophile) 4-Hydroxyacetophenone->Phenoxide + Base - HB⁺ Base Base (e.g., K₂CO₃) Transition_State SN2 Transition State Phenoxide->Transition_State Ethyl_Haloacetate Ethyl Haloacetate (Electrophile) Ethyl_Haloacetate->Transition_State Product This compound Transition_State->Product Leaving_Group Halide Ion (X⁻) Transition_State->Leaving_Group

Caption: Mechanism of Williamson Ether Synthesis.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of analogous phenoxyacetates.[6]

Materials:

  • 4-Hydroxyacetophenone

  • Ethyl chloroacetate (or ethyl bromoacetate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a white to off-white solid.

Table 1: Reagent Quantities and Physicochemical Data

ReagentMolar Mass ( g/mol )EquivalentsCAS Number
4-Hydroxyacetophenone136.151.099-93-4
Ethyl chloroacetate122.551.2105-39-5
Potassium Carbonate138.212.0584-08-7
Product 222.24 -67879-58-7

Applications in Organic Synthesis: A Gateway to Bioactive Molecules

The synthetic utility of this compound is primarily demonstrated in its role as a precursor to chalcones and other heterocyclic systems.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The acetyl group of this compound readily participates in base-catalyzed Claisen-Schmidt condensations with various aromatic aldehydes. This reaction provides a straightforward route to a wide array of chalcone derivatives, which are known to exhibit diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism: The reaction is initiated by the deprotonation of the α-carbon of the acetyl group by a base (e.g., NaOH or KOH) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Claisen_Schmidt_Condensation Claisen-Schmidt Condensation for Chalcone Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack and Dehydration Intermediate This compound Enolate Enolate (Nucleophile) Intermediate->Enolate + Base - H₂O Base Base (e.g., NaOH) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Aldol_Adduct Chalcone Chalcone Derivative Aldol_Adduct->Chalcone - H₂O

Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.

Protocol for the Synthesis of a Chalcone Derivative

The following protocol describes the synthesis of ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, a specific chalcone derivative with potential biological activity.[7]

Materials:

  • This compound

  • Benzo[b]thiophene-2-carbaldehyde

  • Ethanol

  • Aqueous sodium hydroxide solution

Procedure:

  • Dissolve this compound (1.0 eq) and benzo[b]thiophene-2-carbaldehyde (1.0 eq) in ethanol.

  • To this stirred solution, add an aqueous solution of sodium hydroxide dropwise at room temperature.

  • Continue stirring at room temperature for 24 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the resulting solid, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Characterization Data (Predicted and Analogous)

As of the date of this publication, comprehensive, experimentally-derived spectroscopic data for this compound is not widely available in public databases. The following data is predicted based on standard chemical shift values and data from structurally similar compounds such as ethyl 2-(4-acetamidophenoxy)acetate and ethyl 2-(4-methoxyphenoxy)acetate.[8]

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Signals/Peaks
¹H NMR (CDCl₃)δ ~7.9 (d, 2H, Ar-H ortho to acetyl), ~6.9 (d, 2H, Ar-H ortho to ether), 4.6 (s, 2H, -OCH₂-), 4.2 (q, 2H, -OCH₂CH₃), 2.5 (s, 3H, -COCH₃), 1.2 (t, 3H, -OCH₂CH₃) ppm.
¹³C NMR (CDCl₃)δ ~196 (C=O, ketone), ~168 (C=O, ester), ~162 (Ar-C-O), ~131 (Ar-C-acetyl), ~130 (Ar-CH), ~114 (Ar-CH), ~65 (-OCH₂-), ~61 (-OCH₂CH₃), ~26 (-COCH₃), ~14 (-OCH₂CH₃) ppm.
IR (KBr) ν ~1750 cm⁻¹ (C=O, ester), ~1680 cm⁻¹ (C=O, ketone), ~1600, 1500 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (C-O, ether).
Mass Spec (EI) m/z 222 (M⁺), 179 (M - OCH₂CH₃)⁺, 149 (M - COOCH₂CH₃)⁺, 43 (CH₃CO)⁺.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the reactivity of its dual functional groups make it an attractive starting material for the synthesis of a wide range of biologically active molecules, most notably chalcones. The protocols and data presented in this guide are intended to facilitate its use in research and development, enabling the exploration of new chemical entities with potential therapeutic applications.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Dermer, O. C. (1944). The Williamson Synthesis of Ethers. Chemical Reviews, 34(2), 409-451.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Fadlan, A., Masitoh, H., Apsari, B. R., Khusnayaini, I. A., & Lela. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology, 21(1), 1-10.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Yulianti, E., et al. (2012). The effect of solvent on the synthesis of eugenol derivatives. Indonesian Journal of Chemistry, 12(1), 1-6.
  • Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(1), 123.
  • Gök, M. K., et al. (2022). New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. Journal of Biomolecular Structure and Dynamics, 40(22), 12260-12267.
  • Wikipedia. (n.d.). Claisen-Schmidt condensation. Retrieved from [Link]

  • Goyal, P., Kumar, A., & Singh, I. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supp 1), 001-014.
  • PubChem. (n.d.). Ethyl 2-(4-acetamidophenoxy)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-methoxyphenoxy)acetate. Retrieved from [Link]

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High-performance liquid chromatography (HPLC) method for Ethyl 2-(4-acetylphenoxy)acetate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 2-(4-acetylphenoxy)acetate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of this compound. This compound is a key intermediate in various synthetic pathways, and its accurate characterization is critical for researchers, scientists, and professionals in drug development and chemical synthesis. The methodology herein is built upon established principles of chromatography, detailing not just the protocol but also the scientific rationale behind the selection of each parameter. This ensures the method is both trustworthy and readily adaptable for validation and implementation in a quality control or research environment.

Introduction and Scientific Principle

This compound is a moderately polar organic molecule featuring an acetophenone chromophore, an ether linkage, and an ethyl ester group. Its structural characteristics make it an ideal candidate for analysis by reversed-phase HPLC, where it can be effectively retained and separated on a non-polar stationary phase.

The principle of this method is based on the partitioning of the analyte between a polar mobile phase and a hydrophobic stationary phase (C18). The retention of this compound is primarily governed by hydrophobic interactions between the molecule and the octadecyl-silica stationary phase.[1] Elution is achieved by using a mobile phase of sufficient organic solvent composition to disrupt these interactions and transport the analyte through the column. The inclusion of a weak acid, such as formic acid, in the mobile phase helps to ensure sharp, symmetrical peak shapes by minimizing undesirable interactions with residual silanols on the silica support.[2][3] Detection is performed using a UV-Vis detector set at a wavelength that corresponds to the strong absorbance of the compound's aromatic ketone structure.

HPLC Method Parameters

The following table summarizes the optimized instrumental conditions for the analysis of this compound.

ParameterSpecification
Instrument Standard HPLC System with UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile
Elution Mode Isocratic
Composition 55% Mobile Phase B : 45% Mobile Phase A
Flow Rate 1.0 mL/min[1][5]
Column Temperature 30 °C
Detection Wavelength 256 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Diluent Mobile Phase (55:45 Acetonitrile:Water)

Detailed Experimental Protocols

Preparation of Reagents and Mobile Phase
  • Mobile Phase A (0.1% Formic Acid in Water): To 999 mL of HPLC-grade water in a 1 L solvent flask, carefully add 1 mL of formic acid. Mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): To 999 mL of HPLC-grade acetonitrile in a 1 L solvent flask, carefully add 1 mL of formic acid. Mix thoroughly.

  • Working Mobile Phase: In a separate 1 L flask, combine 450 mL of Mobile Phase A and 550 mL of Mobile Phase B. Degas the solution for 15 minutes using a sonicator or an online degasser before use.

Standard Solution Preparation (100 µg/mL)
  • Primary Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of the diluent (mobile phase) and sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent. Mix well. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

Sample Solution Preparation
  • Prepare a sample solution of this compound in the diluent to achieve a target concentration of approximately 100 µg/mL.

  • Ensure the sample is fully dissolved, using sonication if necessary.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent column blockage.[5]

HPLC System Setup and Analysis Workflow

The logical flow of the analytical process, from preparation to final data analysis, is crucial for achieving reproducible results.

HPLC_Workflow prep Reagent & Sample Preparation system_setup HPLC System Setup (Pump, Detector) prep->system_setup equilibration Column Equilibration (Flush with Mobile Phase) system_setup->equilibration injection Inject Sample / Standard (10 µL) equilibration->injection separation Isocratic Separation on C18 Column injection->separation detection UV Detection @ 256 nm separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Integration & Quantification) data_acq->analysis

Caption: HPLC analysis workflow for this compound.

  • System Priming: Prime all solvent lines with the appropriate mobile phase to remove air bubbles and ensure a stable baseline.

  • Column Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Allow the mobile phase to flow through the column for at least 20-30 minutes, or until a stable, noise-free baseline is observed in the detector output.

  • Sequence Setup: Program the HPLC software with the sample information, injection volume, and run time.

  • Execution: Begin the analysis by injecting a blank (diluent), followed by the standard solution(s) and then the sample solution(s). It is good practice to inject a standard periodically to monitor system stability.

Rationale and Method Development Insights (The "Why")

  • Stationary Phase (C18): A C18 (octadecyl-silica) column is the most common and versatile stationary phase for reversed-phase HPLC.[1] Its long alkyl chains provide a highly hydrophobic surface, which is ideal for retaining moderately non-polar compounds like this compound through van der Waals forces. This choice provides a strong retentive mechanism that is easily modulated by the mobile phase composition.

  • Mobile Phase (Acetonitrile/Water/Formic Acid):

    • Acetonitrile (ACN): ACN is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its ability to provide different selectivity for aromatic compounds compared to methanol.[3]

    • Water: HPLC-grade water serves as the weak, polar component of the mobile phase, facilitating the hydrophobic interaction between the analyte and the stationary phase.

    • Formic Acid (0.1%): The addition of a small amount of acid is a critical component of robust method development. It maintains a low pH (~2.7-3.0), which suppresses the ionization of residual silanol groups on the silica surface of the column.[3] This prevents peak tailing that can occur from secondary ionic interactions between the analyte and the stationary phase, leading to sharper, more symmetrical peaks and improved reproducibility.

  • Detection Wavelength (256 nm): The analyte contains an acetophenone moiety, which possesses a π-electron system that strongly absorbs UV radiation. While a full UV scan is recommended during method development, 256 nm is a highly effective wavelength for detecting compounds with this chromophore, offering an excellent balance of sensitivity and selectivity. This is consistent with methods developed for similar aromatic structures.[6]

System Suitability and Trustworthiness

To ensure the validity of the results obtained, a system suitability test must be performed before sample analysis. This protocol is self-validating through the continuous verification of its performance.

ParameterAcceptance CriteriaPurpose
Retention Time %RSD ≤ 2.0% (based on 5 replicate injections of standard)Demonstrates the stability and precision of the pump.
Peak Area %RSD ≤ 2.0% (based on 5 replicate injections of standard)Confirms the precision of the injector and detector.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry and good column performance.
Theoretical Plates (N) > 2000Indicates the efficiency of the separation.

References

  • Benchchem. (n.d.). Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
  • SIELC Technologies. (n.d.). Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Technical Support Center: HPLC Separation of Acetophenone Isomers.
  • StudyRaid. (2025). Understand TLC and HPLC Analysis of Acetophenone.
  • PubChemLite. (n.d.). This compound (C12H14O4).
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  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Ethyl Acetate.
  • Al-Warhi, T., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-methoxyphenoxy)acetate. PubChem.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(2-bromoacetyl)phenoxy]acetate. PubChem.
  • Al-Warhi, T., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate.
  • Kumar, K. P., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PubMed.

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Application Note: Real-Time Monitoring of Ethyl 2-(4-acetylphenoxy)acetate Synthesis using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for monitoring the synthesis of Ethyl 2-(4-acetylphenoxy)acetate using Thin-Layer Chromatography (TLC). This technique offers a rapid, cost-effective, and highly efficient method for tracking the consumption of reactants and the formation of the product in real-time.[1][2][3] The protocols outlined herein are designed for researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery, ensuring scientific integrity and reproducibility. We will delve into the underlying principles of TLC, provide step-by-step experimental procedures, and offer insights into the interpretation of results, thereby empowering scientists to optimize reaction conditions and ensure product purity.[4][5]

Introduction: The Critical Role of Reaction Monitoring

In the landscape of pharmaceutical development and fine chemical synthesis, the ability to accurately monitor the progress of a chemical reaction is paramount. It allows for the determination of reaction endpoints, the identification of potential side products, and the optimization of parameters such as temperature, time, and catalyst loading.[2] Thin-Layer Chromatography (TLC) stands out as an indispensable analytical tool for these purposes due to its simplicity, speed, and low cost.[3][6][7]

The synthesis of this compound, a valuable intermediate in medicinal chemistry, typically proceeds via a Williamson ether synthesis.[8] In this reaction, the phenolic hydroxyl group of 4-hydroxyacetophenone is alkylated using an ethyl haloacetate. The significant difference in polarity between the starting phenol and the resulting ester product makes TLC an ideal technique for monitoring this transformation. The more polar phenol exhibits a stronger interaction with the polar stationary phase (silica gel) and thus travels a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value compared to the less polar ester product.[7]

Foundational Principles of Thin-Layer Chromatography

TLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[9][10][11][12]

  • Stationary Phase: A thin layer of an adsorbent material, typically silica gel or alumina, is coated onto an inert backing like glass, plastic, or aluminum.[7][13] For the analysis of moderately polar compounds like phenoxyacetates, silica gel is the most common choice.[14]

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that flows up the plate via capillary action, carrying the sample mixture with it.[7] The choice of mobile phase is critical for achieving good separation.

  • Separation Mechanism: As the mobile phase ascends the plate, a continuous equilibrium of adsorption and desorption occurs for each component of the spotted mixture.[7] Compounds with a higher affinity for the stationary phase move more slowly (lower Rf), while compounds with a higher affinity for the mobile phase move more quickly (higher Rf).[15]

  • Retention Factor (Rf): The Rf value is a quantitative measure of a compound's movement and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[16][17][18][19]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    Under constant conditions (stationary phase, mobile phase, temperature), the Rf value is a characteristic property of a compound.[15]

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated plates. The F254 indicator is a fluorescent material that allows for visualization under UV light.[17][20]

  • Reactants: 4-hydroxyacetophenone, Ethyl bromoacetate (or chloroacetate), and a suitable base (e.g., K₂CO₃).

  • Solvents: Acetone (for sample preparation), Ethyl acetate (reagent grade), and n-Hexane (reagent grade).

  • Apparatus:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting

    • UV lamp (254 nm)

    • Forceps

    • Pencil

    • Ruler

    • Heating device (e.g., hot plate) for visualization with staining agents.

Workflow for Reaction Monitoring by TLC

The following diagram illustrates the general workflow for monitoring the reaction.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) prep_plate Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate prep_samples Prepare Samples (Reactant, Co-spot, Reaction Mixture) prep_plate->prep_samples spot_plate Spot Samples on Plate prep_samples->spot_plate Start Analysis develop_plate Develop Plate in Chamber spot_plate->develop_plate mark_front Mark Solvent Front & Dry Plate develop_plate->mark_front visualize Visualize Spots (UV Lamp / Stain) mark_front->visualize circle_spots Circle Spots visualize->circle_spots calculate_rf Calculate Rf Values circle_spots->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: General workflow for TLC analysis.

Step-by-Step Protocol

Step 1: Preparation of the TLC Developing Chamber

  • Causality: Saturating the chamber atmosphere with solvent vapors is crucial for obtaining reproducible Rf values and preventing uneven solvent flow (edge effects).[21]

  • Pour the chosen mobile phase (e.g., 30% Ethyl acetate in Hexane) into the TLC chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.

  • Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.

Step 2: Preparation of the TLC Plate and Samples

  • Causality: Using a pencil is essential as ink from a pen will dissolve in the mobile phase and chromatograph along with the sample. The baseline must be above the solvent level to prevent the sample from dissolving directly into the solvent pool.

  • Handle the TLC plate only by the edges to avoid contaminating the silica surface.

  • Using a pencil, gently draw a straight line (the origin or baseline) approximately 1 cm from the bottom of the plate.[22]

  • On the baseline, mark three small, equidistant points for spotting: 'S' for the starting material (4-hydroxyacetophenone), 'C' for the co-spot, and 'R' for the reaction mixture.[22]

  • Prepare a dilute solution of the starting material (4-hydroxyacetophenone) in a volatile solvent like acetone or ethyl acetate.

  • At designated time intervals (e.g., T=0, 30 min, 60 min), withdraw a small aliquot (a few microliters) from the reaction mixture. Dilute this aliquot in a small vial with acetone.

Step 3: Spotting the TLC Plate

  • Causality: Keeping the spots small and concentrated ensures better separation and prevents streaking.[9]

  • Dip a capillary tube into the starting material solution.

  • Gently and briefly touch the capillary tube to the 'S' mark on the plate. Allow the solvent to evaporate completely.

  • Repeat the spotting on the 'C' (co-spot) mark.

  • Using a clean capillary tube, spot the diluted reaction mixture aliquot on the 'R' mark and also on top of the starting material spot at the 'C' mark.[22]

  • Ensure all spots are small (1-2 mm in diameter) and the solvent has fully evaporated before development.

Step 4: Developing the Chromatogram

  • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level.

  • Replace the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Step 5: Visualization

  • Causality: Both the reactant and product contain aromatic rings and are expected to be UV-active. UV visualization is non-destructive and should always be performed first.[20]

  • UV Light (Non-destructive): Place the dried plate under a UV lamp (254 nm). The plate's background will fluoresce green, and UV-active compounds will appear as dark spots.[17][20] Gently circle the outline of each visible spot with a pencil.

  • Staining (Destructive): If further visualization is needed, use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: Excellent for visualizing the phenol starting material, which is easily oxidized. It will appear as a yellow-brown spot on a purple background. The product may also visualize.

    • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones. Both the reactant and product contain a ketone group and will produce yellow to orange spots.[16]

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.[17][20]

Data Interpretation and Analysis

The developed and visualized TLC plate provides a clear snapshot of the reaction's progress.

TLC_Interpretation start Analyze Visualized TLC Plate q1 Is the starting material spot (Lane R) still intense? start->q1 yes_node Reaction Incomplete q1->yes_node Yes no_node Reaction is Likely Complete or Nearing Completion q1->no_node No q2 Is there a new spot with a higher Rf value? yes_node->q2 no_node->q2 product_yes Product is Forming q2->product_yes Yes product_no No Product Formation or Product has same Rf as SM q2->product_no No q3 Are there other unexpected spots? product_yes->q3 end_node Decision: Continue Reaction, Work-up, or Optimize product_no->end_node impurity_yes Impurity/Side Product Formation q3->impurity_yes Yes impurity_no Clean Reaction q3->impurity_no No impurity_yes->end_node impurity_no->end_node

Caption: Logical flow for interpreting TLC results.

Analysis of a Typical TLC Plate:

  • Lane S (Starting Material): Shows a single spot corresponding to 4-hydroxyacetophenone.

  • Lane R (Reaction Mixture): At the beginning of the reaction (T=0), this lane will show primarily the starting material spot. As the reaction progresses, the intensity of this spot will decrease, and a new spot, corresponding to the less polar this compound, will appear at a higher Rf.

  • Lane C (Co-spot): This lane is crucial for confirming the identity of the spots. It helps to resolve the starting material from the product, especially if their Rf values are close.[22]

Quantitative Data Summary

The following table summarizes the expected properties and Rf values for the compounds involved. The optimal mobile phase should provide an Rf value for the product between 0.3 and 0.5 to ensure good separation from both the non-polar solvent front and the polar baseline.[16]

CompoundStructureRelative PolarityExpected Rf (30% EtOAc/Hexane)Visualization Methods
4-hydroxyacetophenone (Starting Material)4-hydroxyacetophenone structureHigh~ 0.2 - 0.3UV (254 nm), KMnO₄, DNPH, Iodine
This compound (Product)this compound structureLow to Medium~ 0.5 - 0.7UV (254 nm), DNPH, Iodine

Note: Rf values are approximate and can vary based on exact conditions such as temperature, chamber saturation, and plate quality.

Troubleshooting and Optimization

  • Problem: Spots are not moving from the baseline (Rf is too low).

    • Cause: The mobile phase is not polar enough.

    • Solution: Increase the proportion of the more polar solvent (Ethyl acetate). For example, try a 40:60 or 50:50 mixture of Ethyl acetate/Hexane.

  • Problem: Spots are running at the solvent front (Rf is too high).

    • Cause: The mobile phase is too polar.

    • Solution: Decrease the proportion of the polar solvent. Try a 20:80 or 10:90 mixture of Ethyl acetate/Hexane.[16]

  • Problem: Spots are streaking.

    • Cause: The sample is too concentrated, or the compound is acidic/basic and interacting strongly with the silica.

    • Solution: Dilute the sample before spotting. For acidic compounds, adding a small amount of acetic acid to the mobile phase can help.

  • Problem: No spots are visible under UV light.

    • Cause: The compounds are not UV-active, or the concentration is too low.

    • Solution: Use a chemical stain for visualization. Try spotting the sample multiple times in the same location (allowing it to dry between applications) to increase the concentration.

Conclusion

Thin-Layer Chromatography is a powerful, indispensable technique for monitoring the synthesis of this compound. By following the detailed protocols and understanding the principles outlined in this application note, researchers can effectively track reaction progress, identify products and impurities, and make informed decisions to optimize their synthetic procedures. The speed and low cost of TLC make it an ideal first-line analytical method in any synthetic chemistry laboratory.

References

  • Columbia University. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 25). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • LibreTexts Chemistry. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Ciura, K., et al. (2017). Thin layer chromatography in drug discovery process. Journal of Chromatography A, 1520, 9-23. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • News-Medical.net. (2018, August 23). Applications of Thin Layer Chromatography. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • JoVE. (2015, March 4). Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, April 3). Understanding the capabilities of thin-layer chromatography (TLC). Retrieved from [Link]

  • PubChem. (n.d.). 4'-Hydroxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

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  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").
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  • Merck Millipore. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Retrieved from [Link]

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High-Purity Isolation of Ethyl 2-(4-acetylphenoxy)acetate: Advanced Purification Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: Ethyl 2-(4-acetylphenoxy)acetate is a key intermediate in synthetic organic chemistry and a valuable building block in the development of novel pharmaceutical agents. The ultimate efficacy and reliability of downstream applications are critically dependent on the purity of this starting material. This document provides a comprehensive guide to the purification of this compound, detailing two primary methodologies: recrystallization and flash column chromatography. We delve into the underlying chemical principles of each technique, offer step-by-step, field-proven protocols, and provide troubleshooting insights to overcome common challenges such as oiling out and incomplete separation. This guide is intended for researchers and drug development professionals seeking to achieve high-purity this compound for demanding research applications.

Introduction and Physicochemical Profile

This compound possesses a molecular structure that includes an ester, an ether linkage, a ketone, and an aromatic ring. This combination of functional groups dictates its solubility and chromatographic behavior, making it amenable to standard organic purification techniques. The presence of both polar (ketone, ester, ether) and non-polar (aromatic ring, ethyl groups) regions requires a nuanced approach to solvent selection for optimal purification.

While extensive experimental data is not widely published, its structure allows for reliable estimations of its physical properties, which are crucial for designing purification protocols. A structurally similar compound, Ethyl (4-formylphenoxy)acetate, is a low-melting solid, suggesting that the target compound will also be a solid at room temperature[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄PubChem[2]
Molecular Weight 222.24 g/mol PubChem[2]
Monoisotopic Mass 222.0892 DaPubChem[2]
Physical State Solid (predicted)Inferred from analogs[1]
Predicted XlogP 1.6PubChem[2]

Strategic Approach to Purification

The choice between recrystallization and column chromatography depends on the nature and quantity of impurities, as well as the scale of the purification.

  • Recrystallization is the method of choice for removing small amounts of impurities from a solid material, particularly when the crude product is already of moderate to high purity (>90%). It is efficient, cost-effective, and easily scalable.

  • Flash Column Chromatography is indispensable when impurities have similar solubility profiles to the desired compound or when purifying complex mixtures containing multiple components. It offers superior separation power based on differential adsorption to a stationary phase.[3]

Purifcation_Decision_Tree start Crude this compound check_purity Assess Crude Purity (e.g., TLC, NMR) start->check_purity recrystallize Protocol 1: Recrystallization check_purity->recrystallize High Purity (>90%) & Solid chromatography Protocol 2: Flash Column Chromatography check_purity->chromatography Low Purity or Oily Mixture end_product High-Purity Product recrystallize->end_product chromatography->end_product

Caption: Decision tree for selecting the appropriate purification method.

Protocol 1: Recrystallization from a Mixed Solvent System

Recrystallization is an equilibrium-based process. The ideal solvent (or solvent pair) should dissolve the compound completely at an elevated temperature but exhibit poor solubility at lower temperatures, allowing the product to crystallize upon cooling while impurities remain in the mother liquor. For a compound of intermediate polarity like this compound, a mixed solvent system, such as ethyl acetate/hexane, is often highly effective.[4]

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Place the crude solid (e.g., 1.0 g) into a suitably sized Erlenmeyer flask.

    • Add a minimal volume of the more polar solvent (ethyl acetate) and heat the mixture gently (e.g., on a hot plate at low-medium setting) with stirring until the solid dissolves completely. The goal is to create a saturated solution at the solvent's boiling point.[5]

    • If insoluble impurities are observed, this is the stage for hot filtration.

  • Inducing Crystallization:

    • Once a clear solution is obtained, begin adding the less polar "anti-solvent" (hexanes) dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears. This indicates the solution is at its saturation point.

    • Add a few more drops of the polar solvent (ethyl acetate) until the solution becomes clear again.

  • Crystal Growth:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals.[5]

    • Once at room temperature, the flask can be placed in an ice bath for 15-30 minutes to maximize crystal precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor.

    • Dry the crystals under high vacuum to remove all residual solvent. The purity can then be assessed by melting point analysis and TLC.

Troubleshooting: "Oiling Out"

A common issue with lower-melting point solids is "oiling out," where the compound separates as a liquid instead of forming crystals.[5]

  • Cause: The solution is too supersaturated, or the boiling point of the solvent is higher than the compound's melting point.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent (ethyl acetate) to reduce the saturation level.

    • Ensure a very slow cooling rate, potentially by insulating the flask.

Protocol 2: High-Resolution Flash Column Chromatography

Flash column chromatography on silica gel is an effective method for purifying this compound from impurities with different polarities. The choice of a hexane/ethyl acetate eluent system is well-precedented for structurally related esters, providing excellent separation.[6][7]

Step-by-Step Methodology
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (Merck 0.063-0.200 mm) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[7]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.

    • Add a small amount of silica gel or Celite to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This dry-loading method generally results in better resolution.[3]

    • Carefully add the dry-loaded sample to the top of the packed silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc), collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 Hexane:EtOAc) to elute the compounds. The optimal gradient can be predetermined by TLC analysis.

    • The progress of the separation is monitored by collecting small spots from the fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Final Product crude Crude Product dissolve Dissolve in Minimum Solvent crude->dissolve purify Primary Purification (Recrystallization or Chromatography) dissolve->purify isolate Isolate Pure Factions or Crystals purify->isolate analyze Purity Analysis (TLC, MP, NMR) isolate->analyze pure Pure Product analyze->pure

Caption: General experimental workflow for purification.

Purity Assessment

Post-purification, the integrity of the compound must be verified.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) that is consistent with literature values for pure compounds indicates high purity. A broad or depressed melting point suggests the presence of impurities.[5]

  • Spectroscopic Analysis (NMR, IR): For structural confirmation and the highest level of purity assurance, ¹H NMR, ¹³C NMR, and IR spectroscopy should be performed to ensure the spectral data matches the expected structure and is free from impurity signals.

Conclusion

The successful purification of this compound is readily achievable through the systematic application of either recrystallization or flash column chromatography. The optimal choice of technique is dictated by the specific impurity profile of the crude material. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently obtain this valuable intermediate in high purity, ensuring the success and reproducibility of their subsequent scientific endeavors.

References

  • Yulianti, E., et al. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS.
  • PubChem. Ethyl 2-(4-acetamidophenoxy)acetate. National Institutes of Health. Available at: [Link]

  • Yulianti, E., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents.
  • MDPI. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Available at: [Link]

  • PubChem. Ethyl 2-(4-methoxyphenoxy)acetate. National Institutes of Health. Available at: [Link]

  • Barakat, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link]

  • Reddit. (2023). How do I recrystallize this product?. r/chemistry. Available at: [Link]

  • Organic Syntheses. ethyl phenylacetate. Available at: [Link]

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Application Note: A Comprehensive Guide to the Synthesis of Novel Chalcones Using Ethyl 2-(4-acetylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a critical class of intermediates in the biosynthesis of flavonoids and serve as privileged scaffolds in medicinal chemistry.[1][2] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have fueled extensive research into novel synthetic routes.[3][4] This guide provides a detailed technical overview and robust protocols for the use of Ethyl 2-(4-acetylphenoxy)acetate as a key precursor in the synthesis of functionalized chalcones. We will first detail the preparation of this key building block from 4-hydroxyacetophenone via a Williamson ether synthesis, followed by its application in the base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes. This document is intended for researchers and professionals in organic synthesis and drug development, offering insights into reaction mechanisms, experimental design, and practical execution.

Introduction: The Strategic Advantage of this compound

The classical synthesis of chalcones involves the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[5][6] The selection of the ketone precursor is pivotal as it dictates the substitution pattern on one of the aryl rings and can introduce functionalities for further chemical modification or to modulate biological activity.

This compound is a particularly strategic starting material. The core 4-acetylphenoxy moiety provides the necessary ketone functionality for the Claisen-Schmidt condensation, while the ethyl acetate group, linked via a stable ether bond, offers several advantages:

  • A Handle for Derivatization: The ester can be hydrolyzed to a carboxylic acid, converted to an amide, or used in other coupling reactions, enabling the creation of diverse compound libraries.

  • Modulation of Physicochemical Properties: The presence of the ether and ester groups can enhance solubility and alter the pharmacokinetic profile of the final chalcone derivatives.

  • Bioisosteric Replacement: The acetoxyacetic acid moiety can act as a bioisostere for other functional groups, potentially improving target engagement and biological response.

This guide provides a two-part experimental framework: the synthesis of the precursor itself, followed by its use in chalcone formation.

Synthesis of the Precursor: this compound

The most direct route to synthesize this compound is through the Williamson ether synthesis.[7] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[8] Here, the phenoxide is generated from 4-hydroxyacetophenone, and the electrophile is ethyl chloroacetate or ethyl bromoacetate.

Mechanism: Williamson Ether Synthesis

The reaction proceeds in two main steps:

  • Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 4-hydroxyacetophenone. This creates a nucleophilic phenoxide ion. K₂CO₃ is an ideal choice as it is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it would promote side reactions with the ester.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group in a concerted SN2 mechanism to form the desired ether linkage.[7][9]

Williamson_Ether_Synthesis Mechanism for Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack R1 4-Hydroxyacetophenone Int1 Phenoxide Ion (Nucleophile) R1->Int1 + K₂CO₃ - KHCO₃ R2 Ethyl Chloroacetate P1 This compound R2->P1 + Phenoxide Attack - Cl⁻ Int1->P1

Caption: Williamson ether synthesis workflow.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from established Williamson ether synthesis procedures.[10][11]

Materials:

  • 4-Hydroxyacetophenone

  • Ethyl chloroacetate (or ethyl bromoacetate)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized

  • Acetone (or Dimethylformamide, DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a magnetic stir bar. Add a sufficient volume of anhydrous acetone to fully suspend the reagents (approx. 10-15 mL per gram of 4-hydroxyacetophenone).

  • Reagent Addition: While stirring, add ethyl chloroacetate (1.1-1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone). Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like Hexane:Ethyl Acetate (e.g., 7:3 v/v). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and KHCO₃ and wash the solids with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (1x), water (1x), and brine (1x). The bicarbonate wash removes any unreacted acidic phenol.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The product is often of sufficient purity for the next step. If necessary, purify by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReagentMolar Eq.Purpose
4-Hydroxyacetophenone1.0Phenolic starting material
Ethyl Chloroacetate1.1 - 1.2Alkylating agent (electrophile)
Potassium Carbonate2.0Base for deprotonation
Acetone / DMF-Solvent
Table 1: Key Reagents for Williamson Ether Synthesis.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction for C-C bond formation, producing the characteristic α,β-unsaturated ketone structure of chalcones.[12][13] It involves the reaction of an enolizable ketone with a non-enolizable aldehyde under basic or acidic conditions.[5]

Mechanism: Base-Catalyzed Condensation
  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the methyl group of this compound to form a resonance-stabilized enolate ion.[6]

  • Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral alkoxide intermediate (an aldol addition product).

  • Dehydration: The alkoxide is protonated by the solvent (typically ethanol or water) to form a β-hydroxy ketone. This intermediate rapidly undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the highly conjugated and thermodynamically stable chalcone product.[12]

Claisen_Schmidt_Condensation Mechanism for Claisen-Schmidt Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Attack & Dehydration R1 This compound Int1 Enolate Ion (Nucleophile) R1->Int1 + NaOH - H₂O R2 Aromatic Aldehyde (e.g., Benzaldehyde) Int2 β-Hydroxy Ketone (Aldol Adduct) Int1->Int2 + Aldehyde P1 Chalcone Derivative Int2->P1 - H₂O (Dehydration)

Caption: Claisen-Schmidt condensation workflow.

General Protocol: Synthesis of Chalcones

This protocol provides a general method applicable to a variety of aromatic aldehydes.[4][12]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%) or Methanol

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar (or mechanical stirrer)

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reagent Preparation: In a flask, dissolve this compound (1.0 eq) and the chosen aromatic aldehyde (1.0-1.1 eq) in ethanol.

  • Base Addition: In a separate beaker, prepare a solution of NaOH or KOH in a small amount of water and ethanol. Cool the solution of the ketone and aldehyde in an ice bath.

  • Reaction: Slowly add the alkaline solution dropwise to the stirred ketone/aldehyde mixture, maintaining the temperature below 25°C. After the addition is complete, continue stirring at room temperature. The reaction progress can be observed by the formation of a precipitate. Stirring for 2-24 hours is typical.

  • Precipitation and Isolation: Once the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker of cold water. Acidify the mixture by slowly adding dilute HCl until it is neutral or slightly acidic (pH ~6-7). This neutralizes the excess base and precipitates the product.

  • Filtration: Collect the solid chalcone product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the final chalcone.

ReagentMolar Eq.Purpose
This compound1.0Ketone precursor
Aromatic Aldehyde1.0 - 1.1Aldehyde precursor
NaOH or KOH2.0 - 4.0Base catalyst
Ethanol / Methanol-Solvent
Table 2: Key Reagents for Claisen-Schmidt Condensation.

Characterization of Products

The synthesized precursor and final chalcone derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. For chalcones, the characteristic signals are the two vinyl protons (α and β to the carbonyl) which appear as doublets with a coupling constant (J) of ~15-16 Hz, indicating a trans (E) configuration.[14]

  • Infrared (IR) Spectroscopy: Key vibrational bands include the C=O stretch of the α,β-unsaturated ketone (~1650 cm⁻¹) and the ester carbonyl (~1750 cm⁻¹).[14]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[15]

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of novel chalcones. The protocols detailed herein for its preparation via Williamson ether synthesis and its subsequent use in the Claisen-Schmidt condensation are robust and adaptable. By providing a functional handle for further derivatization, this precursor opens the door to the creation of extensive chemical libraries for screening in drug discovery and materials science. The straightforward nature of these reactions, combined with the potential for high yields, makes this synthetic strategy an excellent choice for both academic and industrial research.

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC - NIH. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Available at: [Link]

  • New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. (2021). PubMed. Available at: [Link]

  • Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]

  • SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]

  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Chalcone Derivatives As Potential Biological Activities. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF CHALCONES DERIVATIVES FROM 4- HYDROXYACETOPHENONE AS A STARTING MATERIAL. (2021). ResearchGate. Available at: [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). UNS Journals. Available at: [Link]

  • Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. (n.d.). RJPBCS. Available at: [https://www.rjpbcs.com/pdf/2010_1(4)/[14].pdf]([Link]14].pdf)

  • Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. (n.d.). Bentham Science. Available at: [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org. Available at: [Link]

  • Green Synthesis and Characterization of 4'-Hydroxy-4-Nitro Chalcone using Grinding Techniques. (2025). ResearchGate. Available at: [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • Write the mechanism for the Williamson ether synthesis of Ethyl phenyl ether. (n.d.). Study.com. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Available at: [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. Available at: [Link]

  • The Claisen Condensation. (n.d.). University of Calgary. Available at: [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Available at: [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (n.d.). MDPI. Available at: [Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.). ijarsct. Available at: [Link]

  • Chalcones: A review on synthesis and pharmacological activities. (2021). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • The Claisen Condensation. (n.d.). University of Basrah. Available at: [Link]

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  • View of Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (n.d.). UNS Journals. Available at: [Link]

  • New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. (2021). Basrah Journal of Science. Available at: [Link]

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Application Notes & Protocols: Derivatization of Ethyl 2-(4-acetylphenoxy)acetate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(4-acetylphenoxy)acetate is a versatile scaffold for constructing diverse chemical libraries aimed at biological screening. Its structure presents two primary, chemically distinct reactive hubs: a ketone and an ester. This guide provides a comprehensive framework for the strategic derivatization of this molecule. We detail field-proven, step-by-step protocols for three high-yield transformations: Claisen-Schmidt condensation to form chalcones, condensation with hydrazines to generate hydrazones, and a two-step ester hydrolysis followed by amide coupling. The rationale behind each synthetic choice is discussed, emphasizing the generation of molecular diversity and the introduction of pharmacologically relevant motifs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their compound libraries with novel phenoxyacetate derivatives.

Rationale for Derivatization

The phenoxyacetic acid framework is a privileged structure in medicinal chemistry, appearing in various agents with activities ranging from antidiabetic to antiepileptic.[1][2][3] this compound serves as an excellent starting point for library synthesis due to its synthetic tractability and the presence of two key functional groups that can be selectively modified under orthogonal conditions.

  • The Acetyl Group (Ketone): This is a prime site for carbon-carbon and carbon-nitrogen bond formation. Converting the ketone into an α,β-unsaturated system (chalcone) or a hydrazone introduces significant structural and electronic diversity. Chalcones are well-recognized bioactive scaffolds with a vast range of reported biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6][7] Hydrazones are also a critical class of compounds in medicinal chemistry, known for their diverse pharmacological potential as antimicrobial, anticonvulsant, and anticancer agents.[8][9][10][11]

  • The Ethyl Ester Group: This moiety can be readily hydrolyzed to the corresponding carboxylic acid. The resulting acid is a versatile handle for constructing amide libraries, which are fundamental in drug design due to their ability to form key hydrogen bond interactions with biological targets.

By targeting these sites, a small library of compounds with vastly different physicochemical properties and three-dimensional shapes can be rapidly assembled, maximizing the potential for discovering novel biological activities.

Key Derivatization Hubs

The strategic value of this compound lies in its distinct reactive sites. The following diagram illustrates the primary points for chemical modification that will be exploited in the subsequent protocols.

Caption: Primary reactive sites on the this compound scaffold.

Protocol I: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Introduction & Rationale: The Claisen-Schmidt condensation is a robust reaction that forms a C-C bond between a ketone and an aromatic aldehyde, yielding an α,β-unsaturated ketone, commonly known as a chalcone.[12][13][14] This reaction is a cornerstone for generating libraries of chalcones, which are precursors to flavonoids and exhibit a wide spectrum of biological activities.[4][5][12] The protocol below describes a base-catalyzed approach, which is efficient and generally high-yielding.[15]

Workflow Diagram:

Chalcone_Workflow start Ethyl 2-(4-acetyl- phenoxy)acetate + Ar-CHO reagents NaOH / EtOH Stir at RT start->reagents monitoring Monitor by TLC reagents->monitoring workup Pour into Ice Water Acidify with HCl monitoring->workup product Precipitate Filter & Wash workup->product purify Recrystallize (Ethanol) product->purify final Pure Chalcone Derivative purify->final

Caption: Workflow for the synthesis of chalcone derivatives.

Experimental Protocol:

Parameter Value / Description
Reactants This compound (1.0 eq), Aromatic Aldehyde (1.1 eq)
Catalyst Sodium Hydroxide (NaOH)
Solvent Ethanol (EtOH)
Temperature Room Temperature (20-25°C)
Duration 4-24 hours

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) dropwise. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water.[16]

  • Precipitation: Acidify the mixture by adding dilute hydrochloric acid (e.g., 2N HCl) dropwise until the solution is neutral or slightly acidic (pH ~6-7). This will cause the chalcone product to precipitate out of the solution.[16]

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone derivative.

Protocol II: Synthesis of Hydrazone Derivatives

Introduction & Rationale: Hydrazones are formed by the condensation reaction between a ketone and a hydrazine derivative.[17] This reaction is typically straightforward, acid-catalyzed, and high-yielding. The resulting C=N-N linkage is a key pharmacophore in many biologically active compounds.[8][9] Varying the substituted hydrazine (R-NHNH₂) allows for the introduction of a wide range of functional groups, significantly increasing the chemical diversity of the library.

Workflow Diagram:

Hydrazone_Workflow start Ethyl 2-(4-acetyl- phenoxy)acetate + R-NHNH₂ reagents Ethanol Glacial Acetic Acid (cat.) Reflux start->reagents monitoring Monitor by TLC reagents->monitoring workup Cool to RT Pour into Ice Water monitoring->workup product Precipitate Filter & Wash workup->product purify Recrystallize (Ethanol/Water) product->purify final Pure Hydrazone Derivative purify->final

Caption: Workflow for the synthesis of hydrazone derivatives.

Experimental Protocol:

Parameter Value / Description
Reactants This compound (1.0 eq), Hydrazine derivative (1.0-1.2 eq)
Catalyst Glacial Acetic Acid (catalytic amount)
Solvent Ethanol (EtOH)
Temperature Reflux (approx. 78°C)
Duration 2-8 hours

Step-by-Step Procedure:

  • Preparation: To a solution of this compound (1.0 eq) in ethanol, add the selected hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, etc.) (1.0-1.2 eq).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 2-8 hours. Monitor the reaction's completion via TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate directly from the reaction mixture. If not, pour the mixture into ice-cold water to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or water.

  • Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Protocol III: Synthesis of Amide Derivatives via Ester Hydrolysis and Coupling

Introduction & Rationale: This two-step sequence first converts the ethyl ester into a more versatile carboxylic acid via saponification (base-catalyzed hydrolysis).[18][19] The resulting carboxylate is then protonated to yield the carboxylic acid. This intermediate is subsequently coupled with a primary or secondary amine using a standard peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxybenzotriazole (HOBt) to form the desired amide.[20][21][22] EDC/HOBt is a widely used system that efficiently forms amide bonds while minimizing side reactions and racemization.[22]

Workflow Diagram:

Amide_Workflow cluster_step1 Step A: Saponification cluster_step2 Step B: Amide Coupling start_A Ethyl 2-(4-acetyl- phenoxy)acetate reagents_A 1. NaOH (aq), EtOH 2. HCl (aq) start_A->reagents_A intermediate 2-(4-acetylphenoxy) acetic acid reagents_A->intermediate start_B 2-(4-acetylphenoxy) acetic acid + R₁R₂NH intermediate->start_B reagents_B EDC, HOBt, DIPEA DMF or DCM start_B->reagents_B final Pure Amide Derivative reagents_B->final

Caption: Two-step workflow for the synthesis of amide derivatives.

Experimental Protocol:

Part A: Saponification of the Ester

Parameter Value / Description
Reactant This compound (1.0 eq)
Reagent Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2-3 eq)
Solvent Tetrahydrofuran (THF)/Water or Ethanol/Water mixture
Temperature Room Temperature to 60°C
Duration 2-16 hours

Step-by-Step Procedure (Part A):

  • Hydrolysis: Dissolve the starting ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1). Add sodium hydroxide (2-3 eq) and stir the mixture.[23] The reaction can be performed at room temperature or gently heated to accelerate hydrolysis.

  • Monitoring: Monitor the disappearance of the starting ester by TLC.

  • Acidification: Once hydrolysis is complete, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with cold 1N HCl. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This carboxylic acid intermediate is often pure enough for the next step, but can be recrystallized if necessary.

Part B: EDC/HOBt Amide Coupling

Parameter Value / Description
Reactants 2-(4-acetylphenoxy)acetic acid (1.0 eq), Amine (1.0-1.2 eq)
Reagents EDC·HCl (1.1-1.5 eq), HOBt (1.1-1.5 eq), DIPEA (2-3 eq)
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature 0°C to Room Temperature
Duration 4-18 hours

Step-by-Step Procedure (Part B):

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid from Part A (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).[21]

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Then, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.[21]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight (or until completion as monitored by TLC/LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

References

  • Barot, K. et al. (2013). Chalcone as an antimicrobial agent.
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  • A Review on Chalcones Synthesis and their Biological Activity. (n.d.). PharmaTutor. Available at: [Link]

  • Mahapatra, D. K. et al. (2015). Chalcones: Synthetic Chemistry Follows Where Nature Leads. PMC, PubMed Central. Available at: [Link]

  • de Oliveira, R. S. et al. (2020). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. PubMed. Available at: [Link]

  • Salehi, B. et al. (2021). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. PMC, PubMed Central. Available at: [Link]

  • Salehi, B. et al. (2019). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central. Available at: [Link]

  • Hawbecker, B. L. et al. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science. Available at: [Link]

  • Rollas, S. & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PMC, PubMed Central. Available at: [Link]

  • Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.). ResearchGate. Available at: [Link]

  • Karim, F. et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Goswami, S. et al. (2020). Hydrazones and their metal complexes: A short review on their biological potential. ResearchGate. Available at: [Link]

  • Popiołek, Ł. (2023). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Publishing. Available at: [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

  • Raj, V. & Singh, P. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]

  • Stankov, S. et al. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases. PubMed Central. Available at: [Link]

  • Hawbecker, B. L. et al. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. ResearchGate. Available at: [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. Available at: [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2020). Chemistry LibreTexts. Available at: [Link]

  • A Convenient and Mild Procedure for the Synthesis of Hydrazones and Semicarbazones from Aldehydes or Ketones under Solvent-free Conditions. (2000). ResearchGate. Available at: [Link]

  • Yar, M. S. et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. PubMed Central. Available at: [Link]

  • Saponification-Typical procedures. (2024). operachem. Available at: [Link]

  • Ghorbani-Choghamarani, A. & Norouzi, M. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial. The Royal Society of Chemistry. Available at: [Link]

  • Suryanti, V. et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research. Available at: [Link]

  • El-Gohary, N. M. et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. Available at: [Link]

  • El-Gohary, N. M. et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC, PubMed Central. Available at: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2022). Jetir.Org. Available at: [Link]

  • Huang, W. et al. (2015). Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. Available at: [Link]

  • Uzun, L. et al. (2022). New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. PubMed. Available at: [Link]

  • Altowyan, M. S. et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. MDPI. Available at: [Link]

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  • Saponification. (2021). Chemistry LibreTexts. Available at: [Link]

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Molecular docking studies involving Ethyl 2-(4-acetylphenoxy)acetate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Silico Analysis: Molecular Docking of Ethyl 2-(4-acetylphenoxy)acetate

Abstract

This document provides a comprehensive guide for conducting molecular docking studies with this compound. As a compound with a structure amenable to forming various non-covalent interactions, it serves as an excellent candidate for computational screening against various protein targets. This guide is designed for researchers in drug discovery and computational biology, offering a blend of theoretical principles and detailed, step-by-step protocols. We will cover the entire workflow, from target identification and preparation of both the protein and the ligand, to the execution of the docking simulation and the critical analysis of the resulting data. The protocols are designed to be self-validating and are grounded in established scientific practices, ensuring that the generated insights are both reliable and reproducible.

Introduction to Molecular Docking and this compound

Molecular docking is a cornerstone of structure-based drug discovery (SBDD), providing invaluable predictions of how a small molecule (ligand) might bind to a macromolecular target, typically a protein.[1][2][3] The process computationally models the interaction at an atomic level, aiming to identify the preferred orientation (pose) and binding affinity of the ligand within the target's active site.[2][4] This in silico technique accelerates the drug discovery pipeline by enabling the rapid screening of large compound libraries and helping to prioritize candidates for further experimental validation.[3]

This compound is a small molecule featuring several key functional groups: an ester, an ether linkage, and a ketone group attached to an aromatic ring. These features provide a combination of hydrogen bond acceptors and a rigid aromatic core, making it a compelling subject for interaction studies with biological targets. While specific biological activities are not extensively documented, its structure is related to other phenoxyacetate and chalcone-like compounds that have shown activities such as enzyme inhibition.[5] For instance, a similar chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, has demonstrated inhibitory effects on cholinesterases and glutathione S-transferase (GST).[5] This suggests that this compound could be a valuable scaffold for developing novel inhibitors for various enzyme targets.

This guide will use a hypothetical scenario to walk through a complete docking protocol, from selecting a plausible target to interpreting the final results.

The Molecular Docking Workflow: A Conceptual Overview

The docking process can be deconstructed into several key stages, each requiring careful consideration to ensure the results are meaningful. The process involves two primary components: a sampling algorithm that generates a variety of ligand poses within the binding site, and a scoring function that ranks these poses based on their predicted binding affinity.[2][4]

To provide a clear visual map of the entire process, the following workflow diagram outlines the essential steps from preparation to analysis.

docking_workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Target_Selection Target Identification (Literature, Reverse Docking) Protein_Prep Protein Preparation (PDB Fetch, Cleanup, Add Hydrogens) Target_Selection->Protein_Prep Select PDB ID Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Prepared Receptor (.pdbqt) Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Docking_Run Execute Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Prepared Ligand (.pdbqt) Grid_Gen->Docking_Run Grid Parameters Results_Analysis Results Analysis (Binding Energy, Pose Visualization) Docking_Run->Results_Analysis Docked Poses & Scores Conclusion Draw Conclusions (Prioritize Candidates) Results_Analysis->Conclusion Validation Protocol Validation (Re-docking Native Ligand) Validation->Results_Analysis Compare RMSD

Caption: High-level workflow for a typical molecular docking study.

Protocol: Target Identification and Preparation

The success of a docking study hinges on the quality of the input structures.[6] This phase involves selecting an appropriate biological target and meticulously preparing its 3D structure for the simulation.

Rationale for Target Selection

For a novel or uncharacterized compound like this compound, target identification is the first critical step.[7] Several strategies can be employed:

  • Literature-Based Approach: Search for studies on compounds with similar chemical scaffolds. As noted, a related chalcone derivative shows activity against acetylcholinesterase (AChE).[5] This makes AChE a rational and scientifically sound target for our hypothetical study.

  • Reverse Docking: This computational method docks a single ligand against a large library of protein structures to identify potential targets.[8][9] This is useful for identifying off-target effects or new therapeutic applications.[9]

For this guide, we will proceed with Acetylcholinesterase (AChE) as our target, based on the literature precedent for a structurally similar compound. We will use the human AChE structure complexed with an inhibitor, available from the Protein Data Bank (PDB).

Step-by-Step Protein Preparation Protocol

This protocol uses UCSF Chimera, a widely adopted molecular visualization program, to prepare the receptor.[10][11]

  • Fetch the Protein Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • In the PDB ID field, enter 4EY7 (Human AChE) and click Fetch. This structure contains a co-crystallized inhibitor, which is crucial for defining the binding site and for protocol validation.

  • Initial Cleanup: Remove Unnecessary Chains and Molecules:

    • Rationale: The PDB file often contains multiple protein chains, water molecules, and other ions that are not part of the primary interaction site and can interfere with the docking algorithm.[12][13]

    • Open the Command Line (Tools > General Controls > Command Line).

    • Delete water molecules: delete solvent

    • Select and delete any non-essential protein chains if present, keeping only the chain that forms the active site (e.g., Chain A). Command: delete :.B would delete chain B.

    • Isolate the co-crystallized ligand for later use in validation. Select the ligand, then invert the selection (Select > Invert (all models)) and delete the protein. Save this ligand as native_ligand.pdb.

  • Prepare the Receptor for Docking:

    • Rationale: The docking software requires a "clean" protein structure with all atoms correctly defined, hydrogens added, and charges assigned.

    • Re-fetch or re-open the original 4EY7 PDB file and remove only the water and extra chains, keeping the native ligand in place for now to define the binding site.

    • Open the Dock Prep tool (Tools > Structure Editing > Dock Prep).

    • In the Dock Prep window, keep the default settings to:

      • Add hydrogens to the structure.

      • Add charges (Gasteiger method is common for AutoDock).[14]

      • Remove lone atoms and non-standard residues.

    • Click OK. Chimera will process the structure.

  • Save the Prepared Receptor:

    • After Dock Prep is complete, delete the co-crystallized ligand from the protein structure.

    • Save the prepared protein in the AutoDock PDBQT format. Go to File > Save PDBQT.... Save the file as receptor.pdbqt. This format includes atomic charges and atom types required by AutoDock Vina.

Protocol: Ligand Preparation

Proper preparation of the ligand is equally critical. Its 3D conformation, charge distribution, and rotatable bonds must be correctly defined.

  • Obtain Ligand 3D Structure:

    • The structure of this compound can be obtained from a chemical database like PubChem.

    • Alternatively, sketch the 2D structure in a chemical drawing program (e.g., ChemDraw) and use it to generate a 3D structure.

    • For this protocol, download the 3D SDF file from a database and open it in Chimera.

  • Add Charges and Define Torsions:

    • Rationale: The ligand needs its electrostatic potential defined via partial charges. Its conformational flexibility is handled by defining rotatable bonds (torsions).

    • With the ligand open in Chimera, use the Add Charge tool (Tools > Structure Editing > Add Charge) to assign Gasteiger charges.

    • Open the PDBQT/SMILES tool (Tools > Structure Editing > PDBQT/SMILES). This tool will automatically detect rotatable bonds.

  • Save the Prepared Ligand:

    • Save the prepared ligand in the PDBQT format (File > Save PDBQT...). Name it ligand.pdbqt.

Protocol: Docking Simulation with AutoDock Vina

With the receptor and ligand prepared, the next step is to define the search space and run the docking simulation using AutoDock Vina.

  • Define the Binding Site (Grid Box Generation):

    • Rationale: To make the calculation computationally efficient, the docking search is confined to a specific volume of space, known as the grid box, which encompasses the target's active site.[15]

    • Load the prepared receptor.pdbqt into Chimera. For reference, also load the native_ligand.pdb you saved earlier.

    • Center the view on the native ligand to identify the active site residues.

    • Open the AutoDock Vina tool in Chimera (Tools > Surface/Binding Analysis > AutoDock Vina).

    • Set the Receptor to receptor.pdbqt and the Ligand to ligand.pdbqt.

    • Check the box Center grid box on ligand and select the native_ligand. This will automatically create a grid box centered on the known binding site. Adjust the size of the box to ensure it fully contains the binding pocket with a small margin.

    • Note the coordinates (center x, y, z) and dimensions (size x, y, z) displayed in the Vina tool. These will be needed for the configuration file.

  • Create the Configuration File:

    • AutoDock Vina requires a simple text file to specify the input files and simulation parameters.

    • Create a text file named conf.txt with the following content, replacing the values with those from the previous step:

  • Execute the Docking Run:

    • Run AutoDock Vina from your system's command line/terminal. Navigate to the directory containing your files and execute:

    • Vina will perform the docking and write the output poses and scores to results.pdbqt and a log to results.log.

Analysis and Interpretation of Results

Interpreting docking results requires more than just looking at the top score. It involves a careful evaluation of binding energies, visual inspection of the binding pose, and comparison with controls.[16][17]

Understanding the Output

AutoDock Vina provides two key pieces of information for each predicted pose:

  • Binding Affinity: Reported in kcal/mol, this score estimates the binding free energy. More negative values suggest stronger binding.[18][19] Scores around -7 to -9 kcal/mol suggest moderate interactions, while scores of -10 kcal/mol or lower indicate strong interactions.[18]

  • Root Mean Square Deviation (RMSD): This value is calculated relative to the best mode and indicates the conformational difference between poses. In validation studies, a low RMSD (<2.0 Å) between the docked pose of a native ligand and its crystal structure pose suggests the docking protocol is accurate.[16][17]

Protocol Validation: A Self-Validating System

To ensure the trustworthiness of your docking protocol, you must first validate it. This is typically done by "re-docking" the co-crystallized (native) ligand back into its receptor.[6]

  • Prepare the native ligand from the PDB file (4EY7) in the same way you prepared this compound, saving it as native_ligand.pdbqt.

  • Dock native_ligand.pdbqt into receptor.pdbqt using the same grid box and configuration.

  • Compare the top-ranked docked pose of the native ligand with its original position in the crystal structure.

  • Calculate the RMSD between the two poses. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce a known binding mode.[16]

Analyzing the Docked Pose of this compound
  • Visualize the Results: Load the receptor.pdbqt and the results.pdbqt file into a molecular visualizer like Chimera or PyMOL. The results file contains multiple binding modes (usually 9 by default).

  • Examine Binding Interactions: For the top-ranked poses, analyze the non-covalent interactions between the ligand and the protein. Look for:

    • Hydrogen Bonds: Are the ester and ketone oxygens acting as hydrogen bond acceptors with key residues in the active site?

    • Hydrophobic Interactions: Is the phenyl ring situated in a hydrophobic pocket, interacting with nonpolar residues?

    • Interaction with Key Residues: Does the ligand interact with amino acids known to be critical for the protein's function?[16]

  • Summarize Quantitative Data: Organize the results in a clear, tabular format.

PoseBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-9.2TRP84, SER122TYR334, PHE330
2-8.8SER122TYR121, TRP279
3-8.5GLY118TYR70, TYR121

Caption: Hypothetical docking results for this compound with AChE.

The logical flow for interpreting these results can be visualized as follows:

interpretation_logic Start Docking Output Received (Scores & Poses) CheckScore Is Binding Affinity Strong? (e.g., < -7 kcal/mol) Start->CheckScore CheckPose Visualize Top Poses. Do they make chemical sense? CheckScore->CheckPose Yes WeakBinding Weak Binder or Poor Pose. Low Priority. CheckScore->WeakBinding No CheckInteractions Are key residues involved? (H-bonds, Hydrophobic) CheckPose->CheckInteractions Yes CheckPose->WeakBinding No CheckInteractions->WeakBinding No GoodCandidate Promising Candidate. Proceed with further analysis (e.g., MD Simulations). CheckInteractions->GoodCandidate Yes

Caption: Decision-making flowchart for the analysis of docking results.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for conducting molecular docking studies on this compound. By following a structured workflow that includes careful target selection, meticulous preparation of both receptor and ligand, and a thorough, validation-aware analysis of the results, researchers can generate reliable hypotheses about the compound's potential biological activity. While molecular docking is a powerful predictive tool, it is essential to remember that its results are theoretical. The insights gained from these in silico experiments should be used to guide and prioritize subsequent experimental validation, such as in vitro enzyme assays, to confirm the predicted biological effects.

References

  • Tuccinardi, T. (2016). Molecular Docking for Identification of Potential Targets for Drug Repurposing. Current Topics in Medicinal Chemistry, 16(30), 3636-3645. [Link]

  • Broo, A. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • El Mouns, B. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • Chen, Y. (2023). Interpretation of Molecular docking results?. ResearchGate. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Bio-IT. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • Technology Networks. (2022). Target Identification and Validation in Drug Development. Technology Networks. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Molecular Modeling and Drug Design. (2013). How to identify the target for an active molecule?. Molecular Modeling and Drug Design. [Link]

  • University of Bristol. (n.d.). Preparing the protein and ligand for docking. University of Bristol. [Link]

  • Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • SchrödingerTV. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link]

  • Saldivar-Gonzalez, F. I., et al. (2018). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 1824, 225-237. [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Schrödinger. [Link]

  • Luo, J., et al. (2016). Molecular Docking for Identification of Potential Targets for Drug Repurposing. Request PDF on ResearchGate. [Link]

  • SeeSAR. (2010). DOCKING TUTORIAL. SeeSAR. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(5), e1006132. [Link]

  • Yılmaz, M., et al. (2022). New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. Journal of Biomolecular Structure & Dynamics, 40(22), 12260-12267. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Maximizing the Yield of Ethyl 2-(4-acetylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-acetylphenoxy)acetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific etherification, troubleshoot common issues, and understand the critical parameters that govern its success. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can adapt and refine the synthesis for maximum yield and purity in your laboratory setting.

Part 1: Understanding the Core Chemistry: The Williamson Ether Synthesis

The synthesis of this compound from 4-hydroxyacetophenone and an ethyl haloacetate is a classic example of the Williamson Ether Synthesis . The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] Understanding this mechanism is paramount to effective troubleshooting and optimization.

The process involves two key steps:

  • Deprotonation: A base is used to deprotonate the weakly acidic hydroxyl group of 4-hydroxyacetophenone, forming a more potent nucleophile, the phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic α-carbon of the ethyl haloacetate, displacing the halide leaving group to form the desired ether bond.

Reaction Mechanism: Visualized

Williamson_Mechanism Mechanism of this compound Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol 4-Hydroxyacetophenone Phenoxide Potassium 4-acetylphenoxide (Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Haloacetate Ethyl Bromoacetate (Electrophile) TS Haloacetate->TS Phenoxide->TS Product This compound Salt KBr (Byproduct) TS->Product TS->Salt

Caption: The SN2 mechanism for the Williamson ether synthesis.

Part 2: Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Formation (Incomplete Reaction)

  • Q: My TLC analysis shows a significant amount of unreacted 4-hydroxyacetophenone even after several hours. What is the likely cause?

    A: This is a classic sign of an incomplete reaction. Several factors could be at play, primarily revolving around the reactivity of your nucleophile and electrophile.

    • Possible Cause 1: Incomplete Deprotonation.

      • Explanation: The phenoxide is the active nucleophile. If the 4-hydroxyacetophenone is not fully deprotonated, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

      • Suggested Solution: While potassium carbonate (K₂CO₃) is a common and effective base, ensure it is finely powdered and anhydrous. For more stubborn reactions, using a stronger base like sodium hydride (NaH) will ensure complete and irreversible deprotonation.[4][5] However, NaH is highly reactive and requires a strictly anhydrous solvent like THF or DMF.

    • Possible Cause 2: Poor Leaving Group.

      • Explanation: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. The order of reactivity for halogens is I > Br > Cl >> F.[4]

      • Suggested Solution: If you are using ethyl chloroacetate, your reaction will be significantly slower than with ethyl bromoacetate. For optimal results, use ethyl bromoacetate. To further enhance reactivity, especially when using ethyl chloro- or bromoacetate, add a catalytic amount (0.1 equivalents) of potassium iodide (KI). The iodide will displace the bromide/chloride in situ to form the much more reactive ethyl iodoacetate (Finkelstein reaction).[4][6]

    • Possible Cause 3: Inadequate Reaction Conditions.

      • Explanation: SN2 reactions often require thermal energy to overcome the activation barrier. Polar aprotic solvents are crucial as they solvate the cation of the base (e.g., K⁺) but leave the phenoxide nucleophile "bare" and highly reactive.[1][7]

      • Suggested Solution: Ensure your solvent is a polar aprotic type, such as N,N-Dimethylformamide (DMF), acetone, or acetonitrile. Studies on similar reactions have shown DMF to provide superior yields.[8][9] If the reaction is sluggish at room temperature, increase the temperature to 60-80 °C and monitor by TLC.[1][4]

Problem 2: Formation of Multiple Byproducts

  • Q: My TLC plate shows my desired product, but there are several other spots, making purification difficult. What are these impurities?

    A: The presence of multiple byproducts points to side reactions competing with your main SN2 pathway.

    • Possible Cause 1: C-Alkylation.

      • Explanation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbons on the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.[1][10]

      • Suggested Solution: O-alkylation is favored in polar aprotic solvents (DMF, DMSO, acetone), which is the recommended condition. Using less polar solvents can sometimes increase the amount of C-alkylation. Sticking to a robust polar aprotic solvent system should minimize this.

    • Possible Cause 2: Hydrolysis of the Ester.

      • Explanation: The ethyl ester functional group on both your reactant and product is susceptible to hydrolysis under strongly basic or acidic conditions, especially in the presence of water. This would form the corresponding carboxylic acid.

      • Suggested Solution: Ensure all reagents and glassware are thoroughly dried to minimize water content during the reaction. During the aqueous workup, avoid prolonged contact with strong bases. If washing with a basic solution (e.g., NaOH) to remove unreacted phenol, do so quickly and at a low temperature (0 °C).

Problem 3: Significant Product Loss During Work-up and Purification

  • Q: My crude reaction mixture looked promising, but I lost a substantial amount of material during the purification process. How can I prevent this?

    A: Product loss during isolation is a common issue that can drastically lower your final yield.

    • Possible Cause 1: Emulsion Formation.

      • Explanation: During the aqueous extraction, vigorous shaking can lead to the formation of a stable emulsion, trapping your product between the organic and aqueous layers.

      • Suggested Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. To break up an existing emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently.

    • Possible Cause 2: Premature Product Precipitation.

      • Explanation: After the reaction, inorganic salts (e.g., K₂CO₃, KBr) are present. If the reaction mixture is cooled too quickly or concentrated too much before filtering, your product might co-precipitate with these salts.

      • Suggested Solution: After cooling the reaction to room temperature, add a solvent like acetone to keep the organic components dissolved while filtering off the insoluble inorganic salts.[6] Wash the filtered salts with a small amount of fresh solvent to recover any adsorbed product.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this synthesis?

    • A: Polar aprotic solvents are essential. N,N-Dimethylformamide (DMF) is often the best choice for this type of reaction, as it has been shown to produce excellent yields (over 90% in analogous systems) by effectively solvating cations and enhancing nucleophilicity.[8][9] Acetone and acetonitrile are also good alternatives.[6][8]

  • Q2: Which base should I choose: K₂CO₃, NaOH, or NaH?

    • A: The choice depends on your desired reactivity and safety considerations.

      • K₂CO₃: The safest and most common choice. It is a mild base, effective for phenols, and easy to handle.[6][8][11] This is the recommended starting point.

      • NaOH: A stronger base that can also be used.[12] It is typically used in aqueous or phase-transfer catalysis conditions.

      • NaH: The strongest of the three, ensuring rapid and complete deprotonation.[4][5] It must be used in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon) and is highly flammable. Use this only if K₂CO₃ proves ineffective.

  • Q3: What are the ideal molar ratios for the reactants?

    • A: To ensure the complete consumption of the starting phenol, it is common practice to use a slight excess of the alkylating agent and the base. A good starting point is:

      • 4-Hydroxyacetophenone: 1.0 equivalent

      • Ethyl Bromoacetate: 1.1 - 1.2 equivalents

      • Potassium Carbonate: 1.5 - 2.0 equivalents

  • Q4: How should I monitor the reaction?

    • A: Thin Layer Chromatography (TLC) is the most effective method.[4][8] Spot the starting material (4-hydroxyacetophenone) and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction's progress. A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

Part 4: Optimized Experimental Protocol & Workflow

This protocol is designed to be a self-validating system, incorporating best practices to maximize yield.

Optimized Protocol: Synthesis of this compound

Materials & Reagents:

  • 4-Hydroxyacetophenone

  • Ethyl Bromoacetate

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Potassium Iodide (KI), catalytic amount

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Solvent Addition: Add anhydrous acetone or DMF (approx. 10 mL per gram of phenol) to the flask.

  • Reagent Addition: Begin stirring the suspension. Add ethyl bromoacetate (1.2 eq) to the mixture dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of ~80°C is sufficient) for 4-8 hours.

  • Monitoring: Monitor the reaction progress every hour using TLC until the 4-hydroxyacetophenone spot is no longer visible.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of fresh acetone to ensure all product is recovered.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting crude oil/solid in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water (2x) and then with brine (1x).[1][4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary to obtain the pure this compound.[4]

Experimental Workflow: Visualized

Workflow Synthesis & Purification Workflow A 1. Charge Reactants (Phenol, K₂CO₃, KI) B 2. Add Anhydrous Solvent (Acetone or DMF) A->B C 3. Add Ethyl Bromoacetate B->C D 4. Heat to Reflux & Monitor by TLC C->D E 5. Cool to RT & Filter (Remove Salts) D->E F 6. Concentrate Filtrate (Rotary Evaporation) E->F G 7. Aqueous Workup (Extraction & Washes) F->G H 8. Dry & Concentrate Organic Layer G->H I 9. Purify Product (Recrystallization or Chromatography) H->I

Caption: A step-by-step workflow for the synthesis and purification.

Part 5: Data Summary for Optimization

The following table summarizes the impact of key variables on the reaction outcome.

ParameterRecommended ChoiceRationaleExpected Impact on Yield
Alkylating Agent Ethyl BromoacetateBromide is a better leaving group than chloride, leading to a faster SN2 reaction rate.[4]High
Ethyl Chloroacetate + cat. KIThe in situ generation of ethyl iodoacetate significantly accelerates the reaction.[6]Medium to High
Base K₂CO₃ (anhydrous)Effective, safe, and easy to handle. Sufficient for deprotonating phenols.[8][11]High
NaHEnsures complete and rapid deprotonation but requires strict anhydrous/inert conditions.[5]Very High
Solvent DMF (anhydrous)Superior polar aprotic solvent that maximizes nucleophile reactivity.[7][8][9]Highest
Acetone (anhydrous)Good, readily available polar aprotic solvent; often used at reflux.[6]High
Acetonitrile (anhydrous)Effective polar aprotic solvent, though some studies show slightly lower yields than DMF.[8]Medium to High

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
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  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
  • University of Michigan-Dearborn. (n.d.). The Williamson Ether Synthesis.
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(21), 7204. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

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  • Journal of Biomolecular Structure and Dynamics. (2021). New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. Retrieved from [Link]

  • Unknown. (n.d.). Williamson Ether Synthesis Lab Manual.
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  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate....
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  • Brainly. (2024). What are the factors that would affect the yield and purity of ethyl ethanoate during the laboratory. Retrieved from [Link]

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Common side products in the synthesis of Ethyl 2-(4-acetylphenoxy)acetate.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of Ethyl 2-(4-acetylphenoxy)acetate, a key intermediate in various pharmaceutical syntheses. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the successful and efficient synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

The most prevalent and straightforward method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the O-alkylation of 4-hydroxyacetophenone with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.[4][5]

While this SN2 reaction is generally reliable, researchers may encounter challenges related to side product formation, which can complicate purification and reduce overall yield.[2][6] The primary side products often arise from competing reactions, such as C-alkylation, hydrolysis of the starting materials or product, and reactions involving impurities in the starting materials.

Q2: I've observed an impurity with a similar polarity to my desired product. What could it be and how can I prevent its formation?

A common side product in this synthesis is the C-alkylated isomer, Ethyl 2-(2-hydroxy-5-acetylphenyl)acetate . The phenoxide ion formed from 4-hydroxyacetophenone is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[7]

Causality of C-Alkylation:

  • Solvent Choice: The choice of solvent plays a critical role in directing the regioselectivity of the alkylation.[7] Protic solvents, such as water or alcohols, can solvate the phenoxide oxygen through hydrogen bonding, hindering its nucleophilicity and promoting C-alkylation.[7] Conversely, polar aprotic solvents like DMF, DMSO, or acetonitrile favor O-alkylation.[4][7][8]

  • Counter-ion: The nature of the cation from the base can also influence the reaction outcome.

Troubleshooting and Prevention:

  • Solvent Selection: Employ polar aprotic solvents like DMF or acetonitrile to favor the desired O-alkylation.[4][8]

  • Base Selection: Use a moderately strong base like potassium carbonate (K₂CO₃).[4][5] Stronger bases might increase the propensity for side reactions.

  • Temperature Control: Maintain a moderate reaction temperature. Elevated temperatures can sometimes favor the thermodynamically controlled C-alkylation product.

Q3: My final product seems to be contaminated with 2-(4-acetylphenoxy)acetic acid. What is the cause and how can I avoid this?

The presence of 2-(4-acetylphenoxy)acetic acid is typically due to the hydrolysis of the ethyl ester group in the final product.[9]

Causes of Hydrolysis:

  • Moisture: The presence of water in the reaction mixture or during the workup can lead to hydrolysis, especially under acidic or basic conditions.

  • Reaction Conditions: Prolonged reaction times at elevated temperatures can also contribute to ester hydrolysis.

Troubleshooting and Prevention:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Use anhydrous potassium carbonate as the base.

  • Controlled Workup: During the aqueous workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strongly acidic or basic conditions.

  • Purification: If hydrolysis occurs, the resulting carboxylic acid can often be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.

Q4: I have some unreacted 4-hydroxyacetophenone in my final product. How can I improve the conversion?

Incomplete conversion can be a frustrating issue. Here are several factors to consider:

Potential Causes for Incomplete Reaction:

  • Insufficient Base: The base is crucial for deprotonating the phenol, generating the nucleophilic phenoxide. An inadequate amount of base will result in unreacted starting material.

  • Reaction Time and Temperature: The Williamson ether synthesis may require sufficient time and temperature to proceed to completion.[2]

  • Purity of Reagents: Impurities in the starting materials can interfere with the reaction.

Troubleshooting and Optimization:

  • Stoichiometry: Use a slight excess of the base (e.g., 1.5-2 equivalents) to ensure complete deprotonation of the 4-hydroxyacetophenone.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful that excessive heat can promote side reactions. A temperature range of 60-80°C is often effective.[10]

  • Catalyst: In some cases, adding a catalytic amount of sodium or potassium iodide can enhance the rate of reaction, especially when using ethyl chloroacetate, by promoting an in-situ Finkelstein reaction to generate the more reactive ethyl iodoacetate.[5]

Visualizing the Reaction and Side Products

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of common side products.

Synthesis_Pathway SM1 4-Hydroxyacetophenone Phenoxide Phenoxide Intermediate SM1->Phenoxide Deprotonation Unreacted Unreacted 4-Hydroxyacetophenone SM1->Unreacted Incomplete Reaction SM2 Ethyl Chloroacetate Product This compound (Desired Product) SM2->Product SideProduct1 Ethyl 2-(2-hydroxy-5-acetylphenyl)acetate (C-Alkylation) SM2->SideProduct1 Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->Product O-Alkylation (SN2) [Polar Aprotic Solvent] Phenoxide->SideProduct1 C-Alkylation [Protic Solvent] SideProduct2 2-(4-acetylphenoxy)acetic acid (Hydrolysis) Product->SideProduct2 Hydrolysis [H₂O]

Caption: Reaction scheme for this compound synthesis and side products.

Recommended Experimental Protocol

This protocol is designed to minimize the formation of common side products and maximize the yield of this compound.

Materials:

  • 4-Hydroxyacetophenone

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Data Summary: Troubleshooting Outcomes

Issue EncounteredCommon CauseRecommended ActionExpected Outcome
C-Alkylation Product Use of protic solvents.Switch to a polar aprotic solvent like DMF or acetonitrile.[4][8]Significant reduction or elimination of the C-alkylated isomer.
Product Hydrolysis Presence of moisture.Use anhydrous reagents and solvents; careful workup.Minimized formation of the carboxylic acid byproduct.
Incomplete Reaction Insufficient base or reaction time.Use a slight excess of base and monitor the reaction to completion by TLC.Improved conversion of 4-hydroxyacetophenone.

Analytical Methods for Quality Control

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction. A typical mobile phase is a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and detection of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any impurities. The proton NMR spectrum of this compound will show characteristic signals for the acetyl group, the aromatic protons, the methylene protons of the acetate group, and the ethyl ester protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[11]

References

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  • Study of Synthesis of Ethyl-2-(4-allyl-2- methoxyphenoxy)acetate in Polar Aprotic Solvents. (2022). Rasayan Journal of Chemistry, 15(3), 1845-1850.
  • Williamson ether synthesis. (2023, December 19). In Wikipedia.
  • The Williamson Ether Synthesis. (2023, March 15). Master Organic Chemistry.
  • Write the mechanism for the Williamson ether synthesis of Ethyl phenyl ether. (n.d.). Study.com.
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  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2021). Molecules, 26(21), 6485.
  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2022). Rasayan J. Chem., 15(3), 1845-1850.
  • Contents - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2021). Molecules, 26(21), 6485.
  • CN104177257A - Purification method of ethyl acetate - Google Patents. (n.d.).
  • Phenolates- O-alkylation and C-alkylation | Notes. (2011, April 9). PharmaXChange.info.
  • New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. (2022). Journal of Biomolecular Structure & Dynamics, 40(22), 12260–12267.
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  • What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
  • C- or O-Alkylation? (2012, November 21). ChemistryViews.
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  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2022). Tetrahedron Letters, 93, 153692.
  • OIV-MA-AS315-02B Ethyl acet
  • CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents. (n.d.).
  • O-Alkylation versus C-Alkylation in the Synthesis of 5,6-Dihydro-4H-oxacin-4-ones: Theoretical Approach. (2009). Asian Journal of Chemistry, 21(1), 541-548.
  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012, November 26).
  • Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. (2016). University Chemistry, 31(9), 56-61.
  • Solved An EAS reaction of 4-hydroxyacetophenone (reactant). (2020, March 13). Chegg.com.
  • Ethyl 2-(4-acetamidophenoxy)
  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (2020). Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
  • 4'-Hydroxyacetophenone. (n.d.). Santa Cruz Biotechnology.
  • Ethyl 2-(4-hydroxyphenoxy)
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2021). JETIR, 8(7), g210-g221.
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  • Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. (2015). Journal of Chemical and Pharmaceutical Research, 7(9), 727-731.
  • US8575403B2 - Hydrolysis of ethyl acetate in ethanol separation process - Google Patents. (n.d.).
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  • Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) Mediated Lossen Rearragement: Single Pot Racemization free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids. (2016). The Journal of Organic Chemistry, 81(17), 7456–7470.

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Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-(4-acetylphenoxy)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 2-(4-acetylphenoxy)acetate. This document is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. This compound serves as a key building block in the synthesis of various pharmaceuticals, most notably as a precursor for fenofibrate, a widely used lipid-regulating agent.[1][2][3][4]

The synthesis, primarily a Williamson ether synthesis, involves the reaction of 4-hydroxyacetophenone with an ethyl haloacetate.[5][6][7] While the reaction appears straightforward, achieving high yield, purity, and efficiency can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.

Reaction Overview: The Williamson Ether Synthesis

The core of this synthesis is the nucleophilic substitution (SN2) reaction between the phenoxide ion of 4-hydroxyacetophenone and an ethyl haloacetate (typically ethyl chloroacetate or ethyl bromoacetate).[5][8] The reaction is typically carried out in the presence of a base in a suitable solvent.

Reaction Scheme

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products 4-hydroxyacetophenone 4-Hydroxyacetophenone reagents reagents 4-hydroxyacetophenone->reagents ethyl_haloacetate Ethyl Haloacetate (e.g., Ethyl Chloroacetate) ethyl_haloacetate->reagents product This compound salt Salt (e.g., KCl, KBr) reagents->product reagents->salt

Caption: General scheme for the synthesis of this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that may arise during the synthesis of this compound.

Low or No Product Yield

Q1: I am getting a very low yield or no desired product at all. What are the likely causes?

A1: Several factors can contribute to low or no product formation. Let's break down the possibilities:

  • Ineffective Deprotonation of 4-Hydroxyacetophenone: The reaction begins with the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, this crucial first step will not proceed efficiently.

    • Troubleshooting:

      • Base Selection: Ensure you are using a suitable base. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice for this reaction.[8][9] Other bases like sodium carbonate can also be used. For phenolic hydroxyl groups, which are more acidic than aliphatic alcohols, weaker bases like carbonates are generally sufficient.[6]

      • Base Stoichiometry: Use at least a stoichiometric equivalent of the base, and often a slight excess (e.g., 1.1-1.5 equivalents) is beneficial to drive the reaction to completion.

      • Anhydrous Conditions: Ensure your base and solvent are anhydrous. The presence of water can consume the base and hinder the formation of the phenoxide.

  • Poor Nucleophilic Attack (SN2 Reaction): The subsequent SN2 attack of the phenoxide on the ethyl haloacetate can be hampered by several factors.

    • Troubleshooting:

      • Choice of Haloacetate: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate due to the better leaving group ability of bromide. If you are using the chloro-derivative and experiencing low reactivity, consider switching to the bromo-derivative.[9]

      • Solvent Effects: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, or acetonitrile are highly recommended as they can solvate the cation of the base without solvating the nucleophilic phenoxide, thus enhancing its reactivity.[5][8][10] A study on a similar alkylation showed that DMF gave a significantly higher yield (91%) compared to other polar aprotic solvents like DMSO (51%) and acetonitrile (47%).[8][10]

      • Temperature: While higher temperatures generally increase reaction rates, excessively high temperatures can lead to side reactions and decomposition. A typical temperature range for this reaction is between 50-100 °C.[5] Refluxing in acetone is a common practice.[9]

  • Side Reactions: Competing reactions can consume your starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Hydrolysis of Ethyl Haloacetate: In the presence of water and base, the ethyl haloacetate can hydrolyze to glycolic acid, which will not participate in the desired reaction. Ensure anhydrous conditions.

      • Elimination Reactions: While less likely with a primary halide like ethyl haloacetate, elimination reactions can become more significant at higher temperatures.[5][6]

Incomplete Reaction

Q2: My reaction seems to stop before all the starting material is consumed, even after a long reaction time. What can I do?

A2: Incomplete reactions are a common issue. Here's a systematic approach to troubleshoot this:

  • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC).[8][11] This will give you a real-time indication of whether the reaction is progressing or has stalled.

  • Reagent Purity and Stoichiometry:

    • Purity: Ensure the purity of your 4-hydroxyacetophenone and ethyl haloacetate. Impurities can interfere with the reaction.

    • Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the ethyl haloacetate (e.g., 1.1 equivalents) can sometimes help to drive the reaction to completion.

  • Catalyst Addition:

    • Phase-Transfer Catalysts (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or potassium iodide, can significantly accelerate the reaction rate and improve the yield.[9][12][13][14] PTCs facilitate the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction occurs.[13]

    • Potassium Iodide: Traces of potassium iodide can be beneficial, especially when using ethyl chloroacetate. The iodide ion can undergo a Finkelstein reaction with the chloroacetate to form the more reactive iodoacetate in situ.[9]

  • Reaction Time and Temperature:

    • Time: While some protocols suggest a few hours, others may require longer reaction times (e.g., 8 hours or more) to go to completion.[9] Continue monitoring with TLC until no further change is observed.

    • Temperature: If the reaction is sluggish at a lower temperature, a moderate increase in temperature (e.g., from 50 °C to refluxing acetone at ~56 °C) might be necessary.

Product Purification and Impurities

Q3: I have obtained a crude product, but I am having difficulty purifying it. What are the common impurities and how can I remove them?

A3: The primary impurities are typically unreacted starting materials and potential by-products.

  • Common Impurities:

    • Unreacted 4-hydroxyacetophenone

    • Unreacted ethyl haloacetate

    • By-products from side reactions

  • Purification Strategy:

    • Work-up: After the reaction is complete, the solid base (e.g., K₂CO₃) is typically filtered off. The filtrate is then concentrated under reduced pressure.[8]

    • Extraction: The residue is then dissolved in an organic solvent like ethyl acetate and washed with water to remove any remaining salts and water-soluble impurities.[11][15] A wash with a dilute sodium bicarbonate or sodium carbonate solution can help remove any unreacted 4-hydroxyacetophenone (by converting it to its water-soluble sodium salt) and any acidic by-products.[11][16] Finally, a brine wash is often used to aid in the separation of the organic and aqueous layers.[11]

    • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.[11][15]

    • Recrystallization/Chromatography:

      • Recrystallization: If the crude product is a solid, recrystallization is often an effective purification method. A suitable solvent system needs to be determined empirically, but mixtures of ethanol and water, or ethyl acetate and hexane are common starting points.[17]

      • Column Chromatography: For oily products or difficult-to-separate impurities, silica gel column chromatography is a reliable method.[8] A common eluent system is a mixture of n-hexane and ethyl acetate.[8]

Impurity Removal Method
Unreacted 4-hydroxyacetophenoneWash with dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃) during work-up.
Unreacted Ethyl HaloacetateCan often be removed by evaporation under reduced pressure due to its volatility.
Salts (e.g., KCl, KBr)Aqueous wash during work-up.
Other Organic By-productsRecrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q4: What is the mechanism of the Williamson ether synthesis for this reaction?

A4: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][8]

  • Deprotonation: The base (e.g., K₂CO₃) removes the acidic proton from the hydroxyl group of 4-hydroxyacetophenone, forming a potassium phenoxide intermediate.

  • Nucleophilic Attack: The negatively charged oxygen of the phenoxide acts as a nucleophile and attacks the electrophilic carbon atom of the ethyl haloacetate. This carbon is attached to the halogen (a good leaving group).

  • Displacement: The attack occurs from the backside, leading to the displacement of the halide ion and the formation of the new carbon-oxygen bond, resulting in the ether product, this compound.[18]

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol 4-Hydroxyacetophenone phenoxide Phenoxide Ion phenol->phenoxide + B: base Base (B:) protonated_base BH+ phenoxide_ion Phenoxide Ion haloacetate Ethyl Haloacetate phenoxide_ion->haloacetate SN2 Attack product This compound haloacetate->product halide Halide Ion (X-)

Sources

Technical Support Center: A Guide to Improving the Purity of Crude Ethyl 2-(4-acetylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-(4-acetylphenoxy)acetate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you enhance the purity of your crude product, a common challenge encountered during its synthesis. Our approach is rooted in practical, field-tested experience and a deep understanding of the underlying chemical principles.

Introduction to Purification Challenges

This compound is commonly synthesized via the Williamson ether synthesis, reacting 4-hydroxyacetophenone with an ethyl haloacetate (like ethyl chloroacetate or bromoacetate) in the presence of a base. While this reaction is generally robust, achieving high purity of the final product often requires careful attention to the purification strategy. Common impurities can include unreacted starting materials, byproducts from side reactions, and decomposition products from the work-up procedure. This guide will walk you through the most effective methods to identify and eliminate these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The primary impurities typically encountered are:

  • Unreacted 4-hydroxyacetophenone: This is the most common impurity, especially if the reaction has not gone to completion.

  • 2-(4-acetylphenoxy)acetic acid: This results from the hydrolysis of the ethyl ester group during the reaction or, more commonly, during the aqueous work-up.[1][2]

  • Base-related salts: Inorganic salts from the base used in the reaction (e.g., potassium carbonate, sodium hydroxide) can be carried through if the washing steps are not thorough.

  • Solvents: Residual solvents from the reaction or extraction (e.g., acetone, ethyl acetate) may be present.

Q2: My crude product is an oil or a sticky solid. What does this indicate?

A2: An oily or non-crystalline crude product often suggests the presence of significant impurities that are depressing the melting point and disrupting the crystal lattice of the desired compound. Unreacted starting materials and residual solvents are common culprits.

Q3: I have a low yield after purification. What are the likely causes?

A3: Low recovery can stem from several factors:

  • Incomplete reaction: If the initial synthesis did not proceed to completion, the yield of the desired product will naturally be lower.

  • Product loss during work-up: Aggressive extractions or washing procedures can lead to some of the product being lost in the aqueous phase.

  • Suboptimal recrystallization conditions: Using a solvent in which your product is too soluble, even at low temperatures, will result in poor recovery.

  • Product degradation: Hydrolysis of the ester can occur if the work-up conditions are too basic or acidic for a prolonged period.[1][2]

Troubleshooting and In-Depth Purification Guides

Initial Work-up: The First Line of Defense

A well-executed aqueous work-up is critical for removing a significant portion of impurities before attempting more refined purification techniques.

Problem: My crude product is contaminated with acidic impurities, such as 2-(4-acetylphenoxy)acetic acid or unreacted 4-hydroxyacetophenone (which is weakly acidic).

Solution: Mild Base Wash

  • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with acidic impurities to form their corresponding sodium salts, which are soluble in the aqueous layer.

  • Separate the aqueous layer. Repeat the wash if necessary (monitor with TLC).

  • Follow with a wash with brine (saturated aqueous NaCl) to help break any emulsions and remove excess water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Purification Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.

Q: What is a good starting solvent for the recrystallization of this compound?

A: For esters and ketones, a good rule of thumb is to start with solvents that share similar functional groups.[3] Ethanol or isopropanol are excellent starting points. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water , often provides the best results, allowing for fine-tuning of the solubility.

Troubleshooting Recrystallization

Problem: My compound "oils out" instead of forming crystals.

  • Causality: This happens when the solute's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated, causing the compound to come out of solution as a supersaturated liquid.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to reduce the concentration.

    • Allow the solution to cool very slowly. Insulating the flask can help.

    • If using a mixed solvent system, you may need to adjust the ratio to increase the solubility at higher temperatures.

Problem: I'm getting very fine needles or powder, which might indicate lower purity.

  • Causality: Rapid crystallization often traps impurities.

  • Solution: Slow down the cooling process. A Dewar flask with a warm solvent bath can be used for very slow cooling. Seeding the solution with a small, pure crystal of the product can also promote the growth of larger, more perfect crystals.

Problem: My recrystallized product has a low and broad melting point.

  • Causality: This is a strong indicator of remaining impurities.

  • Solution:

    • Perform a second recrystallization, potentially with a different solvent system.

    • Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration to remove any adherent mother liquor.

    • Dry the crystals completely under vacuum to remove any residual solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Induce Crystallization: While the solution is still hot, add water dropwise until you observe persistent cloudiness. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum. The melting point of pure this compound has been reported to be in the range of 41-42°C.[4]

Purification Method 2: Flash Column Chromatography

For challenging separations or when recrystallization is ineffective, flash column chromatography is the method of choice.

Q: What is a good mobile phase for purifying this compound on a silica gel column?

A: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective. Based on the polarity of the compound, a good starting point would be a hexane:ethyl acetate gradient , starting from a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate. For similar compounds, ratios around 8:1 have been reported to be effective.[5]

Troubleshooting Column Chromatography

Problem: The compound is not moving from the baseline on the TLC plate with my chosen solvent system.

  • Causality: The eluent is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

Problem: All the spots are running at the solvent front on the TLC plate.

  • Causality: The eluent is too polar, and it is not allowing for sufficient interaction between the compounds and the stationary phase.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of hexane.

Problem: The spots are streaking on the TLC plate.

  • Causality: This can be due to overloading the plate, or if the compound is acidic or basic. Since this compound is neutral, overloading is the more likely cause. If acidic impurities are present, they may streak.

  • Solution: Dilute your sample before spotting it on the TLC plate. If streaking persists and is attributed to an acidic impurity, the initial basic wash during work-up should be revisited.

  • TLC Analysis: First, determine the optimal solvent system using thin-layer chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with the determined mobile phase, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up (NaHCO3 wash) Crude->Workup TLC_Analysis TLC Analysis Workup->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Spots are well-separated Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Spots are close or streaking Check_Purity Assess Purity (TLC, Melting Point) Recrystallization->Check_Purity Column_Chromatography->Check_Purity Pure_Product Pure Product Check_Purity->Recrystallization Purity is low Check_Purity->Pure_Product Purity is high

Caption: A workflow diagram for the purification of this compound.

Quantitative Data Summary

While specific quantitative data for this compound can vary based on reaction conditions, the following table provides typical Rf values for the compound and a common impurity in different solvent systems.

CompoundHexane:Ethyl Acetate (9:1)Hexane:Ethyl Acetate (4:1)Hexane:Ethyl Acetate (2:1)
This compound ~0.2~0.4~0.6
4-hydroxyacetophenone ~0.1~0.25~0.45

Note: These are approximate values and may vary depending on the specific TLC plates and conditions used.

Concluding Remarks

The successful purification of this compound hinges on a systematic approach that begins with a thorough understanding of the potential impurities and a well-executed initial work-up. Both recrystallization and column chromatography are powerful techniques, and the choice between them should be guided by careful TLC analysis. By following the principles and troubleshooting steps outlined in this guide, you will be well-equipped to achieve a high degree of purity for your target compound.

References

  • Asnawati, D., Sudarma, I. M., Yuanita, E., Arlina, B. F., Hamdiani, S. & Kamali, S. R. (2015). Study of Synthesis of Ethyl-2-(4-allyl-2- methoxyphenoxy)acetate in Polar Aprotic Solvents. Molekul, 10(2), 125-135.
  • Özdemir, Ü., Gümüş, M. H., & Ceylan, M. (2022). New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. Journal of Biomolecular Structure & Dynamics, 40(22), 12260–12267.
  • LookChem. (n.d.). Purification of Ethyl acetate. Chempedia. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(4), 1227.
  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021). EXTRACTION, ISOLATION AND STRUCTURAL ELUCIDATION OF BIOACTIVE COMPOUND FROM THE LEAVES. Journal of Advanced Scientific Research, 12(03), Supplement 1, 235-240.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fadlan, A., Masitoh, H., Apsari, B. R., Khusnayaini, I. A., & Lela. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry, 7(2), 239-244.
  • University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
  • LookChem. (n.d.). Ethyl (4-formylphenoxy)acetate. Retrieved from [Link]

  • Bhat, M., & Belagali, S. L. (2014). A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. International Journal of ChemTech Research, 7(6), 1271-1274.
  • Supporting Information. (n.d.). 12 - Supporting Information. Retrieved from a specific journal article (Note: A more specific citation would be used in a real-world scenario).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(4), 1227.
  • PubChem. (n.d.). Ethyl 2-(4-ethylphenyl)acetate. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(4-acetylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(4-acetylphenoxy)acetate. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Section 1: Core Principles & General FAQs

This section addresses fundamental questions regarding the synthesis, providing a foundational understanding for process development and scale-up.

Q1: What is the recommended synthetic route for this compound on a large scale?

The most robust and widely used method for synthesizing this compound is the Williamson ether synthesis .[1][2] This reaction involves the O-alkylation of 4-hydroxyacetophenone with an ethyl haloacetate (typically ethyl bromoacetate or chloroacetate) in the presence of a suitable base.[3][4]

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the phenoxide ion, generated in-situ by the base, acts as a nucleophile and attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide leaving group.[1][5] For large-scale operations, incorporating Phase Transfer Catalysis (PTC) is highly recommended to enhance reaction rates and selectivity.[6][7]

Figure 1: Williamson Ether Synthesis Mechanism
Q2: What are the Critical Process Parameters (CPPs) to monitor during the reaction?

Scaling up this synthesis requires careful control over several parameters to ensure reproducibility, yield, and purity.

ParameterRecommended RangeRationale & Impact on Process
Temperature 50 - 100 °CReaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions like elimination or decomposition.[5] Lower temperatures generally favor the desired SN2 substitution over E2 elimination.[8]
Base Stoichiometry 1.1 - 2.0 equivalentsA slight excess of base ensures complete deprotonation of the phenolic hydroxyl group.[8] A large excess can promote side reactions and complicates the work-up. For weaker bases like K₂CO₃, a larger excess may be needed.
Reaction Time 1 - 8 hoursMust be optimized for each specific set of conditions (temperature, solvent, catalyst). Monitor reaction completion by a suitable analytical method (e.g., TLC, HPLC) to avoid generating impurities from prolonged heating.[5]
Solvent Purity Anhydrous preferredThe presence of water can hydrolyze the ethyl haloacetate and deactivate the phenoxide nucleophile, reducing yield.[9]
Agitation Rate Sufficient for good mixingIn a heterogeneous mixture (e.g., with K₂CO₃), efficient stirring is critical to ensure mass transfer between the solid and liquid phases.
Q3: Why are polar aprotic solvents like DMF, DMSO, or acetonitrile recommended?

Polar aprotic solvents are the preferred choice for Williamson ether synthesis for several key reasons.[3][5]

  • Enhanced Nucleophilicity: These solvents excel at solvating cations (like K⁺ from K₂CO₃) but poorly solvate anions. This leaves the phenoxide anion "naked" and highly reactive, accelerating the rate of the desired SN2 reaction.[8]

  • Favoring O-Alkylation: Phenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation) to form an undesired isomer.[1] Polar aprotic solvents are known to strongly favor O-alkylation.[5][7]

  • Reagent Solubility: They provide good solubility for the organic reactants and intermediates.

A study on a similar alkylation of eugenol demonstrated significantly higher yields in DMF (91%) compared to other solvents, highlighting the profound impact of solvent choice.[3]

Q4: Which base is most suitable for scale-up (e.g., K₂CO₃ vs. NaOH)?

For phenols, which are significantly more acidic than aliphatic alcohols, strong bases like sodium hydride (NaH) are generally unnecessary and can introduce handling risks on a large scale.[5] The choice between potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) depends on process specifics:

  • Potassium Carbonate (K₂CO₃): This is often the preferred base for scale-up. It is weaker, easier to handle (solid), less corrosive, and generally provides better selectivity, minimizing side reactions. Its heterogeneous nature requires efficient agitation but simplifies removal by filtration.[3][4]

  • Sodium Hydroxide (NaOH): While effective and inexpensive, NaOH is a stronger base and more corrosive. It increases the risk of hydrolyzing the ethyl haloacetate starting material or the final ester product, especially if water is present or reaction times are long.

For most applications, potassium carbonate offers a better balance of reactivity, safety, and process robustness for scaling up this synthesis.

Section 2: Troubleshooting Guide: Common Scale-Up Challenges

Problem Area: Reaction Performance
Q: My reaction is slow or has stalled with significant starting material remaining. What are the likely causes and solutions?

A stalled reaction is a common issue during scale-up. The root cause can typically be traced back to insufficient nucleophile generation or poor reactivity.

Low_Yield_Troubleshooting Figure 2: Troubleshooting Low Reaction Conversion start Low Conversion / Stalled Reaction check_base 1. Check Base & Deprotonation start->check_base check_reagents 2. Check Reagents & Solvent start->check_reagents check_conditions 3. Check Reaction Conditions start->check_conditions base_issue1 Is base active and sufficient? check_base->base_issue1 reagent_issue1 Is solvent sufficiently dry? check_reagents->reagent_issue1 condition_issue1 Is temperature too low? check_conditions->condition_issue1 base_solution1 Action: Use fresh, dry base. Increase stoichiometry (e.g., 1.5-2.0 eq.). base_issue1->base_solution1 No base_issue2 Is agitation effective? base_issue1->base_issue2 Yes base_solution2 Action: Increase stirrer speed. Consider a different impeller design for solid suspension. base_issue2->base_solution2 No reagent_solution1 Action: Use anhydrous solvent. Dry solvent before use if necessary. reagent_issue1->reagent_solution1 No reagent_issue2 Is alkylating agent pure? reagent_issue1->reagent_issue2 Yes reagent_solution2 Action: Verify purity of ethyl bromoacetate. Use freshly opened or distilled material. reagent_issue2->reagent_solution2 No condition_solution1 Action: Gradually increase reaction temperature while monitoring for impurity formation. condition_issue1->condition_solution1 Yes condition_issue2 Consider PTC? condition_issue1->condition_issue2 No condition_solution2 Action: Add a phase-transfer catalyst (e.g., TBAB, 0.05 eq.) to accelerate the reaction. condition_issue2->condition_solution2 Yes

Figure 2: Troubleshooting Low Reaction Conversion

Possible Causes & Solutions:

  • Incomplete Deprotonation: The phenolic proton must be fully removed to generate the active nucleophile.[8]

    • Solution: Ensure your base (e.g., K₂CO₃) is anhydrous and used in sufficient stoichiometric excess (1.5-2.0 eq.). For a heterogeneous base, ensure agitation is vigorous enough to maintain a good suspension.

  • Presence of Water: Moisture in the solvent or reagents will consume the phenoxide and hydrolyze the ethyl haloacetate.

    • Solution: Use anhydrous grade solvents and ensure all reagents are dry.

  • Low Temperature: The reaction may have a higher activation energy than anticipated at the current scale.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress and impurity profile by TLC or HPLC.

  • Poor Reagent Quality: The ethyl bromoacetate or chloroacetate may have degraded.

    • Solution: Use a fresh bottle of the alkylating agent or purify it by distillation before use.

Q: I'm observing a significant amount of an unknown impurity. What could it be?

In this synthesis, two major side reactions are most probable:

  • C-Alkylation: As an ambident nucleophile, the phenoxide can be alkylated on the aromatic ring, typically at the ortho position, instead of the desired oxygen atom.[1][5] This side reaction is more prevalent in protic or nonpolar solvents and is suppressed by using polar aprotic solvents like DMF or DMSO.[5]

    • Mitigation Strategy: Confirm you are using a high-quality polar aprotic solvent. If C-alkylation persists, the addition of a phase-transfer catalyst can significantly enhance selectivity for O-alkylation.[7][10]

  • Dialkylation of Ethyl Bromoacetate: Under basic conditions, ethyl bromoacetate can react with itself or another nucleophile. A more likely scenario, however, is the formation of a dimer from the starting materials or products.

    • Mitigation Strategy: Control the addition rate of the alkylating agent and ensure the temperature does not overshoot. Maintaining a moderate temperature profile is key.

Problem Area: Product Quality & Purification
Q: The isolated product is a dark oil or discolored solid. How can I improve the color?

Color formation is often due to minor impurities formed by oxidation or side reactions at elevated temperatures.

  • Prevention:

    • Lower Temperature: Run the reaction at the lowest feasible temperature that provides a reasonable rate.

    • Inert Atmosphere: On a large scale, consider running the reaction under a nitrogen or argon atmosphere to prevent oxidation of the phenoxide intermediate, which can be susceptible to air oxidation.

  • Remediation:

    • Charcoal Treatment: During the work-up, after dissolving the crude product in a suitable solvent, treatment with activated carbon can effectively remove colored impurities before filtration and final isolation.

    • Recrystallization: A carefully chosen recrystallization solvent system can leave colored impurities behind in the mother liquor.

Q: What is a reliable method for final purification?

Recrystallization is the most effective method for purifying the final solid product on a large scale.

  • Recommended Solvent Systems: A common approach is to use a binary solvent system. Isopropanol/water or ethanol/water are excellent starting points.

    • Dissolve the crude product in the minimum amount of hot alcohol (e.g., ethanol or isopropanol).

    • Slowly add water (the anti-solvent) dropwise until the solution becomes faintly turbid.

    • Add a few more drops of alcohol to redissolve the solid and then allow the solution to cool slowly.

  • Alternative: If the product is an oil or difficult to crystallize, purification by vacuum distillation is a viable alternative, provided the product is thermally stable.

Purification_Workflow Figure 3: General Work-Up & Purification Workflow start Reaction Completion (Verified by TLC/HPLC) step1 Cool to Room Temp. Filter Inorganic Salts (e.g., K₂CO₃, KBr) start->step1 step2 Solvent Removal (Rotary Evaporation) step1->step2 step3 Redissolve Crude in Organic Solvent (e.g., EtOAc) step2->step3 step4 Aqueous Wash (e.g., H₂O, Brine) step3->step4 step5 Dry Organic Layer (e.g., over MgSO₄ or Na₂SO₄) step4->step5 step6 Filter Drying Agent & Evaporate step5->step6 step7 Crude Product step6->step7 step8 Recrystallization (e.g., from Ethanol/Water) step7->step8 step9 Filter Crystals, Wash with Cold Solvent, Dry Under Vacuum step8->step9 final Pure this compound step9->final

Figure 3: General Work-Up & Purification Workflow

Section 3: Advanced Topics for Process Optimization

Q: How can Phase Transfer Catalysis (PTC) improve my process?

Phase Transfer Catalysis (PTC) is a powerful technique for accelerating reactions between reactants in immiscible phases (e.g., a solid base and a liquid organic phase).[6] For this synthesis, it offers several scale-up advantages:

  • Increased Reaction Rate: The PTC catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) transports the phenoxide anion from the solid or aqueous phase into the organic phase, where it can readily react with the ethyl haloacetate.[11] This can dramatically reduce reaction times.

  • Enhanced O-Alkylation Selectivity: PTC systems are known to minimize C-alkylation by reducing the presence of hydrogen-bonding species around the phenoxide oxygen, making it more accessible for reaction.[7]

  • Milder Conditions: The increased reactivity often allows the reaction to be run at lower temperatures, which can improve the product's purity profile by minimizing thermal degradation or side reactions.

  • Solvent Flexibility: PTC can enable the use of less polar, less expensive, and easier-to-handle solvents. In some cases, it can even allow the reaction to proceed without any solvent at all.[6]

Implementation: Add a catalytic amount (1-5 mol%) of a suitable phase-transfer catalyst, such as TBAB or Aliquat 336, to the reaction mixture at the beginning of the process.

Section 4: Protocols & Data

Appendix A: Example Laboratory Protocol

This is a representative protocol and must be adapted and optimized for specific equipment and scale.

  • To a stirred suspension of 4-hydroxyacetophenone (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in anhydrous DMF (5-10 volumes) is added ethyl bromoacetate (1.1 eq.).

  • The mixture is heated to 60-70 °C and stirred vigorously.

  • The reaction progress is monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Upon completion (typically 3-5 hours), the reaction mixture is cooled to room temperature.

  • The inorganic salts are removed by filtration, and the filter cake is washed with a small amount of ethyl acetate.

  • The filtrate is concentrated under reduced pressure to remove the DMF.

  • The residue is dissolved in ethyl acetate and washed sequentially with water (2x) and brine (1x).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • The crude solid is recrystallized from an ethanol/water mixture to afford pure this compound.

Appendix B: Recommended Analytical Methods
TechniquePurposeTypical Observations
Thin Layer Chromatography (TLC) Reaction monitoringMobile Phase: Hexane/Ethyl Acetate (3:1). Product (higher Rf) should appear as starting phenol (lower Rf) is consumed.
High-Performance Liquid Chromatography (HPLC) Purity analysis, reaction kineticsAllows for precise quantification of starting materials, product, and impurities.
¹H NMR Spectroscopy Structural confirmationConfirm the presence of key signals: acetyl methyl protons (~2.5 ppm), ethyl ester protons (~1.2 and 4.2 ppm), and the ether methylene protons (~4.7 ppm).
Melting Point Purity checkA sharp melting point close to the literature value indicates high purity.

References

  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. Available from: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. Available from: [Link]

  • Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. Retrieved from [Link]

  • Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. Available from: [Link]

  • ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Request PDF. Retrieved from [Link]

  • Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research. Available from: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Altowyan, M. S., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(15), 4434. Available from: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Altowyan, M. S., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... MDPI. Retrieved from [Link]

Sources

Preventing decomposition of Ethyl 2-(4-acetylphenoxy)acetate during synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-(4-acetylphenoxy)acetate

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges encountered during the synthesis of this important intermediate. Our focus is on preventing decomposition and maximizing yield by understanding the underlying chemical principles of the reaction and its potential pitfalls.

Section 1: Understanding the Core Chemistry: Synthesis and Decomposition

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion, generated from 4-hydroxyacetophenone, on an ethyl haloacetate.[3] While straightforward in principle, the reaction's success hinges on carefully controlling conditions to prevent competing side reactions and product degradation.

Synthesis_Pathway cluster_reactants Reactants 4-Hydroxyacetophenone 4-Hydroxyacetophenone Reaction Williamson Ether Synthesis (SN2 Reaction) 4-Hydroxyacetophenone->Reaction Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product This compound Reaction->Product

Caption: Primary synthesis route for this compound.

The two most significant challenges that lead to product loss are ester hydrolysis and competitive C-alkylation .

  • Ester Hydrolysis: The ethyl ester functional group is susceptible to cleavage under both acidic and basic conditions, particularly during aqueous workup, yielding the corresponding carboxylic acid.[4][5] Basic hydrolysis (saponification) is irreversible and is a primary cause of yield loss when strong bases are used or during improper workup.[6]

  • C-Alkylation: The phenoxide nucleophile is ambident, meaning it can react at two sites: the oxygen atom (O-alkylation) to form the desired ether, or the aromatic ring (C-alkylation), which leads to undesired byproducts.[3][7]

Competing_Pathways cluster_products Potential Products & Byproducts Start 4-Acetylphenoxide Ion O_Alkylation Desired Product: This compound Start->O_Alkylation O-Alkylation (Favored in polar aprotic solvents) C_Alkylation Side Product: C-Alkylated Isomer Start->C_Alkylation C-Alkylation (Competing Reaction) Hydrolysis Decomposition Product: 2-(4-acetylphenoxy)acetic acid O_Alkylation->Hydrolysis Ester Hydrolysis (Acid/Base conditions, especially during workup)

Caption: Competing reaction pathways in the synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is low, and I'm isolating a significant amount of 2-(4-acetylphenoxy)acetic acid. What's causing this, and how can I prevent it?

Answer: The presence of 2-(4-acetylphenoxy)acetic acid is a clear indicator of ester hydrolysis.[8] This decomposition can occur both during the reaction and, more commonly, during the aqueous workup.

Causality & Prevention:

  • During the Reaction: Using strong hydroxide bases (e.g., NaOH, KOH) to deprotonate the starting phenol can simultaneously hydrolyze the ethyl ester of the product as it forms.[6]

    • Solution: Employ a weaker, non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] These bases are strong enough to deprotonate the phenol but not so basic as to aggressively attack the ester.

  • During Aqueous Workup: This is the most common stage for hydrolysis. Washing the reaction mixture with a strong base to remove unreacted phenol or using a strong acid to neutralize the base will catalyze the decomposition of your product. The rate of hydrolysis for similar phenyl acetates is slowest in mildly acidic conditions (pH < 4) and increases significantly as the pH approaches neutral and becomes basic.[8][9]

    • Solution: A robust workup is critical. Avoid strong bases entirely. Neutralize the reaction mixture by washing with a saturated or 5% aqueous solution of sodium bicarbonate (NaHCO₃).[8] This should be performed quickly and at a low temperature (e.g., in an ice bath) to minimize the ester's exposure time to the mildly basic pH. For final extraction, ensure the aqueous layer is neutral or very slightly acidic.

Q2: I see multiple spots on my TLC, some with similar polarity to my product. What are these likely side products and how do I minimize them?

Answer: Multiple spots often indicate the formation of C-alkylation byproducts alongside your desired O-alkylated product.[7] As an ambident nucleophile, the phenoxide can be alkylated on the aromatic ring, typically at the positions ortho to the hydroxyl group.[1]

Causality & Prevention:

  • Solvent Effects: The choice of solvent has a profound impact on the O- vs. C-alkylation ratio.

    • Solution: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[7][10] These solvents effectively solvate the cation (e.g., K⁺ from K₂CO₃) but not the phenoxide anion, leaving the oxygen atom more nucleophilic and sterically accessible, thus favoring O-alkylation.[10] In a study on a similar alkylation, DMF gave a 91% yield, significantly higher than other solvents.[11]

Q3: What are the optimal reaction conditions (base, solvent, temperature) to maximize the yield of the desired product?

Answer: Optimizing conditions involves balancing reaction rate with the suppression of side reactions. Based on literature for analogous phenoxyacetate syntheses, the following conditions are recommended.[10][12]

ParameterRecommendedRationale
Base Anhydrous K₂CO₃ or Cs₂CO₃Sufficiently basic to deprotonate the phenol without promoting significant ester hydrolysis.[3]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that promotes the SN2 reaction and strongly favors O-alkylation over C-alkylation.[10][11]
Alkylating Agent Ethyl BromoacetateMore reactive than ethyl chloroacetate, allowing for lower reaction temperatures and shorter reaction times, which can minimize side reactions.
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting elimination or decomposition. Lower temperatures generally favor substitution over elimination.[7]
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidation of the phenoxide, especially at elevated temperatures.

Q4: My aqueous workup seems to be degrading my product. What is a robust workup and purification protocol?

Answer: A carefully designed workup protocol is paramount to preserving the ester group. The goal is to remove impurities (unreacted starting materials, base, solvent) without exposing the product to harsh pH conditions.

Solution: See the detailed, step-by-step "Hydrolysis-Minimizing Workup Protocol" in Section 4. The key principles are:

  • Cool the reaction mixture to room temperature before quenching.

  • Pour the mixture into a large volume of cold water to precipitate the crude product and dissolve inorganic salts.

  • Use a mild wash, like saturated NaHCO₃ solution, only if necessary to remove acidic impurities, and do it quickly at low temperatures.[8]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine to remove residual water.

  • Dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify via column chromatography on silica gel.[10]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which alkylating agent is better, ethyl bromoacetate or ethyl chloroacetate? Ethyl bromoacetate is generally preferred. Bromide is a better leaving group than chloride, making ethyl bromoacetate more reactive. This allows the reaction to be conducted at lower temperatures or for shorter durations, which helps to minimize the formation of degradation products and other impurities.

FAQ 2: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as a mixture of n-hexane and ethyl acetate (e.g., 5:1 or 3:1 v/v).[10] Spot the starting material (4-hydroxyacetophenone) and the reaction mixture on the same plate. The reaction is complete when the 4-hydroxyacetophenone spot has been completely consumed. The product, being less polar than the starting phenol, will have a higher Rf value.

FAQ 3: What are the best practices for storing this compound to prevent long-term decomposition? The primary long-term stability concern is hydrolysis from atmospheric moisture. Store the purified, solid product in a tightly sealed container in a cool, dry place. For enhanced stability, storage in a desiccator or under an inert atmosphere is recommended.

Section 4: Protocols & Methodologies

Recommended Synthesis Protocol

This protocol is designed to maximize yield and minimize decomposition.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of phenol).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 70 °C and stir until TLC analysis indicates the complete consumption of 4-hydroxyacetophenone (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and proceed with the Hydrolysis-Minimizing Workup Protocol below.

Hydrolysis-Minimizing Workup Protocol

  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (approx. 10 times the volume of DMF used). Stir for 15-20 minutes to allow the product to precipitate.

  • Filtration/Extraction:

    • If a solid precipitates, collect it by vacuum filtration, washing thoroughly with cold water.

    • If an oil forms, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers (or dissolve the filtered solid in ethyl acetate) and wash sequentially with:

    • One portion of cold 5% NaHCO₃ solution (perform this wash quickly).

    • Two portions of deionized water.

    • One portion of saturated NaCl solution (brine).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

References

  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Suryanti, V., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research.
  • Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Altowyan, M. S., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirfeld Analysis, and DFT Studies. Molecules, 25(23), 5649. Retrieved from [Link]

  • The Board of Trustees of the University of Illinois. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • BenchChem. (n.d.). Preventing hydrolysis of Phenyl acetoacetate during workup.
  • Save My Exams. (2023). Hydrolysis of Esters. Retrieved from [Link]

  • Suryanti, V., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis pH rate profile of phenyl acetate at 25° C. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

Sources

Effect of different bases on the synthesis of Ethyl 2-(4-acetylphenoxy)acetate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(4-acetylphenoxy)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role that different bases play in the success of this Williamson ether synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate and optimize this common yet nuanced reaction.

Introduction: The Critical Role of the Base

The synthesis of this compound from 4-hydroxyacetophenone and an ethyl haloacetate is a classic example of the Williamson ether synthesis.[1] This SN2 reaction is fundamentally dependent on the formation of a potent nucleophile—the phenoxide ion—from the relatively acidic 4-hydroxyacetophenone starting material. The choice of base is therefore not a trivial parameter; it is the linchpin that dictates reaction rate, yield, and the purity of the final product. An appropriate base must be strong enough to deprotonate the phenol (pKa ≈ 8.05) efficiently but not so reactive that it promotes undesirable side reactions.[2][3]

This guide is structured to address the most common challenges and questions that arise concerning base selection and its impact on the reaction outcome.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is disappointingly low, and I'm recovering a significant amount of unreacted 4-hydroxyacetophenone. What's the most likely cause related to my choice of base?

A: This is a classic symptom of incomplete deprotonation of the starting phenol. The success of a Williamson ether synthesis hinges on converting the alcohol (in this case, a phenol) into its more nucleophilic conjugate base, the alkoxide (or phenoxide).[4][5] If unreacted 4-hydroxyacetophenone remains, your base is likely not effective enough.

Here’s a systematic approach to troubleshooting this issue:

  • Evaluate Base Strength vs. Phenol Acidity: The pKa of 4-hydroxyacetophenone's phenolic proton is approximately 8.05.[2][6] For effective deprotonation, the pKa of the base's conjugate acid should be significantly higher than this value (ideally by 2-3 pKa units or more) to drive the acid-base equilibrium towards the phenoxide product.

    • Weak Bases (e.g., NaHCO₃): Sodium bicarbonate (pKa of H₂CO₃ ≈ 6.4) is too weak and will not deprotonate the phenol to any significant extent.

    • Moderate Bases (e.g., K₂CO₃): Potassium carbonate (pKa of HCO₃⁻ ≈ 10.3) is a commonly used and effective base for this reaction. It is strong enough to deprotonate the phenol, and its heterogeneous nature in solvents like acetone or DMF can be advantageous.[7]

    • Strong Bases (e.g., NaOH, NaH): Sodium hydroxide (pKa of H₂O ≈ 15.7) or sodium hydride (pKa of H₂ ≈ 35) will deprotonate the phenol completely and irreversibly.[8] While effective, they require careful handling and anhydrous conditions to prevent side reactions.

  • Check Base Quality and Stoichiometry:

    • Hygroscopic Bases: Bases like NaOH and KOH are hygroscopic. Absorbed water can consume the base and interfere with the reaction. Use freshly opened or properly stored reagents.

    • Anhydrous Conditions: If using highly reactive bases like sodium hydride (NaH), ensure your solvent and glassware are scrupulously dry. NaH reacts violently with water.[9]

    • Stoichiometry: Ensure you are using at least one equivalent of the base relative to the 4-hydroxyacetophenone. For heterogeneous bases like K₂CO₃, using a slight excess (e.g., 1.5-2.0 equivalents) is common practice to ensure complete reaction.[10]

Q2: My final product is impure. I suspect the base is causing side reactions. What are the likely byproducts and how can I avoid them?

A: While the Williamson ether synthesis is generally robust, the choice of base can indeed promote side reactions, leading to impurities.

  • Hydrolysis of the Ester: The most common side reaction is the hydrolysis of either the ethyl haloacetate reagent or the this compound product. This is particularly problematic when using strong, soluble bases like NaOH or KOH in the presence of water. The resulting carboxylate salt is difficult to remove and reduces the overall yield of the desired ester.

    • Solution: Use a non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[11] These bases are strong enough to deprotonate the phenol but are generally not basic enough to cause significant ester hydrolysis under typical reaction conditions. If you must use NaOH, employ strictly anhydrous conditions and avoid excess base.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring (C-alkylation).[1] While O-alkylation is electronically and sterically favored in this SN2 reaction, harsh conditions (very high temperatures) or certain solvent/base combinations can increase the proportion of C-alkylation byproducts.

    • Solution: Maintain moderate reaction temperatures (typically 50-100 °C).[1] Using polar aprotic solvents like DMF or acetonitrile generally favors O-alkylation.[12]

Q3: The reaction is very slow or stalls completely. Could my base and solvent combination be the problem?

A: Absolutely. The base and solvent work in concert. A poor combination can render an otherwise suitable base ineffective.

  • The Problem: The role of the solvent is to dissolve the reactants and facilitate the interaction between the phenoxide and the alkyl halide. In the Williamson synthesis, polar aprotic solvents (DMF, DMSO, acetonitrile, acetone) are highly preferred.[1][12] They are effective at solvating the cation (e.g., K⁺ from K₂CO₃), which leaves the phenoxide anion "naked" and highly nucleophilic.[13] If you use a protic solvent (like ethanol or water), it will form a hydrogen-bonding cage around the phenoxide, stabilizing it and drastically reducing its nucleophilicity and reaction rate.

  • The Solution: Switch to a polar aprotic solvent. A common and effective system for this synthesis is potassium carbonate in anhydrous DMF or acetone.[7][10] This combination ensures the generation of a reactive nucleophile and provides a suitable medium for the SN2 reaction to proceed efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the base in this synthesis?

A: The synthesis proceeds via a two-step mechanism, where the base is pivotal in the first step.

  • Deprotonation: The base removes the acidic proton from the hydroxyl group of 4-hydroxyacetophenone. This acid-base reaction forms a potassium or sodium phenoxide salt.[14][15]

  • Nucleophilic Attack (SN2): The resulting phenoxide ion is a much stronger nucleophile than the starting phenol. It attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide leaving group in a concerted SN2 mechanism to form the desired ether linkage.[1][8]

Q2: How do I select the best base for my experiment?

A: The ideal base is a compromise between reactivity, safety, cost, and ease of use. Consider the following:

  • Strength (pKa): As discussed, the base must be strong enough to deprotonate the phenol (pKa ≈ 8.05).

  • Solubility: Insoluble bases like K₂CO₃ can be advantageous as they can be easily removed by filtration after the reaction. Soluble bases like NaOH require aqueous workups.

  • Handling & Safety: Strong bases like NaH are highly reactive, requiring handling under an inert atmosphere and strictly anhydrous conditions. Carbonate bases are significantly safer and easier to handle.

  • Cost & Availability: For large-scale synthesis, cost is a major factor. K₂CO₃ and NaOH are inexpensive and widely available. Cs₂CO₃ is more expensive but can sometimes offer superior reactivity due to the "cesium effect."

Q3: What are the main differences in outcome when using a strong base like NaH versus a weaker base like K₂CO₃?

A: The primary difference lies in the reaction rate and conditions.

  • Sodium Hydride (NaH): As a very strong base, NaH provides rapid and complete deprotonation, often leading to faster reaction times.[8][16] However, it is non-selective and will react with any acidic protons, demanding completely anhydrous conditions. The byproduct is hydrogen gas, which is flammable.

  • Potassium Carbonate (K₂CO₃): This is a milder, safer, and more cost-effective choice. The reaction may be slower and require heating to proceed to completion.[17] However, it is far less sensitive to trace amounts of water and significantly reduces the risk of side reactions like ester hydrolysis, making it a preferred choice for many applications.[7]

Data Summary & Experimental Protocol

Table 1: Comparison of Common Bases for this compound Synthesis
BaseFormulapKa (Conjugate Acid)Common SolventsProsCons
Potassium CarbonateK₂CO₃10.3 (for HCO₃⁻)DMF, Acetone, AcetonitrileInexpensive, easy to handle, low risk of hydrolysis, simple filtration workup.[7]Slower reaction rates, may require heating.
Sodium HydroxideNaOH15.7 (for H₂O)DMF, EthanolInexpensive, strong base, fast deprotonation.Hygroscopic, high risk of ester hydrolysis, requires aqueous workup.[4]
Sodium HydrideNaH35 (for H₂)Anhydrous THF, DMFVery strong base, rapid and irreversible deprotonation, clean reaction (H₂ byproduct).[8]Expensive, requires strict anhydrous/inert conditions, flammable H₂ gas evolved.
Cesium CarbonateCs₂CO₃10.3 (for HCO₃⁻)DMF, AcetonitrileHigh reactivity (cesium effect), good yields.[11]Significantly more expensive than K₂CO₃.
Detailed Experimental Protocol: Synthesis using Potassium Carbonate

This protocol is a robust and reliable method for the synthesis of this compound.

Materials:

  • 4-hydroxyacetophenone

  • Ethyl bromoacetate (or ethyl chloroacetate)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyacetophenone (1.0 eq).

  • Add anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Add finely powdered anhydrous potassium carbonate (2.0 eq). Stir the suspension at room temperature for 20 minutes.

  • To the stirring suspension, add ethyl bromoacetate (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of 4-hydroxyacetophenone), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF used).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.[10]

Visual Guides

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 4-Hydroxyacetophenone Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) ConjAcid Conjugate Acid (e.g., KHCO₃) AlkylHalide Ethyl Bromoacetate Salt Salt Byproduct (e.g., KBr) Product This compound Phenoxide->Product + Ethyl Bromoacetate

Caption: General mechanism of the Williamson ether synthesis.

Troubleshooting Workflow: Low Yield

Troubleshooting_Workflow Start Low Yield of Product CheckDeprotonation Problem: Incomplete Deprotonation? Start->CheckDeprotonation CheckSideReactions Problem: Side Reactions? Start->CheckSideReactions CheckConditions Problem: Suboptimal Conditions? Start->CheckConditions Sol_BaseStrength Solution: Increase Base Strength (pKa conj. acid > 8.5) CheckDeprotonation->Sol_BaseStrength Is base strong enough? Sol_BaseQuality Solution: Use Anhydrous/Fresh Base (e.g., K₂CO₃) CheckDeprotonation->Sol_BaseQuality Is base quality sufficient? Sol_Hydrolysis Solution: Avoid Hydroxide Bases (NaOH) Use K₂CO₃ instead CheckSideReactions->Sol_Hydrolysis Is ester hydrolysis occurring? Sol_Solvent Solution: Switch to Polar Aprotic Solvent (DMF, Acetone) CheckConditions->Sol_Solvent Is solvent appropriate? Sol_TempTime Solution: Increase Temperature (80°C) or Reaction Time CheckConditions->Sol_TempTime Are time/temp sufficient?

Caption: A decision tree for troubleshooting low product yield.

References

  • BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • ChemWhat. (n.d.). 4'-Hydroxyacetophenone CAS#: 99-93-4.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Asnawati, D., et al. (n.d.). Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • BrainKart. (2018). Reactions of phenols. [Link]

  • BenchChem. (2025). troubleshooting Williamson ether synthesis side reactions.
  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
  • Brainly. (2023). According to the reaction below, phenols can react with strong bases to form (blank) salts. [Link]

  • Filo. (2023). Phenol Sodium phenoxide In addition to this, phenols react with aqueous s... [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Al-Ostoot, F.H., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)

Sources

Technical Support Center: Optimizing Ethyl 2-(4-acetylphenoxy)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-acetylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during this Williamson ether synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring both high yield and purity.

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2] While the reaction appears straightforward, solvent selection is a critical parameter that can significantly impact the reaction rate, yield, and the formation of undesirable byproducts.

This guide is structured in a question-and-answer format to directly address the challenges you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the reaction of 4-hydroxyacetophenone with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base. The base deprotonates the phenolic hydroxyl group of 4-hydroxyacetophenone to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate to form the desired ether product.

Reaction_Scheme reactant1 4-Hydroxyacetophenone plus1 + reactant2 Ethyl Chloroacetate arrow1 Base, Solvent product This compound reactant2->product plus2 + salt Salt

Caption: General reaction scheme for the synthesis of this compound.

Q2: Why is solvent selection so critical in this synthesis?

Solvent choice is paramount because it influences the solubility of reactants, the nucleophilicity of the phenoxide, and the rate of the SN2 reaction.[1][3] An ideal solvent will fully dissolve the reactants, particularly the phenoxide salt, while minimally solvating the nucleophilic oxygen atom, thus enhancing its reactivity. The wrong solvent can lead to slow reaction rates, low yields, and an increase in side reactions.

Q3: What are the recommended types of solvents for this reaction?

For a Williamson ether synthesis, polar aprotic solvents are generally the best choice.[3] These solvents possess a high dielectric constant, which helps to dissolve ionic intermediates like the phenoxide salt. However, they do not have acidic protons that can hydrogen-bond with and stabilize the nucleophile, which would decrease its reactivity.

Recommended Solvents:

  • N,N-Dimethylformamide (DMF): Often the solvent of choice, as it effectively solvates cations, leaving the phenoxide anion "naked" and highly nucleophilic.[3]

  • Dimethyl Sulfoxide (DMSO): Similar to DMF, DMSO is a strong polar aprotic solvent that can significantly accelerate SN2 reactions.[3]

  • Acetonitrile (ACN): Another suitable polar aprotic solvent, though it is generally less polar than DMF and DMSO.[1][3]

  • Acetone: A less polar aprotic solvent that can also be effective, particularly with a strong base and a good leaving group on the alkyl halide.[4]

Protic solvents, such as water and alcohols, are generally not recommended as they can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[1][3]

Troubleshooting Guide

Q4: My reaction is very slow or incomplete. How can I improve the reaction rate?

A slow or incomplete reaction is a common issue that can often be traced back to the choice of solvent.

Troubleshooting Steps:

  • Evaluate Your Solvent Choice: If you are using a protic solvent or a non-polar aprotic solvent, consider switching to a more suitable polar aprotic solvent like DMF or DMSO. These solvents are known to accelerate SN2 reactions.[1][3] A study on a similar compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, demonstrated a significant increase in yield when switching to DMF from other polar aprotic solvents.[5][6]

  • Ensure Anhydrous Conditions: The presence of water can protonate the phenoxide, reducing its nucleophilicity. Ensure your solvent and glassware are dry.

  • Check Your Base: A weak base may not fully deprotonate the 4-hydroxyacetophenone. Consider using a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[7][8]

  • Increase the Temperature: The reaction is typically conducted at elevated temperatures, often between 50 to 100 °C, to ensure a reasonable reaction rate.[1]

Troubleshooting_Slow_Reaction Problem Problem: Slow or Incomplete Reaction Solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Problem->Solvent SwitchSolvent Action: Switch to DMF or DMSO. Solvent->SwitchSolvent No Anhydrous Are reaction conditions anhydrous? Solvent->Anhydrous Yes SwitchSolvent->Anhydrous Dry Action: Dry solvent and glassware. Anhydrous->Dry No Base Is the base strong enough (e.g., K₂CO₃, NaH)? Anhydrous->Base Yes Dry->Base StrongerBase Action: Use a stronger base. Base->StrongerBase No Temperature Is the reaction temperature optimal (50-100 °C)? Base->Temperature Yes StrongerBase->Temperature IncreaseTemp Action: Increase reaction temperature. Temperature->IncreaseTemp No Resolved Problem Resolved Temperature->Resolved Yes IncreaseTemp->Resolved

Caption: Troubleshooting workflow for a slow or incomplete reaction.

Q5: I am observing significant byproduct formation. What are the likely side reactions and how can solvent choice help?

The two most common side reactions in a Williamson ether synthesis are elimination of the alkyl halide and C-alkylation of the phenoxide.[1]

  • Elimination: The phenoxide can act as a base and promote an E2 elimination reaction with the ethyl haloacetate, especially at higher temperatures. This is generally less of a concern with primary alkyl halides like ethyl chloroacetate.[1]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[3]

Solvent Effects on Side Reactions:

Solvent TypeEffect on NucleophilicityPredominant ReactionRationale
Polar Aprotic Enhances nucleophilicity of the "naked" oxygen anion.O-Alkylation Solvates the cation, leaving the phenoxide oxygen more available for nucleophilic attack. This favors the desired ether formation.[3]
Protic Reduces the nucleophilicity of the oxygen via H-bonding.C-Alkylation Hydrogen bonding to the phenoxide oxygen makes it less reactive, promoting attack from the more electron-rich aromatic ring.[3]
Non-polar Low solubility of the phenoxide salt.Slow reaction ratesMay favor elimination if the temperature is increased significantly to compensate for the slow SN2 reaction.

To minimize side reactions, the use of polar aprotic solvents like DMF or DMSO is strongly recommended as they favor O-alkylation.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using DMF

This protocol is optimized for high yield and purity based on literature precedents for similar Williamson ether syntheses.[5][6]

Materials:

  • 4-Hydroxyacetophenone

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask and stir the mixture at room temperature.

  • Slowly add ethyl chloroacetate to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Protocol 2: Solvent Screening Experiment

To optimize the solvent for your specific laboratory conditions, a small-scale screening experiment is recommended.

Procedure:

  • Set up parallel reactions in small vials, each containing the same molar equivalents of 4-hydroxyacetophenone, ethyl chloroacetate, and potassium carbonate.

  • To each vial, add a different anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile, Acetone).

  • Stir all reactions at the same temperature (e.g., 80 °C) for a set amount of time (e.g., 4 hours).

  • Quench a small aliquot from each reaction and analyze by TLC or LC-MS to determine the relative conversion to the desired product and the formation of any byproducts.

  • Based on the results, select the solvent that provides the best combination of reaction rate and selectivity for scale-up.

A study on a similar synthesis found the following yield dependence on the solvent:[5][6]

SolventYield (%)
DMF 91
DMSO 51
Acetonitrile 47

This data strongly suggests that DMF is an excellent starting point for optimization.

References

  • Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. ChemTalk. Retrieved from [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Suryanti, V., Wibowo, F. R., Khairuddean, M., & H-K, A. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Molekul, 19(1), 1-10. Retrieved from [Link]

  • Williamson Ether Synthesis. University of Colorado Boulder. Retrieved from [Link]

  • Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., Haukka, M., Barakat, A., & Ayoup, M. S. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 12(3), 336. Retrieved from [Link]

  • New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. PubMed. Retrieved from [Link]

  • Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Write the mechanism for the Williamson ether synthesis of Ethyl phenyl ether. Study.com. Retrieved from [Link]

  • Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). ResearchGate. Retrieved from [Link]

  • This compound (C12H14O4). PubChem. Retrieved from [Link]

  • (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. MDPI. Retrieved from [Link]

  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. Retrieved from [Link]

Sources

Removal of unreacted starting materials from Ethyl 2-(4-acetylphenoxy)acetate.

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions for the removal of unreacted starting materials from Ethyl 2-(4-acetylphenoxy)acetate. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Troubleshooting Guide: Addressing Common Purification Challenges

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Question 1: My NMR/LC-MS analysis indicates the presence of unreacted 4-hydroxyacetophenone. How can I effectively remove it?

The presence of unreacted 4-hydroxyacetophenone is a common issue. Its removal can be achieved through several methods, with the choice depending on the scale of your reaction and the resources available.

Underlying Principle: The key to separating 4-hydroxyacetophenone from the desired product, this compound, lies in the difference in their acidity. The phenolic hydroxyl group in 4-hydroxyacetophenone is acidic and will react with a base, while the ester product is neutral. This allows for a straightforward separation using a liquid-liquid extraction.[1][2]

Recommended Protocol: Base Wash (Liquid-Liquid Extraction)

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The basic solution will deprotonate the phenolic hydroxyl group of the unreacted 4-hydroxyacetophenone, forming a water-soluble salt that will partition into the aqueous layer.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer. The aqueous phase will be on top if the organic solvent is denser than water (like dichloromethane), and on the bottom if it is less dense (like ethyl acetate).[2]

  • Repeat: Repeat the wash with the basic solution two to three times to ensure complete removal of the starting material.

  • Neutralization and Brine Wash: Wash the organic layer with water to remove any residual base, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the purified product.

Workflow for Removal of 4-hydroxyacetophenone

A Crude Product (this compound + 4-hydroxyacetophenone) B Dissolve in Ethyl Acetate A->B C Wash with 1M NaOH (aq) in a separatory funnel B->C D Separate Layers C->D E Aqueous Layer (Contains sodium 4-acetylphenoxide) D->E Discard F Organic Layer (Contains this compound) D->F G Wash with Water F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Filter and Concentrate I->J K Purified Product J->K

Caption: Liquid-liquid extraction workflow for removing 4-hydroxyacetophenone.

Question 2: I'm observing unreacted ethyl bromoacetate in my crude product. What is the best purification strategy?

Ethyl bromoacetate is a lachrymator and an irritant, so its removal is crucial. Due to its volatility compared to the product, it can often be removed by evaporation, but residual amounts may require further purification.

Underlying Principle: The significant difference in boiling points and polarity between ethyl bromoacetate and this compound allows for effective separation by column chromatography.

Recommended Protocol: Flash Column Chromatography

  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent System: A non-polar/polar solvent system is recommended. A common starting point is a gradient of ethyl acetate in hexanes. A typical gradient might start from 10% ethyl acetate in hexanes and gradually increase to 30-40%.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica plug and load it onto the column. This "dry loading" technique often results in better separation.

  • Elution: Run the column, collecting fractions. The less polar ethyl bromoacetate will elute first, followed by the more polar product, this compound.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Tip: If you are still struggling with co-elution, consider using a different solvent system, such as dichloromethane/methanol, or a different stationary phase like alumina.

Question 3: My final product has a slight yellow tint. Is this due to impurities and how can I remove it?

A yellow discoloration can indicate the presence of colored impurities, which may arise from side reactions or the degradation of starting materials.

Underlying Principle: Recrystallization is an effective method for removing small amounts of impurities that have different solubility profiles from the desired compound at various temperatures.

Recommended Protocol: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent will dissolve the product well at an elevated temperature but poorly at room temperature or below. For this compound, ethanol or a mixture of ethanol and water can be effective.

  • Dissolution: Dissolve the crude, colored product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the color is intense, you can add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be cautious, as charcoal can also adsorb some of your product.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[4]

  • Drying: Dry the purified crystals under vacuum.

Data on Recrystallization Solvents

Solvent SystemSuitability for this compoundNotes
EthanolGoodThe product is soluble in hot ethanol and less soluble when cold.
Ethanol/WaterExcellentDissolving in hot ethanol and adding water dropwise until turbidity appears, then re-heating to clarify can yield high-purity crystals upon cooling.
IsopropanolFairCan be used as an alternative to ethanol.
Ethyl acetate/HexaneGoodAn ethyl acetate/hexane mixture is another viable option for recrystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that leads to these impurities?

The most common synthesis is a Williamson ether synthesis.[6] In this reaction, 4-hydroxyacetophenone is deprotonated with a base (like potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack ethyl bromoacetate.[7][8] Incomplete reaction is the primary source of the starting material impurities.

Synthesis of this compound

cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-hydroxyacetophenone 4-hydroxyacetophenone Product This compound 4-hydroxyacetophenone->Product ethyl bromoacetate ethyl bromoacetate ethyl bromoacetate->Product K2CO3, Acetone K2CO3, Acetone K2CO3, Acetone->Product Reflux Reflux Reflux->Product

Caption: Williamson ether synthesis of this compound.

Q2: Are there any alternative purification methods to consider?

For large-scale purifications, preparative high-performance liquid chromatography (HPLC) can be employed for very high purity, although it is more costly and time-consuming than the methods described above.

Q3: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and check for the absence of starting material signals.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity by peak area and confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): A widely used method for routine purity analysis.[10]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

References

  • Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Phenol Chloroform extraction for DNA purification. (2017, May 25). YouTube. Retrieved January 16, 2026, from [Link]

  • Why are Phenols so Challenging to Extract from Water? (2023, February 2). Biotage. Retrieved January 16, 2026, from [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Retrieved January 16, 2026, from [Link]

  • Phenol–chloroform extraction. (2023, December 29). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. (2023, December 15). MDPI. Retrieved January 16, 2026, from [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022, May 17). MDPI. Retrieved January 16, 2026, from [Link]

  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2024, January 1). ResearchGate. Retrieved January 16, 2026, from [Link]

  • How do I recrystallize this product? : r/chemistry. (2023, May 23). Reddit. Retrieved January 16, 2026, from [Link]

  • Process for preparing phenoxy acetic acid derivatives. (n.d.). Google Patents.
  • Testing Procedure (Method of analysis) for Acetates, Acetyl Groups and Alkaloids. (2011, September 2). Pharma Pathway. Retrieved January 16, 2026, from [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022, May 17). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Purification method of ethyl acetate. (n.d.). Google Patents.
  • Purification of Ethyl acetate. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]

  • Method for purifying ethyl acetate. (n.d.). Google Patents.
  • This compound (C12H14O4). (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022, May 17). JYX Digital Repository. Retrieved January 16, 2026, from [Link]

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Validation & Comparative

A Multi-faceted Approach to Confirming the Structure of Ethyl 2-(4-acetylphenoxy)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers and scientists working with intermediates like Ethyl 2-(4-acetylphenoxy)acetate, a robust and orthogonal analytical strategy is paramount. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of this molecule, grounded in practical experimental insights and data interpretation.

The Analytical Challenge: Unveiling the Structure of this compound

Primary Spectroscopic Confirmation: A Triad of Techniques

The most efficient and informative initial approach to structural confirmation involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and their combined data provides a powerful and synergistic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum.

The following tables outline the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for this compound. These predictions are based on the analysis of structurally similar compounds.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet2HAromatic (ortho to acetyl)
~6.95Doublet2HAromatic (ortho to ether)
~4.65Singlet2HO-CH₂-C=O
~4.25Quartet2HO-CH₂-CH₃
~2.55Singlet3HC(=O)-CH₃
~1.30Triplet3HO-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~196.5Ketone Carbonyl (C=O)
~168.0Ester Carbonyl (C=O)
~161.5Aromatic C-O
~131.0Aromatic C-C=O
~130.5Aromatic CH (ortho to acetyl)
~114.5Aromatic CH (ortho to ether)
~65.5O-CH₂-C=O
~61.5O-CH₂-CH₃
~26.5C(=O)-CH₃
~14.0O-CH₂-CH₃
Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups by detecting their characteristic vibrational frequencies.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the compound directly on the ATR crystal. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Spectrum Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

The predicted IR spectrum of this compound would exhibit characteristic peaks for the ester, ketone, and ether functionalities. These predictions are supported by data from analogous compounds.[4][6]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~1750-1735C=O stretchEster
~1680-1670C=O stretchKetone
~1600, ~1500C=C stretchAromatic Ring
~1250-1200C-O stretchAryl Ether
~1200-1000C-O stretchEster
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields a prominent molecular ion peak.

  • Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z).

The expected molecular ion peak and key fragmentation patterns for this compound are outlined below.

Table 4: Predicted Mass Spectrometry Data (EI)

m/zAssignment
222[M]⁺ (Molecular Ion)
177[M - OCH₂CH₃]⁺
149[M - COOCH₂CH₃]⁺
121[C₆H₄O-C=O]⁺
43[CH₃C=O]⁺

Workflow for Primary Spectroscopic Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_data Proton & Carbon Skeleton nmr->nmr_data ir_data Functional Groups ir->ir_data ms_data Molecular Weight & Fragments ms->ms_data confirmation Structural Confirmation nmr_data->confirmation ir_data->confirmation ms_data->confirmation

Caption: Workflow for the primary spectroscopic confirmation of this compound.

Alternative and Complementary Techniques: A Comparative Overview

While the triad of NMR, IR, and MS is often sufficient, certain situations may require or benefit from alternative analytical methods.

Table 5: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantagesWhen to Use
NMR, IR, MS Comprehensive structural dataRapid, widely available, provides a wealth of informationCan be ambiguous for complex stereoisomers, requires pure samplePrimary method of choice for routine confirmation.
X-ray Crystallography Unambiguous 3D molecular structureProvides absolute stereochemistry and solid-state conformationRequires a suitable single crystal, which can be difficult to grow"Gold standard" for absolute proof of structure, especially for novel compounds or when stereochemistry is critical. [1][2]
Elemental Analysis Percent composition of elements (C, H, N, O, etc.)Confirms the molecular formulaDoes not provide information on connectivity or functional groupsAs a complementary technique to confirm the molecular formula derived from MS.

Logical Relationship of Confirmation Techniques

G cluster_primary Primary Confirmation cluster_secondary Definitive Confirmation compound Target Compound: This compound NMR NMR compound->NMR IR IR compound->IR MS MS compound->MS Xray X-ray Crystallography NMR->Xray For absolute proof IR->Xray For absolute proof MS->Xray For absolute proof

Caption: Relationship between primary and definitive structural confirmation techniques.

Conclusion: A Self-Validating Approach

The structural confirmation of this compound is best achieved through a synergistic application of NMR spectroscopy, IR spectroscopy, and Mass Spectrometry. This combination of techniques provides a self-validating system where the data from each method corroborates the others, leading to a high degree of confidence in the assigned structure. For instances requiring absolute proof of structure and stereochemistry, single-crystal X-ray crystallography serves as the ultimate arbiter. By understanding the strengths and applications of each technique, researchers can efficiently and accurately characterize their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2025). MDPI. [Link]

  • The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). (n.d.). ResearchGate. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2025). ResearchGate. [Link]

  • Ethyl 2-(4-methoxyphenoxy)acetate. (n.d.). PubChem. [Link]

  • Ethyl Acetate. (n.d.). NIST WebBook. [Link]

  • ETHYL ACETATE; EI-B; MS. (2008). MassBank. [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). ResearchGate. [Link]

  • Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. (n.d.). The Royal Society of Chemistry. [Link]

  • Ethyl Acetate. (n.d.). NIST WebBook. [Link]

  • Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. [Link]

  • Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. (n.d.). European Journal of Chemistry. [Link]

  • Spectra of ethyl acetate. (n.d.). University of Birmingham. [Link]

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024). Journal of Materials and Environmental Science. [Link]

  • Ethyl 2-[2-(4-oxo-4 H-chromen-2-yl)phenoxy]acetate. (2018). PubMed. [Link]

  • Ethyl 2-(4-acetamidophenoxy)acetate. (n.d.). PubChem. [Link]

  • infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • NMR spectrum of ethyl acetate. (2021). YouTube. [Link]

  • FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the 1H NMR Spectrum of Ethyl 2-(4-acetylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-(4-acetylphenoxy)acetate. Designed for researchers and drug development professionals, this document moves beyond a simple peak assignment, delving into the structural reasoning behind the observed chemical shifts and coupling patterns. We will compare the spectrum to related structural fragments to provide a comprehensive understanding of how molecular architecture dictates spectral appearance.

The Structural Landscape: Identifying Proton Environments

Before interpreting a spectrum, it is crucial to dissect the molecule to identify all non-equivalent proton environments. This compound possesses five distinct sets of protons, as illustrated in the diagram below. Understanding the electronic environment of each set is the key to predicting and assigning its corresponding NMR signal.

Caption: Labeled proton environments in this compound.

  • Ha & Hb (Aromatic Protons): These protons are on a para-substituted benzene ring. Due to the substitution pattern, they form an AA'BB' system, which often appears as two distinct doublets. The electronic nature of the substituents dictates their chemical shifts.

  • Hc (Methylene Protons, -O-CH₂-COO-): These two protons are chemically equivalent. They are flanked by a phenoxy group and an ester carbonyl group, both of which are electron-withdrawing and will significantly deshield these protons.

  • Hd (Methylene Protons, -COO-CH₂-CH₃): Part of the ethyl ester group, these two protons are adjacent to an oxygen atom and a methyl group.

  • He (Methyl Protons, -CO-CH₃): The three protons of the acetyl group methyl. They are adjacent to a carbonyl group.

  • Hf (Methyl Protons, -COO-CH₂-CH₃): The terminal methyl protons of the ethyl ester group.

Spectral Interpretation: A Signal-by-Signal Breakdown

The ¹H NMR spectrum is analyzed by considering three key factors for each signal: chemical shift (δ), integration, and multiplicity (splitting pattern).[1]

Signal AssignmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
Hb (Aromatic)~7.952HDoublet~8.8 HzThese protons are ortho to the electron-withdrawing acetyl group (-COCH₃), which strongly deshields them, shifting them significantly downfield. They are split by the adjacent Ha protons.[2][3]
Ha (Aromatic)~6.952HDoublet~8.8 HzThese protons are ortho to the electron-donating ether oxygen (-OR), which shields them relative to benzene, shifting them upfield. They are split by the adjacent Hb protons.[2][4]
Hc (-O-CH₂ -COO)~4.702HSingletN/APositioned between two electronegative groups (phenoxy oxygen and ester carbonyl), these protons are highly deshielded. With no adjacent protons, the signal appears as a sharp singlet.
Hd (-COO-CH₂ -CH₃)~4.252HQuartet~7.1 HzDeshielded by the adjacent ester oxygen. The signal is split into a quartet by the three neighboring Hf protons (n+1 = 3+1 = 4).[5]
He (-CO-CH₃ )~2.553HSingletN/AThis is a characteristic chemical shift for a methyl group attached to a carbonyl. The absence of adjacent protons results in a singlet.[2][6]
Hf (-COO-CH₂-CH₃ )~1.303HTriplet~7.1 HzThese are standard aliphatic protons, appearing in the upfield region. The signal is split into a triplet by the two neighboring Hd protons (n+1 = 2+1 = 3).[5]

Comparative Analysis: Learning from Simpler Structures

To validate our interpretation, we can compare the predicted spectrum of this compound with the known spectra of its structural precursors, 4-Hydroxyacetophenone and Ethyl Acetate.

  • 4-Hydroxyacetophenone: This molecule shows aromatic protons at approximately 7.9 ppm and 6.9 ppm, and an acetyl methyl singlet around 2.6 ppm.[2] This strongly supports our assignment for the Hb , Ha , and He protons. The ether linkage in our target molecule (-O-CH₂COOEt) is electronically similar to the hydroxyl group (-OH), resulting in a nearly identical aromatic splitting pattern.

  • Ethyl Acetate: The spectrum of ethyl acetate confirms the characteristic signals for an ethyl ester group: a quartet around 4.1 ppm and a triplet around 1.3 ppm.[7][8] This provides a solid reference for our assignment of the Hd and Hf protons. The slight downfield shift of Hd in our target molecule (4.25 ppm vs 4.1 ppm) is expected due to the overall electronic environment.

This comparative approach demonstrates how the final spectrum is a predictable composite of its constituent functional groups, with minor shifts resulting from their combined electronic effects.

Standard Experimental Protocol

The following outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum suitable for structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS, 0.03% v/v) prep2->prep3 prep4 Transfer solution to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on the deuterium signal prep4->acq1 acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Set acquisition parameters (e.g., 16 scans, 5s relaxation delay) acq2->acq3 acq4 Acquire Free Induction Decay (FID) signal acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate chemical shift (TMS to 0.00 ppm) proc2->proc3 proc4 Integrate signals and analyze peak multiplicities proc3->proc4

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Causality in Protocol Choices:

  • Deuterated Solvent (CDCl₃): A deuterated solvent is used because it is "invisible" in ¹H NMR, preventing a large solvent peak from obscuring the analyte signals.

  • Tetramethylsilane (TMS): TMS is the standard internal reference because its protons are highly shielded, producing a sharp singlet at 0.00 ppm that rarely interferes with other signals.

  • Shimming: This process corrects for inhomogeneities in the magnetic field across the sample volume, which is critical for obtaining sharp, well-resolved peaks.

  • Fourier Transform: The spectrometer detects a time-domain signal (FID). The Fourier transform is a mathematical operation that converts this into the familiar frequency-domain spectrum (intensity vs. chemical shift).

Conclusion

The ¹H NMR spectrum of this compound is a clear and unambiguous representation of its molecular structure. Each of the five unique proton environments gives rise to a distinct signal with a predictable chemical shift, integration, and multiplicity. By breaking the molecule down into its constituent parts—a para-substituted acetyl-phenoxy ring and an ethyl ester sidechain—and comparing these to known compounds, a confident and complete spectral assignment can be achieved. This guide serves as a robust framework for interpreting this spectrum and as a model for analyzing similarly complex molecules.

References

  • Chem LibreTexts. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • Learning Science. (2021). NMR spectrum of ethyl acetate. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl acetate in DMSO-d6. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxyacetophenone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-acetamidophenoxy)acetate. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Ethyl 2-(4-acetylphenoxy)acetate Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a therapeutic agent are built. Ethyl 2-(4-acetylphenoxy)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of even trace impurities can lead to unforeseen side reactions, reduced yields, and potentially toxic byproducts in the final drug substance. Consequently, a rigorous analytical assessment of this intermediate from various commercial suppliers is a critical, non-negotiable step in preclinical development and manufacturing.

This guide provides a comprehensive framework for the comparative analysis of this compound purity. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind the multi-faceted analytical approach required to ensure the highest quality starting materials. All procedures outlined are designed to be self-validating and adhere to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reliability.[1][2][3][4][5]

The Imperative of Purity: Potential Impurities in Synthesis

Understanding the potential impurities is the first step in designing a robust analytical strategy. This compound is typically synthesized via a Williamson ether synthesis, reacting 4-hydroxyacetophenone with an ethyl haloacetate (like ethyl bromoacetate) in the presence of a base.[6][7][8]

Common potential impurities include:

  • Starting Materials: Unreacted 4-hydroxyacetophenone or ethyl chloroacetate.

  • By-products: Products from side reactions, such as dimerization or degradation products.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., acetone, acetonitrile, N,N-dimethylformamide).

A Multi-Modal Analytical Approach: The Rationale

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the puzzle. This guide employs a four-tiered approach for the analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity assessment and the detection of non-volatile impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.[10][11]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides unambiguous structural confirmation of the target compound and can detect impurities with distinct proton signatures.[12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid and effective tool for confirming the presence of key functional groups, serving as a primary identity check.

The logical flow of this multi-tiered analysis is depicted in the workflow diagram below.

G cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity & Identity Assessment cluster_2 Quantitative & Impurity Profiling cluster_3 Data Analysis & Final Report A Receive Samples from Suppliers A, B, C B Visual Inspection & Documentation Review (CoA) A->B C FT-IR Spectroscopy (Identity Confirmation) B->C D 1H NMR Spectroscopy (Structural Confirmation) B->D E HPLC-UV Analysis (Quantitative Purity) B->E F GC-MS Analysis (Residual Solvents & Volatiles) B->F G Compile & Compare Data (Tables & Charts) C->G D->G E->G F->G H Final Purity Assessment & Supplier Recommendation G->H

Sources

A Senior Application Scientist's Guide to Validating HPLC Assay Results for Ethyl 2-(4-acetylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous, unambiguous quantification of compounds is paramount. For a key intermediate like Ethyl 2-(4-acetylphenoxy)acetate, establishing a robust and reliable analytical method is not merely a quality control checkbox; it is the foundation upon which process optimization, stability studies, and regulatory submissions are built.

This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) assay for this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each validation parameter, establish a self-validating protocol, and compare the performance of the established HPLC-UV method with powerful alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: Method Development & The Principle of Specificity

The primary goal of a stability-indicating HPLC method is to accurately quantify the target analyte while simultaneously separating it from any potential impurities or degradation products.[1][2][3] The entire validation exercise is meaningless without first demonstrating specificity.

Proposed HPLC-UV Method Conditions

Based on the chemical structure of this compound—possessing a UV-active aromatic ring and moderate polarity—the following starting conditions are proposed:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic structure. A 5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase Acetonitrile:Water (60:40 v/v)This isocratic mixture provides adequate polarity to elute the analyte with a reasonable retention time. Acetonitrile is preferred for its low UV cutoff and compatibility with the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and run time.
Detection UV at 254 nmThe conjugated system of the acetophenone moiety is expected to have strong absorbance at this common wavelength, providing high sensitivity.[4][5][6][7]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of peak distortion.
Establishing Specificity via Forced Degradation

To prove the method is "stability-indicating," the analyte must be subjected to stress conditions designed to accelerate its breakdown.[1][2][8][9] The objective is to achieve 5-20% degradation, generating a relevant profile of potential degradants.[9] The method is considered specific if the analyte peak remains pure and is well-resolved from all degradation peaks.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to create a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.[9] Before injection, cool and neutralize with an equivalent amount of 0.1 M NaOH.[9]

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Let stand at room temperature for 2 hours.[9] Before injection, neutralize with an equivalent amount of 0.1 M HCl.[9]

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Let stand at room temperature for 6 hours.[9]

  • Thermal Degradation: Store the solid drug substance at 80°C for 24 hours.[9] Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose the solid drug substance to a light source providing a minimum of 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[9]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method. A photodiode array (PDA) detector is crucial here to assess peak purity across all samples.

Part 2: The Validation Gauntlet: A Self-Validating System

Method validation demonstrates that the analytical procedure is fit for its intended purpose.[10][11][12] The following experiments are conducted in a logical sequence, with each step building confidence in the method's reliability. This process is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[10][13][14][15][16][17]

G cluster_0 Method Development & Specificity cluster_1 Core Validation Parameters cluster_2 Final Verification Dev Propose HPLC Conditions Stress Forced Degradation Studies Dev->Stress Purity Peak Purity Assessment (PDA) Stress->Purity Linearity Linearity & Range Purity->Linearity Method is Specific Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Method is Reliable SST System Suitability Protocol Robustness->SST Report Final Validation Report SST->Report

Caption: Key attributes of HPLC, UPLC, and LC-MS.

Performance Comparison
FeatureValidated HPLC-UV UPLC-UV LC-MS
Principle Separation via liquid chromatography, detection via UV absorbance. [18]Uses smaller column particles (<2 µm) at higher pressures (>6000 psi) for faster, more efficient separation. [19][20]Separates with LC and detects based on the mass-to-charge ratio (m/z) of the analyte. [21][22][23]
Typical Run Time 10 - 20 minutes1 - 5 minutes1 - 10 minutes
Sensitivity Parts Per Million (ppm)Higher than HPLC due to sharper peaks.Parts Per Billion (ppb) to Parts Per Trillion (ppt). [21]
Specificity High (demonstrated by forced degradation). Can be compromised by co-eluting impurities with similar UV spectra.High (improved resolution reduces co-elution risk).Absolute (distinguishes compounds by molecular weight, even if they co-elute). [21]
Cost (Capital) Low to ModerateModerate to HighVery High
Best For Routine QC, potency assays, content uniformity.High-throughput screening, complex impurity profiling, fast method development.Trace-level impurity identification, metabolite studies, characterization of unknowns. [24]
Expert Insights: Making the Right Choice
  • For routine quality control and release testing of this compound as a drug substance or intermediate, the validated HPLC-UV method is the gold standard. It is cost-effective, reliable, and easily transferable between labs. [25]* When sample throughput is a critical bottleneck , such as in process development or high-volume screening, UPLC-UV offers a significant return on investment. The speed increase (up to 10x faster than HPLC) and solvent reduction are major advantages. [26][19]* For identifying unknown degradation products or quantifying trace-level genotoxic impurities , LC-MS is non-negotiable. Its ability to provide molecular weight information is essential for structural elucidation and achieving the ultra-low detection limits required for safety assessments. [21][27]

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. Available at: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Omics Online. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]

  • UPLC vs HPLC: what is the difference? Alispharm. Available at: [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available at: [Link]

  • Differences between HPLC and UPLC. Pharmaguideline. Available at: [Link]

  • HPLC UV Detector. SCION Instruments. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

  • Comparison between HPLC and UPLC Systems. ResearchGate. Available at: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]

  • HPLC Basics – Essential Guide to Chromatography Principles. KNAUER. Available at: [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available at: [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Chromservis. Available at: [Link]

  • HPLC UV detection. Element Lab Solutions. Available at: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in. Available at: [Link]

  • A Comprehensive Guide to Chromatography and HPLC / LC-MS. Rajith Perera. Available at: [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. Available at: [Link]

  • Principles of HPLC (4) Detectors. JASCO Global. Available at: [Link]

  • How It Works: UV Detection for HPLC. LCGC International. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • LC-MS and LC-MS/MS. Pacific BioLabs. Available at: [Link]

  • Is LC-MS an appropriate technique to isolate a small molecule? ResearchGate. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Ethyl 2-(4-methoxyphenoxy)acetate. National Institutes of Health. Available at: [Link]

  • Ethyl (4-formylphenoxy)acetate. LookChem. Available at: [Link]

  • Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate. National Institutes of Health. Available at: [Link]

  • Ethyl 2-(4-ethylphenyl)acetate. National Institutes of Health. Available at: [Link]

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A Researcher's Guide to Ethyl 2-(4-acetylphenoxy)acetate: Bridging Predicted Properties with Experimental Realities of Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a molecule's conception to its application is paved with data. This guide offers an in-depth technical comparison for Ethyl 2-(4-acetylphenoxy)acetate, a compound of interest in medicinal chemistry. In the absence of comprehensive, publicly available experimental data for this specific molecule, we will cross-reference its predicted properties with established experimental data from its close structural analogs. This comparative approach provides a robust framework for anticipating its behavior and guiding future experimental work.

Introduction to this compound

This compound belongs to the phenoxyacetate class of compounds, which are recognized for their diverse biological activities. The core structure, featuring a phenoxy ring substituted with an acetyl group and linked to an ethyl acetate moiety via an ether bond, suggests potential applications in areas such as herbicide development and as a synthon for more complex pharmaceutical agents. A thorough understanding of its physicochemical and spectral properties is paramount for its synthesis, characterization, and evaluation in any research context.

Predicted Physicochemical and ADMET Properties

To establish a baseline for this compound, a suite of its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted using computational models. These predictions are crucial for early-stage assessment of a compound's drug-likeness and potential liabilities.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Physicochemical Properties
Molecular FormulaC12H14O4Basic structural information.
Molecular Weight222.24 g/mol Influences absorption and distribution.
XlogP1.6A measure of lipophilicity, affecting solubility and permeability.[1]
pKa (most acidic)15.6 (predicted)Influences ionization state at physiological pH, affecting solubility and target binding.
Polar Surface Area52.6 ŲImpacts membrane permeability and oral bioavailability.
ADMET Properties
Aqueous Solubility-3.5 (logS)Critical for formulation and bioavailability.
Blood-Brain Barrier PermeabilityLow (predicted)Indicates potential for CNS activity.
CYP450 2D6 InhibitorNon-inhibitor (predicted)Predicts potential for drug-drug interactions.
Ames MutagenicityNon-mutagenic (predicted)An early indicator of potential carcinogenicity.

Note: Predicted values are generated from various computational models and should be confirmed by experimental data.

Experimental Data of Structural Analogs

To ground our predictions in experimental reality, we will now turn to the published data for structurally similar compounds. These analogs provide a valuable reference for what can be expected experimentally for this compound.

Ethyl 2-(4-aminophenoxy)acetate

This analog differs by the substitution of an amino group for the acetyl group on the phenyl ring. A study by Altowyan et al. provides detailed experimental characterization of this compound.[2]

Experimental Data for Ethyl 2-(4-aminophenoxy)acetate:

  • ¹H NMR (500 MHz, DMSO-d₆) δ (ppm): 6.62 (d, J = 9.0 Hz, 2H, Ar-H), 6.47 (d, J = 9.0 Hz, 2H, Ar-H), 4.65 (s, 2H, NH₂), 4.55 (s, 2H, ArO-CH₂-CO), 4.12 (q, J = 7.0 Hz, 2H, O-CH₂CH₃), 1.18 (t, J = 7.0 Hz, 3H, O-CH₂CH₃).[2]

  • ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm): 169.3, 148.9, 143.1, 115.5, 114.7, 65.6, 60.4, 14.1.[2]

Ethyl 2-(4-acetamidophenoxy)acetate

This analog features an acetamido group in place of the acetyl group. PubChem provides spectral information for this compound.[3]

Experimental Data for Ethyl 2-(4-acetamidophenoxy)acetate:

  • ¹H NMR (CDCl₃) δ (ppm): 9.87 (s, 1H, NH), 7.55 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.61 (s, 2H, OCH₂), 4.26 (q, 2H, CH₂CH₃), 2.15 (s, 3H, COCH₃), 1.30 (t, 3H, CH₂CH₃).

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

While structurally more distinct, this analog from a study by Asnawati et al. provides useful IR and NMR data for a substituted phenoxyacetate.[4]

Experimental Data for Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate:

  • ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm): 6.81 (d, J = 2 Hz, 1H, CH Ar), 6.78 (d, J = 8 Hz, 1H, CH Ar), 6.66-6.64 (m, 1H, CH Ar), 5.97-5.84 (m, 1H, CH), 5.08-5.02 (m, 2H, CH₂), 4.69 (s, 2H, CH₂), 4.15 (q, J = 7, 7 Hz, 2H, CH₂), 3.75 (s, 3H, OCH₃), 3.29 (d, J = 7 Hz, 2H, CH₂), 1.21 (t, J = 7 Hz, 3H, CH₃).[4]

  • IR (KBr) ν (cm⁻¹): 3077 (CH sp²), 2978, 2839 (CH sp³), 1759 (C=O), 1680 (C=C), 1036 (C-O).[4]

Cross-Referencing: Predicted vs. Experimental

NMR Spectroscopy

Predicted ¹H NMR for this compound:

Based on the structures of the analogs, we can predict the following approximate chemical shifts (δ) for the protons in this compound:

  • Aromatic protons: Two doublets in the range of 7.0-8.0 ppm. The protons ortho to the acetyl group will be the most deshielded.

  • -OCH₂- protons: A singlet around 4.7 ppm.

  • Ethyl ester protons: A quartet around 4.2 ppm and a triplet around 1.3 ppm.

  • Acetyl protons: A singlet around 2.5 ppm.

This prediction aligns well with the experimental data from the analogs. For instance, the -OCH₂- singlet is consistently observed around 4.5-4.7 ppm in the analogs. The ethyl ester signals (quartet and triplet) also appear in the expected regions. The primary difference will be in the aromatic region due to the influence of the acetyl group's electron-withdrawing nature compared to the amino or acetamido groups.

IR Spectroscopy

Predicted IR for this compound:

Drawing from the experimental data of the allyl-substituted analog and general IR correlation tables, we can anticipate the following key absorption bands:

  • C=O stretching (ester): A strong band around 1750-1760 cm⁻¹, similar to the 1759 cm⁻¹ observed for the analog.[4]

  • C=O stretching (ketone): A strong band around 1680-1690 cm⁻¹.

  • C-O stretching (ether and ester): Bands in the 1250-1000 cm⁻¹ region.[5]

  • C-H stretching (aromatic and aliphatic): Bands in the 3100-2850 cm⁻¹ range.[5]

The presence of two distinct carbonyl absorptions will be a key characteristic feature in the experimental IR spectrum of this compound.

Experimental Protocols

For researchers planning to synthesize and characterize this compound, the following general protocols, adapted from the synthesis of its analogs, can serve as a starting point.

Synthesis Protocol

A common method for synthesizing phenoxyacetates is through the Williamson ether synthesis.

dot

Caption: General workflow for the synthesis of this compound.

Step-by-step methodology:

  • To a solution of 4-hydroxyacetophenone in a suitable solvent (e.g., acetone, DMF), add a base such as anhydrous potassium carbonate.

  • Stir the mixture at room temperature for a short period.

  • Add ethyl chloroacetate dropwise to the reaction mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Characterization Protocols

dot

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physchem Physicochemical Analysis NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy MS Mass Spectrometry MP Melting Point Purity Purity (HPLC, TLC) Product Purified Product Product->NMR Product->IR Product->MS Product->MP Product->Purity

Caption: Standard workflow for the characterization of the synthesized product.

  • NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • IR Spectroscopy: Obtain the IR spectrum using a KBr pellet or as a thin film.

  • Mass Spectrometry: Determine the molecular weight and fragmentation pattern using a suitable mass spectrometry technique (e.g., ESI-MS).

  • Melting Point: Determine the melting point of the solid product.

  • Purity Analysis: Assess the purity of the compound using HPLC or TLC.

Conclusion

This guide provides a comprehensive overview of the predicted properties of this compound, contextualized by the experimental data of its close structural analogs. By cross-referencing predicted and experimental data, researchers can gain valuable insights into the expected physicochemical and spectral characteristics of this compound. The provided synthetic and characterization protocols offer a practical starting point for its experimental investigation. As with any predictive study, the data presented here should be validated through rigorous experimental work.

References

  • Asnawati, D., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology, 21(1), 1-10.
  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 748.
  • PubChem. (n.d.). Ethyl 2-(4-acetamidophenoxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

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A Comparative Guide to Ethyl 2-(4-acetylphenoxy)acetate and Other Enzyme Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential enzyme inhibitory activities of Ethyl 2-(4-acetylphenoxy)acetate with established inhibitors of two critical enzyme families: cholinesterases and cyclooxygenases. As direct experimental data for this compound is not yet publicly available, this document serves as a predictive framework based on the known activities of structurally related phenoxyacetate derivatives and foundational principles of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel small molecules.

Introduction to this compound: A Compound of Interest

This compound is a small molecule belonging to the phenoxyacetate class of compounds. While its specific biological activities are currently under investigation, its structural motifs suggest a potential for interaction with various enzyme active sites. The presence of an acetyl group on the phenoxy ring and the ethyl acetate moiety provides a combination of hydrogen bond acceptors and hydrophobic regions, which are key features for enzyme binding.

The exploration of phenoxyacetic acid derivatives has revealed a wide range of biological activities, including antimicrobial and anti-inflammatory properties. For instance, a structurally similar chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, has demonstrated inhibitory effects against both cholinesterases and glutathione S-transferase[1]. This precedent provides a strong rationale for investigating this compound as a potential inhibitor of clinically relevant enzymes.

This guide will focus on two prominent and well-studied classes of enzymes as potential targets for this compound:

  • Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): These enzymes are critical for regulating neurotransmission and are primary targets for the treatment of neurodegenerative diseases like Alzheimer's disease.[2][3][4]

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the inflammatory cascade and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]

By comparing the hypothetical inhibitory profile of this compound with well-characterized inhibitors of these enzymes, we aim to provide a roadmap for future experimental validation and drug discovery efforts.

Comparative Analysis: Cholinesterase Inhibition

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft.[3][7] This mechanism is the cornerstone of symptomatic treatment for Alzheimer's disease.[2][8] There are two main types of cholinesterases: Acetylcholinesterase (AChE), which is primarily found in neuronal synapses, and Butyrylcholinesterase (BChE), which has a broader distribution and is thought to play a compensatory role in later stages of Alzheimer's disease.[9]

Hypothetical Inhibitory Profile of this compound

Based on the inhibitory activity of its structural analog, it is plausible that this compound could exhibit inhibitory activity against both AChE and BChE. The phenoxyacetate core could potentially interact with the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of the cholinesterase enzymes.

Comparison with Established Cholinesterase Inhibitors

To provide context, we will compare the hypothetical activity of this compound with three FDA-approved cholinesterase inhibitors used in the treatment of Alzheimer's disease: Donepezil, Rivastigmine, and Galantamine.[7]

InhibitorTarget SelectivityIC50 (AChE)IC50 (BChE)Mechanism of Action
This compound (Hypothetical) Dual or SelectiveTo be determinedTo be determinedReversible/Irreversible (To be determined)
Donepezil Selective for AChE[10]~14 nM[11]~7,000 nMReversible, non-competitive
Rivastigmine Dual inhibitor of AChE and BChE[7][10]~9.12 µM[11]~9.3 ng/ml (approx. 37 nM)[11]Pseudo-irreversible, carbamate inhibitor[12]
Galantamine Selective for AChE[10]~575 nM[11]>10,000 nMReversible, competitive

IC50 values can vary depending on the assay conditions.

Mechanistic Insights

The mechanism of cholinesterase inhibition can be either reversible or irreversible. Reversible inhibitors, like Donepezil and Galantamine, bind to the enzyme for a short period, while pseudo-irreversible inhibitors like Rivastigmine form a more stable, but still slowly reversible, carbamylated intermediate with the enzyme's active site serine.[12]

Diagram: Cholinesterase Inhibition

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Enzyme Inhibition Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release of Acetylcholine (ACh) Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor Acetylcholine Receptor Synaptic_Cleft->ACh_Receptor ACh Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor Cholinesterase Inhibitor (e.g., this compound) Inhibitor->AChE Inhibition COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Non_Selective_NSAID Non-selective NSAID (e.g., Ibuprofen) Non_Selective_NSAID->COX1 Non_Selective_NSAID->COX2 Selective_COX2_Inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib, this compound?) Selective_COX2_Inhibitor->COX2

Caption: Inhibition of COX-1 and COX-2 by different classes of NSAIDs.

Experimental Protocols for Enzyme Inhibition Assays

To experimentally validate the hypothetical inhibitory activities of this compound, the following established protocols can be employed.

A. Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity. [13][14] Principle: Acetylthiocholine is hydrolyzed by cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution

    • Butyrylthiocholine iodide (BTCI) solution (for BChE assay)

    • AChE or BChE enzyme solution

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution.

    • Add various concentrations of the test compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

B. Cyclooxygenase (COX) Inhibition Assay

Several in vitro assays can be used to determine COX inhibitory activity. A common method is the measurement of prostaglandin E2 (PGE2) production. [15][16] Principle: The assay measures the amount of PGE2 produced from arachidonic acid by COX-1 or COX-2. The inhibition of PGE2 production in the presence of a test compound is a measure of its COX inhibitory activity.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

    • Heme cofactor

    • Purified human recombinant COX-1 or COX-2 enzyme

    • Arachidonic acid (substrate)

    • Test compound (this compound) dissolved in a suitable solvent.

    • PGE2 ELISA kit.

  • Assay Procedure:

    • In reaction tubes or a 96-well plate, add the reaction buffer, heme, and the COX enzyme.

    • Add various concentrations of the test compound. Include a control with no inhibitor.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C. [17] * Initiate the reaction by adding arachidonic acid. [17] * Incubate for a specific time (e.g., 2 minutes) at 37°C. [17] * Stop the reaction (e.g., by adding a strong acid).

    • Measure the amount of PGE2 produced in each sample using a competitive ELISA kit.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 in each sample.

    • Plot the percentage of inhibition of PGE2 production against the logarithm of the inhibitor concentration.

    • Determine the IC50 values for both COX-1 and COX-2 to assess the compound's selectivity.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the potential of this compound as an inhibitor of cholinesterases and cyclooxygenases. While the inhibitory activities discussed are hypothetical, they are grounded in the established pharmacology of structurally related compounds and provide a strong rationale for experimental investigation.

Future research should focus on the following:

  • Synthesis and Purification: The first step is the chemical synthesis and purification of this compound to ensure a high-purity compound for biological testing.

  • In Vitro Enzyme Inhibition Assays: Performing the detailed cholinesterase and COX inhibition assays described in this guide will provide the first direct evidence of the compound's inhibitory activity and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of analogs of this compound will help to elucidate the key structural features required for potent and selective enzyme inhibition.

  • Cell-Based Assays: Following promising in vitro results, the compound should be evaluated in cell-based models to assess its cellular permeability, efficacy, and potential cytotoxicity.

  • In Vivo Studies: If the compound demonstrates significant and selective activity in vitro and in cell-based assays, further evaluation in animal models of relevant diseases (e.g., neurodegeneration or inflammation) will be warranted.

The exploration of novel small molecules like this compound is a crucial endeavor in the ongoing quest for new and improved therapeutics. This guide serves as a foundational document to inspire and direct such research efforts.

References

  • Cholinesterase inhibitor. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Patel, D. D., & Patel, A. A. (n.d.). COX Inhibitors. StatPearls Publishing. Retrieved from [Link]

  • Cholinesterase Inhibitors for Alzheimer's Disease. (2024, July 3). WebMD. Retrieved from [Link]

  • Kaur, J., & Singh, R. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Drug Discovery Technologies, 9(1), 69-83.
  • List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). (n.d.). Drugs.com. Retrieved from [Link]

  • How Do Cholinesterase Inhibitors Work? (2021, August 12). RxList. Retrieved from [Link]

  • What are Cholinesterase inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Pohanka, M. (2014). Mechanism of Action of Cholinesterase Inhibitors in Alzheimer's Disease. Current Drug Targets, 15(6), 565-573.
  • Lanza, F. L. (1998). Current problems with non-specific COX inhibitors. Best Practice & Research Clinical Gastroenterology, 12(4), 623-636.
  • What are BChE inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Uddin, M. J., et al. (2020). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules, 25(13), 3061.
  • What Are Cox-2 Inhibitors? (n.d.). MedicineNet. Retrieved from [Link]

  • Tabet, N. (2006). Acetylcholinesterase inhibitors in Alzheimer's disease. Expert Opinion on Pharmacotherapy, 7(1), 47-57.
  • Kamal, M. A., et al. (2019). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. Molecules, 24(10), 1957.
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A Researcher's Guide to Phenoxyacetate Compounds: Bridging the Gap Between Theory and Experiment with DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the characterization of novel compounds is a cornerstone of innovation. Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of applications, from pharmaceuticals to herbicides.[1] A thorough understanding of their structural, vibrational, and electronic properties is paramount to harnessing their full potential. While experimental techniques provide invaluable real-world data, they often yield complex results that can be challenging to interpret. This is where computational chemistry, particularly Density Functional Theory (DFT), emerges as a powerful synergistic tool.

This guide provides an in-depth comparison of experimental results and DFT calculations for phenoxyacetate compounds. Moving beyond a simple list of protocols, we will delve into the causality behind experimental and computational choices, offering a self-validating framework for your research. Our objective is to equip you with the insights to not only perform these analyses but to critically evaluate the data and accelerate your discovery process.

Part 1: The Blueprint of a Molecule — Structural Analysis

The three-dimensional arrangement of atoms in a molecule is its most fundamental characteristic, dictating its physical properties and biological interactions. Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for experimentally determining molecular structures, while DFT-based geometry optimization provides a theoretical model.

The Experimental Benchmark: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides a precise map of electron density within a crystal, allowing for the determination of bond lengths, bond angles, and dihedral angles with high accuracy. The primary challenge, and a critical step demanding expertise, is growing a high-quality single crystal.

  • Purification: Begin with a highly purified sample of the synthesized phenoxyacetate compound. Impurities can inhibit crystal growth or become incorporated as defects.

  • Solvent Selection: Screen a range of solvents with varying polarities. The ideal solvent is one in which the compound has moderate solubility.

  • Slow Evaporation (The Workhorse Method):

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment. Crystal growth can take anywhere from a few days to several weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or loop and mount them on the goniometer of the diffractometer for data collection.

The Theoretical Counterpart: DFT Geometry Optimization

DFT calculations model the electronic structure of a molecule to find its minimum energy conformation, or "optimized geometry." This is performed on a single molecule, typically conceptualized as being in the gas phase, which is a key distinction from the packed environment of a crystal.

  • Input Structure: Draw an approximate 3D structure of the phenoxyacetate molecule using a molecular modeling program.

  • Calculation Setup:

    • Method: Select a DFT functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked hybrid functional for organic molecules.[2]

    • Basis Set: Choose a basis set to describe the atomic orbitals. The 6-311++G(d,p) basis set offers a good balance of accuracy and computational cost for molecules of this size.[2]

    • Job Type: Specify a "Geometry Optimization" calculation.

  • Execution: Submit the calculation to a computational chemistry software package like Gaussian or ORCA.

  • Analysis: Verify that the calculation has converged to a true energy minimum by confirming the absence of imaginary frequencies in a subsequent frequency calculation. The output file will contain the optimized Cartesian coordinates, from which bond lengths and angles can be measured.

Comparing Apples and Oranges: The Synergy of SC-XRD and DFT

The power of this dual approach lies in the comparison. A close agreement between experimental and theoretical structures validates the chosen level of theory, which can then be used to predict properties for related compounds that are difficult to crystallize.

G cluster_exp Experimental Workflow cluster_dft Computational Workflow synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal xrd SC-XRD Data Collection crystal->xrd exp_struct Experimental Structure (Bond Lengths, Angles) xrd->exp_struct compare Comparative Analysis exp_struct->compare build Build Initial Structure dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) build->dft_opt dft_struct Calculated Structure (Bond Lengths, Angles) dft_opt->dft_struct dft_struct->compare validation Model Validation & Property Prediction compare->validation

Caption: Workflow for structural analysis of phenoxyacetate compounds.

Table 1: Comparison of Experimental (SC-XRD) and Calculated (DFT) Geometric Parameters for 2-(4-fluorophenoxy) acetic acid

ParameterBond/AngleExperimental (Å or °)[3]Calculated (DFT/B3LYP) (Å or °)% Difference
Bond Length C1-O11.3651.3720.51%
O1-C71.4311.4380.49%
C7-C81.5081.5150.46%
C8=O21.2151.2210.49%
C8-O31.3141.3200.46%
Bond Angle C1-O1-C7117.8117.2-0.51%
O1-C7-C8108.3108.90.55%
O2-C8-O3123.5123.0-0.40%

Note: Atom numbering corresponds to the cited literature. DFT values are hypothetical typical results for illustration.

The excellent agreement seen in the table is typical. Minor deviations are often attributed to intermolecular interactions (like hydrogen bonding) present in the crystal lattice, which are absent in the gas-phase DFT calculation.[2][3]

Part 2: Molecular Vibrations — Interpreting the Spectrum

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman are staples for identifying functional groups. However, the spectra of complex molecules can be congested. DFT frequency calculations are indispensable for assigning specific vibrational modes to the observed spectral bands.[4][5]

Experimental Fingerprints: FT-IR and FT-Raman
  • FT-IR Spectroscopy: Measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is particularly sensitive to polar functional groups like C=O and O-H.

  • FT-Raman Spectroscopy: A complementary technique that measures the scattering of light from a laser. It is highly sensitive to non-polar bonds and symmetric vibrations.

  • Sample Preparation: For FT-IR, the solid phenoxyacetate sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. For FT-Raman, the solid sample can often be used directly.

  • Background Scan: A background spectrum (of the KBr pellet or empty sample holder) is collected to subtract atmospheric and instrumental interferences.

  • Sample Scan: The sample spectrum is recorded. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is processed (e.g., baseline correction) to yield a plot of absorbance/intensity versus wavenumber (cm⁻¹).

Theoretical Corroboration: DFT Frequency Calculations

A DFT frequency calculation, performed on the optimized geometry, predicts the wavenumbers and intensities of all fundamental vibrational modes. A crucial step is the application of a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model.[6]

G exp_spec Experimental Spectrum (FT-IR / FT-Raman) assign Band Assignment & Interpretation exp_spec->assign dft_freq DFT Frequency Calculation (on Optimized Geometry) scale Apply Scaling Factor (~0.96-0.98) dft_freq->scale scale->assign vis Visualize Vibrational Modes assign->vis

Caption: Using DFT to interpret experimental vibrational spectra.

Table 2: Comparison of Experimental and Scaled DFT Vibrational Frequencies for 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Experimental (FT-IR, cm⁻¹)[4][5]Scaled DFT (B3LYP, cm⁻¹)Assignment
30723070C-H stretching (aromatic)
17351740C=O stretching (carboxylic acid dimer)
15901588C=C stretching (aromatic ring)
14751472C=C stretching (aromatic ring)
12301235C-O stretching (ether)
930928O-H out-of-plane bend (dimer)
790795C-Cl stretching

Note: DFT values are hypothetical and scaled for illustrative purposes.

This comparative analysis allows for confident assignment of nearly every band in the experimental spectrum, transforming it from a simple fingerprint into a detailed diagnostic tool.

Part 3: Electronic Landscape — Color, Reactivity, and Bioactivity

The behavior of valence electrons governs a molecule's electronic transitions (color), reactivity, and potential as a drug. UV-Vis spectroscopy experimentally probes these transitions, while Time-Dependent DFT (TD-DFT) provides a detailed theoretical picture.

Experimental Insight: UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum, plotting absorbance versus wavelength (nm), reveals the energies of these electronic transitions.[7]

The Power of Prediction: TD-DFT and Frontier Orbitals

TD-DFT calculations predict the wavelengths (λmax) and strengths of electronic transitions.[8] Crucially, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides a quantum chemical explanation for these transitions.[9][10]

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.[2][9]

Furthermore, the Molecular Electrostatic Potential (MEP) surface, another DFT-derived property, maps the charge distribution onto the molecular surface.[9] Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas prone to nucleophilic attack. This provides a visual guide to the molecule's reactive sites.

G cluster_dft DFT Calculations fmo FMO Analysis (HOMO, LUMO, Gap) tddft TD-DFT Calculation fmo->tddft reactivity Chemical Reactivity & Bioactivity fmo->reactivity Correlates with uv_vis Experimental UV-Vis Spectrum (λmax) tddft->uv_vis Predicts & Explains mep MEP Surface mep->reactivity Predicts Sites

Caption: The relationship between DFT electronic properties and experimental observations.

This combined approach is invaluable in drug design. For instance, identifying the HOMO and LUMO localization can explain charge transfer processes crucial for receptor binding. The MEP can guide modifications to a lead compound to enhance its interaction with a biological target. Studies on phenoxyacetic acid derivatives have used these very tools to investigate their potential as anticonvulsant and anti-inflammatory agents, linking DFT-calculated electronic properties to observed biological efficacy.[11][12]

Conclusion

The synergy between experimental measurement and DFT calculation offers a far more complete picture of phenoxyacetate compounds than either approach could alone. Experiments provide the real-world data, the "ground truth," while DFT provides the underlying theoretical framework, explaining the "why" behind the observations. By validating computational models against experimental benchmarks for structure, vibrations, and electronic transitions, researchers can build a robust and predictive workflow. This integrated strategy not only provides deeper insight into fundamental molecular properties but also significantly accelerates the rational design of new compounds with tailored functions, from next-generation pharmaceuticals to advanced materials.

References

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  • Liu, Y., Tang, X., Yan, X. H., Wang, L. H., Tai, X. S., Azam, M., & Zhao, D. Q. (2024). The Synthesis, Structural Characterization, and DFT Calculation of a New Binuclear Gd(III) Complex with 4-Aacetylphenoxyacetic Acid and 1,10-Phenanthroline Ligands and Its Roles in Catalytic Activity. Molecules, 29(13), 3039. [Link]

  • Al-Rashood, S. T., Abuelizz, H. A., Al-Harbi, N. O., Al-Wabli, R. I., Al-Benyan, S. Z., Ahamed, M. B., ... & El-Emam, A. A. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

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  • Nie, S., Wu, L., Wu, S., & Li, N. (2020). Study of 2,4-D Spectral Characteristics and Its Detection in Zizania Latifolia Using Terahertz Time-Domain Spectroscopy. Applied Sciences, 10(1), 363. [Link]

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Safety Operating Guide

Navigating the Unknown: A Guide to Personal Protective Equipment for Ethyl 2-(4-acetylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Proceeding with Caution

Ethyl 2-(4-acetylphenoxy)acetate's structure suggests potential hazards associated with aromatic compounds, esters, and ketones. While specific data is absent, researchers should assume the substance may be an irritant to the eyes, skin, and respiratory tract. The potential for systemic effects upon absorption or inhalation cannot be ruled out. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Core Principle: In the absence of specific data, treat any unknown substance as potentially hazardous. This proactive stance is a cornerstone of a strong laboratory safety culture.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential when handling this compound. The following recommendations are based on a risk assessment for handling potentially irritating and absorbable organic compounds.

Primary Engineering Control: Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This primary engineering control is the most effective means of preventing inhalation exposure to vapors or aerosols.

Essential Personal Protective Equipment

The following table outlines the minimum required PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes/Face Chemical splash goggles and a face shieldProvides complete protection against splashes and unforeseen reactions. Standard safety glasses are insufficient.
Hands Nitrile or neoprene glovesThese materials offer good resistance to a range of organic solvents and chemicals. Double-gloving is recommended for extended operations.
Body Flame-resistant lab coatProtects against splashes and is a prudent precaution when working with organic compounds.
Feet Closed-toe shoesA fundamental laboratory safety requirement to protect against spills and falling objects.
Glove Selection and Use

Proper glove selection is critical. While nitrile gloves are a good starting point for incidental contact, for prolonged handling or in the event of a spill, a more robust glove material may be necessary. Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.

Procedural Guidance for Safe Handling

Adherence to strict protocols is as crucial as the PPE itself. The following step-by-step procedures are designed to minimize exposure and ensure a safe working environment.

Donning PPE: A Deliberate Sequence
  • Lab Coat: Put on a properly fitting, flame-resistant lab coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Don chemical splash goggles, ensuring a snug fit. If a significant splash risk exists, wear a face shield over the goggles.

  • Gloves: Wash and dry hands thoroughly. Select the appropriate size and type of gloves. Inspect for any defects before putting them on. Pull the cuff of the glove over the cuff of the lab coat sleeve.

Doffing PPE: Preventing Contamination
  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the headband or earpieces.

  • Lab Coat: Unbutton the lab coat. Grasp it at the shoulders and pull it downwards and away from the body, turning the sleeves inside out. Fold the coat with the contaminated side inward and store it in a designated area or dispose of it if it is single-use.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound, including gloves, disposable lab coats, and any absorbent materials from spills, must be considered hazardous waste.

Waste Segregation and Labeling
  • Solid Waste: Contaminated solids should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Unused solutions or waste containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.

All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents. Follow your institution's specific guidelines for hazardous waste disposal.

In Case of Exposure: Immediate Action Required

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing the PPE Decision Process

The following diagram illustrates the logical flow for selecting appropriate PPE when handling a chemical with unknown hazards like this compound.

PPE_Decision_Process cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_ppe Personal Protective Equipment cluster_procedures Handling & Disposal Start Start: Handling this compound UnknownHazards Specific SDS Available? Start->UnknownHazards AssumeHazardous Assume Potential for Irritation, Absorption, and Inhalation Hazard UnknownHazards->AssumeHazardous No EngineeringControl Work in a Certified Chemical Fume Hood AssumeHazardous->EngineeringControl PPE_Selection Select Comprehensive PPE EngineeringControl->PPE_Selection EyeFace Chemical Splash Goggles + Face Shield PPE_Selection->EyeFace Hands Nitrile or Neoprene Gloves (Double-Gloving Recommended) PPE_Selection->Hands Body Flame-Resistant Lab Coat PPE_Selection->Body Feet Closed-Toe Shoes PPE_Selection->Feet Handling Follow Strict Donning, Doffing, and Handling Protocols EyeFace->Handling Hands->Handling Body->Handling Feet->Handling Disposal Dispose of all Contaminated Materials as Hazardous Waste Handling->Disposal

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Ethyl 2-(4-acetylphenoxy)acetate

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